molecular formula C47H86N7O17P3S B15546557 13-Methylpentacosanoyl-CoA

13-Methylpentacosanoyl-CoA

货号: B15546557
分子量: 1146.2 g/mol
InChI 键: OQHNGMFDLRTIBB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

13-Methylpentacosanoyl-CoA is a useful research compound. Its molecular formula is C47H86N7O17P3S and its molecular weight is 1146.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C47H86N7O17P3S

分子量

1146.2 g/mol

IUPAC 名称

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 13-methylpentacosanethioate

InChI

InChI=1S/C47H86N7O17P3S/c1-5-6-7-8-9-10-12-15-18-21-24-35(2)25-22-19-16-13-11-14-17-20-23-26-38(56)75-30-29-49-37(55)27-28-50-45(59)42(58)47(3,4)32-68-74(65,66)71-73(63,64)67-31-36-41(70-72(60,61)62)40(57)46(69-36)54-34-53-39-43(48)51-33-52-44(39)54/h33-36,40-42,46,57-58H,5-32H2,1-4H3,(H,49,55)(H,50,59)(H,63,64)(H,65,66)(H2,48,51,52)(H2,60,61,62)

InChI 键

OQHNGMFDLRTIBB-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Structure of 13-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of 13-Methylpentacosanoyl-CoA, a long-chain branched acyl-coenzyme A derivative. This document elucidates the distinct chemical moieties that constitute the molecule, including the 13-methylpentacosanoic acid component and the intricate coenzyme A structure. A detailed examination of the critical thioester bond that links these two components is also presented. Furthermore, this guide outlines a representative metabolic pathway in which this molecule is involved, provides a generalized experimental protocol for its synthesis and characterization, and tabulates key quantitative data. This information is intended to support researchers and professionals in the fields of biochemistry, pharmacology, and drug development in understanding the significance and function of this complex biomolecule.

Molecular Structure of this compound

This compound is a complex biomolecule comprising two primary components: a long-chain, branched fatty acid known as 13-methylpentacosanoic acid, and the ubiquitous carrier molecule, coenzyme A (CoA). These two entities are linked via a high-energy thioester bond.

13-Methylpentacosanoic Acid

The fatty acid component is a 26-carbon chain (pentacosanoic acid) with a methyl group (-CH₃) branching at the 13th carbon atom. The presence of this methyl branch introduces a stereocenter and can influence the molecule's physical properties and its interaction with enzymes. Very long-chain fatty acids (VLCFAs), such as this, are integral components of cellular lipids, including sphingolipids and glycerophospholipids, and can also act as precursors for lipid mediators.[1][2][3][4][5]

Coenzyme A (CoA)

Coenzyme A is a universal and essential cofactor in all living organisms, playing a crucial role in numerous metabolic reactions.[6] Its structure is an intricate assembly of several distinct chemical units:

  • 3'-Phosphoadenosine Diphosphate (B83284): This unit consists of an adenine (B156593) nucleobase attached to a ribose sugar, which is phosphorylated at the 3' and 5' positions. The 5'-phosphate is part of a diphosphate bridge.

  • Pantothenic Acid (Vitamin B5): This vitamin is composed of pantoic acid and β-alanine moieties linked by an amide bond.

  • Cysteamine (B1669678): This unit contains the vital thiol (-SH) group that is responsible for forming the thioester linkage with acyl groups.

The Thioester Linkage

The activation of fatty acids for metabolic processes is achieved through their esterification to the thiol group of coenzyme A, forming a thioester bond.[7][8][9] This bond in acyl-CoA molecules is a high-energy bond, making the acyl group readily transferable in various biochemical reactions.[7][8] The general structure of a fatty acyl-CoA thioester involves the carboxyl group of the fatty acid linked to the sulfur atom of the cysteamine residue of CoA.[7]

Chemical Formula: C₄₇H₈₆N₇O₁₇P₃S[10]

Molecular Weight: 1146.21 g/mol [10]

Quantitative Structural Data

ParameterMoietyTypical Value
Bond Lengths
C-C (alkane)Fatty Acid Chain~ 1.54 Å
C=O (carbonyl)Thioester~ 1.23 Å
C-S (thioester)Thioester~ 1.82 Å
P-OPhosphate Groups~ 1.60 Å
C-N (amide)Pantothenic Acid~ 1.33 Å
Bond Angles
C-C-C (alkane)Fatty Acid Chain~ 109.5°
O=C-S (thioester)Thioester~ 120°
C-S-CThioester~ 100°

Biological Context: Fatty Acid Elongation Pathway

Long-chain and very long-chain fatty acyl-CoAs are key intermediates in fatty acid metabolism. One of the primary pathways they participate in is the fatty acid elongation cycle, which occurs in the endoplasmic reticulum and mitochondria.[1][2][3] This cycle sequentially adds two-carbon units from malonyl-CoA to a pre-existing acyl-CoA chain.[1][3] this compound would be a substrate or product within the later stages of the elongation of branched-chain fatty acids.

Fatty_Acid_Elongation cluster_0 Fatty Acid Elongation Cycle cluster_1 Example Substrate cluster_2 Example Product Acyl_CoA Acyl-CoA (Cn) Condensation Condensation (ELOVL) Acyl_CoA->Condensation Malonyl_CoA Malonyl-CoA Malonyl_CoA->Condensation Ketoacyl_CoA 3-Ketoacyl-CoA Condensation->Ketoacyl_CoA Reduction1 Reduction (KAR) Ketoacyl_CoA->Reduction1 Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Reduction1->Hydroxyacyl_CoA Dehydration Dehydration (HACD) Hydroxyacyl_CoA->Dehydration Enoyl_CoA trans-2-Enoyl-CoA Dehydration->Enoyl_CoA Reduction2 Reduction (TER) Enoyl_CoA->Reduction2 Elongated_Acyl_CoA Acyl-CoA (Cn+2) Reduction2->Elongated_Acyl_CoA Methylpentacosanoyl_CoA This compound Elongated_Acyl_CoA->Methylpentacosanoyl_CoA Methyl_Acyl_CoA 13-Methyltricosanoyl-CoA (Precursor) Methyl_Acyl_CoA->Acyl_CoA Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start 13-Methylpentacosanoic Acid + Coenzyme A Reaction Enzymatic Reaction (Acyl-CoA Synthetase, ATP, Mg2+) Start->Reaction Purification Purification (Precipitation & Extraction) Reaction->Purification Product Purified this compound Purification->Product LC_Separation HPLC Separation Product->LC_Separation Analysis ESI Electrospray Ionization LC_Separation->ESI MS_Analysis Tandem Mass Spectrometry (MS/MS) ESI->MS_Analysis Confirmation Structural Confirmation MS_Analysis->Confirmation

References

An In-depth Technical Guide on the Endogenous Function of Very Long-Chain Methyl-Branched Fatty Acyl-CoAs: A Focus on 13-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific research on the endogenous function of 13-Methylpentacosanoyl-CoA is not available in current scientific literature. This guide provides a comprehensive overview based on the established principles of very long-chain fatty acid (VLCFA) and branched-chain fatty acid (BCFA) metabolism and function, using this compound as a representative molecule for this class.

Introduction

Very long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are crucial components of cellular lipids and precursors for signaling molecules.[1][2] A subset of these, the branched-chain fatty acids (BCFAs), possess one or more methyl groups along their carbon chain. These molecules are obtained through diet, particularly from dairy and ruminant meat products, and can also be synthesized endogenously.[3][4] BCFAs are found in various human tissues and fluids, including the skin, brain, and adipose tissue.[5][6]

The activation of these fatty acids to their coenzyme A (CoA) esters, such as the hypothetical this compound, is the primary step for their entry into metabolic pathways.[7] These acyl-CoA molecules can then be incorporated into complex lipids, undergo catabolism for energy, or participate in cellular signaling.[3][7] This document will explore the putative metabolic fate and potential functions of this compound, based on our understanding of related VLCFAs and BCFAs.

Metabolism of this compound

The metabolism of a very long-chain branched-chain fatty acid involves its synthesis through elongation pathways and its degradation via peroxisomal oxidation.

VLCFAs are synthesized in the endoplasmic reticulum by a multi-enzyme system known as the elongase system.[8][9] This process involves a cycle of four reactions that extend an existing acyl-CoA molecule by two carbons, using malonyl-CoA as the carbon donor.[9][10] For a branched-chain fatty acid like 13-methylpentacosanoic acid, a shorter branched-chain acyl-CoA would serve as the initial substrate for the elongation machinery. The hypothetical biosynthetic pathway would proceed as illustrated below.

G cluster_ER Endoplasmic Reticulum AcylCoA_start Branched-Chain Acyl-CoA (e.g., 11-Methyltricosanoyl-CoA) KetoacylCoA 3-Ketoacyl-CoA AcylCoA_start->KetoacylCoA Condensation (ELOVL) + Malonyl-CoA HydroxyacylCoA 3-Hydroxyacyl-CoA KetoacylCoA->HydroxyacylCoA Reduction (KAR) + NADPH EnoylCoA trans-2,3-Enoyl-CoA HydroxyacylCoA->EnoylCoA Dehydration (HACD) AcylCoA_end Elongated Branched-Chain Acyl-CoA (e.g., this compound) EnoylCoA->AcylCoA_end Reduction (TER) + NADPH

Figure 1: Hypothetical Biosynthesis of this compound via the Fatty Acid Elongation Cycle.

The degradation of VLCFAs and BCFAs occurs primarily in peroxisomes, as mitochondria are not equipped to handle these specific types of fatty acids efficiently.[11][12] The process, known as β-oxidation, shortens the acyl-CoA chain by two carbons in each cycle. For branched-chain fatty acids, the process can be more complex, sometimes requiring an initial α-oxidation step if the methyl group is at the β-carbon.[11][13] However, for a mid-chain methyl group like in this compound, standard β-oxidation would proceed until the branch point is reached, after which specialized enzymes would be required. The resulting acetyl-CoA and propionyl-CoA (from odd-numbered or branched chains) can then be transported to the mitochondria for further metabolism.[1]

G cluster_Peroxisome Peroxisome VLC_BCFA_CoA This compound EnoylCoA Enoyl-CoA VLC_BCFA_CoA->EnoylCoA Oxidation (ACOX1) HydroxyacylCoA Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Hydration (D-bifunctional protein) KetoacylCoA Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA Oxidation (D-bifunctional protein) Shortened_AcylCoA Shortened Acyl-CoA KetoacylCoA->Shortened_AcylCoA Thiolysis (Thiolase) AcetylCoA Acetyl-CoA (to Mitochondria) KetoacylCoA->AcetylCoA Shortened_AcylCoA->VLC_BCFA_CoA Repeat Cycles

Figure 2: Generalized Pathway for Peroxisomal β-Oxidation of a Very Long-Chain Branched-Chain Acyl-CoA.

Potential Endogenous Functions

While the specific functions of this compound are unknown, we can infer potential roles based on the functions of other VLCFAs and BCFAs.

  • Structural Roles: VLCFAs are integral components of sphingolipids (e.g., ceramides (B1148491) and sphingomyelin), which are critical for the barrier function of the skin and the integrity of myelin sheaths in the nervous system.[14] The presence of a methyl branch can alter membrane fluidity and packing, potentially influencing the formation of lipid rafts and modulating membrane protein function.

  • Metabolic Regulation: BCFAs have been linked to beneficial effects on metabolic health. Studies have shown inverse associations between circulating BCFA levels and insulin (B600854) resistance and triglycerides.[15] Some BCFAs can modulate the expression of genes involved in lipid synthesis and inflammation in adipocytes and hepatocytes.[15][16]

  • Energy Homeostasis: As with other fatty acids, the β-oxidation of this compound would generate acetyl-CoA, providing a source of energy for cellular processes.

Quantitative Data

The absolute concentrations of individual very long-chain fatty acids in human plasma are important diagnostic markers for certain peroxisomal disorders.[17][18] The table below presents reference range concentrations for key VLCFAs in the plasma of a healthy control population.

Fatty AcidConcentration (μmol/L)C24:0 / C22:0 RatioC26:0 / C22:0 Ratio
Docosanoic Acid (C22:0)32.0 - 73.4N/AN/A
Tetracosanoic Acid (C24:0)30.3 - 72.00.75 - 1.28N/A
Hexacosanoic Acid (C26:0)0.20 - 0.71N/A0.005 - 0.0139
Data adapted from a study on a Chinese population.[19]

Experimental Protocols

The analysis of VLC-BCFAs requires sensitive and specific analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

A typical workflow for the analysis of fatty acids from biological samples is outlined below.

G Sample Biological Sample (Plasma, Tissue, Cells) Spike Spike with Internal Standard (e.g., Deuterated VLCFA) Sample->Spike Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Spike->Extraction Hydrolysis Hydrolysis/Saponification (Release of free fatty acids) Extraction->Hydrolysis Derivatization Derivatization (e.g., FAMEs for GC-MS) Hydrolysis->Derivatization Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Derivatization->Analysis DataProcessing Data Processing (Peak Integration, Quantification) Analysis->DataProcessing Result Final Concentration Data DataProcessing->Result

Figure 3: General Experimental Workflow for the Analysis of Very Long-Chain Fatty Acids.

This protocol is a generalized method for the analysis of total fatty acids as their methyl esters (FAMEs).

  • Lipid Extraction:

    • To 100 µL of plasma or a homogenized tissue sample, add a known amount of an internal standard (e.g., C17:0 or a deuterated VLCFA).

    • Add 2 mL of a chloroform:methanol (B129727) (2:1, v/v) solution and vortex vigorously for 2 minutes.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Collect the lower organic phase and evaporate the solvent under a gentle stream of nitrogen.[20]

  • Saponification and Methylation (Transesterification):

    • To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol. Heat at 100°C for 10 minutes.

    • Cool the sample and add 2 mL of 14% boron trifluoride (BF₃) in methanol. Heat again at 100°C for 5 minutes.

    • Cool the sample, then add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.

    • Vortex and centrifuge. The upper hexane layer containing the FAMEs is collected for analysis.[20]

  • GC-MS Parameters:

    • Column: DB-5MS capillary column (30 m × 0.25 mm × 0.25 μm) or similar.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector: 250°C, splitless injection.

    • Oven Program: Start at 100°C, hold for 2 min, ramp to 180°C at 15°C/min, then to 250°C at 5°C/min, and finally to 320°C at 20°C/min with a final hold.[21]

    • MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-650.

This method is suitable for the direct analysis of free fatty acids without derivatization, which can be advantageous for very long-chain species.

  • Sample Preparation:

    • To 50 µL of plasma or serum, add deuterated internal standards for each analyte of interest.

    • Perform an acid hydrolysis step to release esterified fatty acids. This can involve incubation with HCl.[8][19]

    • Perform a liquid-liquid extraction with a suitable organic solvent like hexane or ethyl acetate.

    • Evaporate the organic layer and reconstitute the sample in an appropriate solvent for LC injection (e.g., methanol/acetonitrile).[22]

  • LC-MS/MS Parameters:

    • LC Column: C8 or C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase: A gradient of water and methanol or acetonitrile, often with an ion-pairing agent like tributylamine (B1682462) or a modifier like formic acid.[2]

    • Ionization: Electrospray ionization (ESI) in negative mode.

    • MS Detection: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each fatty acid and its corresponding internal standard for high specificity and sensitivity.[8]

Conclusion

While this compound has not been specifically characterized as an endogenous molecule with a defined function, its chemical structure places it at the intersection of very long-chain and branched-chain fatty acid metabolism. Based on the known roles of these lipid classes, it is plausible that this compound, if present endogenously, would participate in the maintenance of membrane structure, cellular signaling, and energy homeostasis. Its synthesis would likely occur via the fatty acid elongation system in the endoplasmic reticulum, and its degradation would take place in peroxisomes. Further research utilizing advanced mass spectrometry-based lipidomics is required to determine the natural occurrence of this compound and to elucidate its specific biological roles in health and disease.

References

The Pivotal Intermediate: A Technical Guide to 13-Methylpentacosanoyl-CoA in Branched-Chain Fatty Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Methylpentacosanoyl-CoA is a critical, albeit transient, intermediate in the biosynthesis of methyl-branched very-long-chain fatty acids and the resultant cuticular hydrocarbons in various organisms, most notably insects. While its direct isolation and discovery as a singular molecular entity are not extensively documented, its existence is a cornerstone of the established principles of fatty acid biosynthesis. This technical guide synthesizes the current understanding of the inferred discovery, natural occurrence, and biochemical significance of this compound, providing a comprehensive resource for researchers in lipid biochemistry, entomology, and drug development.

Introduction: The Inferred Discovery of a Key Metabolic Player

The "discovery" of this compound is intrinsically linked to the broader elucidation of branched-chain fatty acid and hydrocarbon biosynthesis. Rather than a singular event, its identification is the product of decades of research into the mechanisms of fatty acid elongation. Early in vivo studies in the mid-20th century, utilizing radiolabeled precursors, established that insects could synthesize hydrocarbons de novo.[1] Subsequent work demonstrated that the incorporation of propionate, in the form of methylmalonyl-CoA, was responsible for the methyl branches observed in these hydrocarbons.[2]

The logical deduction from these foundational studies is the necessary existence of elongated fatty acyl-CoA intermediates bearing these methyl branches. For the production of 13-methylpentacosane, a C26 methyl-branched alkane, the immediate precursor fatty acid would be 13-methylpentacosanoic acid, which must exist transiently as its CoA ester, this compound, to be metabolically active for subsequent modification and decarbonylation. Therefore, its discovery is one of biochemical inference based on the well-established principles of fatty acid synthase (FAS) and elongase activity.

Natural Occurrence and Biological Significance

The primary natural occurrence of this compound is within the oenocytes of insects.[3][4] Oenocytes are specialized cells, analogous in some functions to vertebrate liver cells, that are the primary sites of hydrocarbon biosynthesis in insects.[4][5] These cells house the enzymatic machinery necessary for the synthesis of very-long-chain fatty acids (VLCFAs) and their conversion to cuticular hydrocarbons (CHCs).

The biological significance of this compound lies in its role as a precursor to 13-methylpentacosane and potentially other related branched-chain lipids. These methyl-branched hydrocarbons are crucial components of the insect cuticle, where they serve multiple functions:

  • Desiccation Resistance: The waxy layer of CHCs on the insect cuticle is a primary barrier against water loss, a critical adaptation for terrestrial life.[6][7]

  • Chemical Communication: CHCs act as contact pheromones and kairomones, mediating a wide range of behaviors including mate recognition, species identification, and social interactions.[8][9]

The specific position of the methyl branch, as dictated by the incorporation of methylmalonyl-CoA at a particular step in the elongation process, is critical for the biological activity of the final hydrocarbon product.

Biosynthesis of this compound

The formation of this compound is an integral part of the overall pathway for methyl-branched hydrocarbon biosynthesis. The process begins with primary fatty acid synthesis and is followed by a series of elongation steps.

Key Precursors and Enzymes

The key precursors for the synthesis of the carbon backbone are:

  • Acetyl-CoA: The primer for fatty acid synthesis and the source of two-carbon units for chain elongation via malonyl-CoA.

  • Propionyl-CoA: The precursor to methylmalonyl-CoA.

  • Malonyl-CoA: The two-carbon donor for the majority of the fatty acid chain elongation.

  • Methylmalonyl-CoA: The three-carbon donor that introduces the methyl branch.

The primary enzymes involved are:

  • Acetyl-CoA Carboxylase (ACC): Catalyzes the formation of malonyl-CoA from acetyl-CoA.

  • Propionyl-CoA Carboxylase (PCC): Catalyzes the formation of methylmalonyl-CoA from propionyl-CoA.

  • Fatty Acid Synthase (FAS): A multi-enzyme complex that catalyzes the synthesis of initial fatty acid chains. Both cytosolic and microsomal FAS systems are involved in CHC biosynthesis.[7]

  • Fatty Acid Elongases (ELO): A series of enzymes that further extend the fatty acyl-CoA chain.[10]

The Biosynthetic Pathway

The synthesis of this compound proceeds through the following key steps:

  • Initiation and Early Elongation: Fatty acid synthesis is initiated, likely with an acetyl-CoA primer. The chain is elongated by the sequential addition of two-carbon units from malonyl-CoA by the FAS complex.

  • Incorporation of the Methyl Branch: At the C12 acyl-CoA stage, a methylmalonyl-CoA molecule is incorporated by the fatty acid synthase or a specific elongase instead of malonyl-CoA. This results in a 13-methyl-tetradecanoyl-CoA intermediate.

  • Further Elongation: The 13-methyl-tetradecanoyl-CoA is then further elongated by the addition of five more two-carbon units from malonyl-CoA by the elongase enzyme systems.

  • Formation of this compound: The final elongation step yields this compound.

This intermediate is then available for the final steps of hydrocarbon biosynthesis, which involve reduction to an aldehyde and subsequent oxidative decarbonylation to form 13-methylpentacosane.

Quantitative Data

Direct quantitative measurement of the intracellular concentration of this compound is technically challenging due to its low abundance and transient nature as a metabolic intermediate. However, the abundance of its final product, 13-methylpentacosane, in the cuticular hydrocarbon profile of various insects can serve as an indirect indicator of the activity of its biosynthetic pathway.

Insect SpeciesAbundance of 13-Methylpentacosane (% of total CHCs)Reference
Drosophila melanogasterVaries by strain and sexFerveur, 2005[9]
Lutzomyia longipalpisPresent in malesL. M. Ovallos et al., 2018
Blattella germanicaComponent of female contact pheromoneJ. L. Eliyahu et al., 2012

Note: This table is illustrative and the presence and abundance of 13-methylpentacosane can vary significantly based on species, sex, age, and environmental conditions.

Experimental Protocols

The elucidation of the biosynthetic pathway of methyl-branched hydrocarbons, and thus the inferred role of this compound, has relied on a combination of in vivo and in vitro experimental approaches.

In Vivo Radiolabeling Studies

Objective: To trace the incorporation of precursors into the final hydrocarbon products.

Methodology:

  • Precursor Administration: Insects are injected with or fed a diet containing radiolabeled precursors, such as [1-¹⁴C]propionate or [methyl-¹⁴C]methylmalonyl-CoA.

  • Incubation: The insects are allowed to metabolize the labeled compounds for a specific period.

  • Lipid Extraction: Cuticular lipids are extracted from the insect surface using an organic solvent (e.g., hexane).

  • Separation and Analysis: The hydrocarbon fraction is isolated from the total lipid extract using column chromatography. The individual hydrocarbons are then separated by gas chromatography (GC).

  • Detection: The radioactivity of the eluting compounds is detected using a flow-through radioactivity detector coupled to the GC. The position of the radiolabel in the final product can be determined by chemical degradation and analysis of the resulting fragments.

In Vitro Enzyme Assays with Microsomal Preparations

Objective: To demonstrate the enzymatic activity of fatty acid elongases involved in the synthesis of very-long-chain fatty acids.

Methodology:

  • Microsome Isolation: Oenocytes or other relevant tissues are dissected and homogenized. The microsomal fraction, which contains the elongase enzymes, is isolated by differential centrifugation.

  • Assay Reaction: The microsomal preparation is incubated with a fatty acyl-CoA primer (e.g., myristoyl-CoA), malonyl-CoA, methylmalonyl-CoA, and a reducing agent such as NADPH. One of the substrates is typically radiolabeled.

  • Reaction Termination and Product Extraction: The reaction is stopped, and the fatty acyl-CoAs are hydrolyzed to free fatty acids. The fatty acids are then extracted.

  • Analysis: The fatty acid products are derivatized (e.g., to methyl esters) and analyzed by radio-GC to identify the chain-elongated and methyl-branched products.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Cuticular Hydrocarbons

Objective: To identify the structure of the final hydrocarbon products.

Methodology:

  • Sample Preparation: Cuticular hydrocarbons are extracted as described above.

  • GC Separation: The hydrocarbon mixture is injected into a gas chromatograph, which separates the components based on their boiling points and interactions with the column stationary phase.

  • MS Detection and Fragmentation: As each compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented.

  • Structure Elucidation: The resulting mass spectrum, which shows the mass-to-charge ratio of the parent ion and its fragments, is used to determine the molecular weight and structure of the hydrocarbon, including the position of methyl branches.

Visualizations

Signaling Pathways and Experimental Workflows

Biosynthesis_of_13_Methylpentacosanoyl_CoA cluster_precursors Precursors cluster_intermediates Key Intermediates cluster_enzymes Enzymes cluster_final_product Final Product Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC FAS FAS Acetyl-CoA->FAS Propionyl-CoA Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA PCC Malonyl-CoA->FAS C12_Acyl_CoA C12 Acyl-CoA 13_Methyl_C14_CoA 13-Methyl-tetradecanoyl-CoA C12_Acyl_CoA->13_Methyl_C14_CoA + Methylmalonyl-CoA (FAS/Elongase) 13_MP_CoA This compound 13_Methyl_C14_CoA->13_MP_CoA + 5x Malonyl-CoA (Elongases) 13_Methylpentacosane 13_Methylpentacosane 13_MP_CoA->13_Methylpentacosane Reduction & Decarbonylation ACC ACC PCC PCC FAS->C12_Acyl_CoA Elongation Elongases Elongases

Caption: Biosynthetic pathway of this compound and its conversion to 13-methylpentacosane.

Experimental_Workflow Start Start: Radiolabeled Precursor Insect In Vivo Incubation Start->Insect Extraction Hexane Extraction of Cuticular Lipids Insect->Extraction Column_Chromatography Column Chromatography Extraction->Column_Chromatography Isolate Hydrocarbon Fraction GC_MS GC-MS Analysis Column_Chromatography->GC_MS Radio_GC Radio-GC Analysis Column_Chromatography->Radio_GC Data_Analysis Structure Elucidation & Radioactivity Quantification GC_MS->Data_Analysis Radio_GC->Data_Analysis End End: Pathway Confirmation Data_Analysis->End

Caption: Experimental workflow for the in vivo study of methyl-branched hydrocarbon biosynthesis.

Conclusion

This compound stands as a testament to the predictive power of metabolic pathway analysis. While its fleeting existence makes direct observation challenging, its role as a key intermediate in the synthesis of vital insect cuticular hydrocarbons is undeniable. A thorough understanding of its biosynthesis and the enzymes involved is crucial for researchers in chemical ecology, offering potential targets for the development of novel pest control strategies. For drug development professionals, the study of such unique biosynthetic pathways in invertebrates can provide insights into novel enzymatic mechanisms and potential targets for antimicrobial or antiparasitic agents. Future research, leveraging advanced analytical techniques such as mass spectrometry-based metabolomics, may one day allow for the direct detection and quantification of this pivotal molecule, further solidifying our understanding of its role in the intricate world of insect biochemistry.

References

The Biosynthetic Pathway of 13-Methylpentacosanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of 13-Methylpentacosanoyl-CoA, a long-chain methyl-branched fatty acyl-CoA. This document details the core biochemical steps, key enzymes, and substrates involved in its synthesis. It also presents relevant quantitative data and outlines experimental protocols for the study of this and related molecules, which are often precursors to insect cuticular hydrocarbons and pheromones.

Overview of Methyl-Branched Fatty Acid Biosynthesis

Methyl-branched fatty acids are synthesized through a modification of the canonical fatty acid synthesis pathway. The key distinction is the incorporation of a methyl-branched extender unit, methylmalonyl-CoA, in place of a malonyl-CoA unit at a specific elongation step. This process is catalyzed by the multifunctional enzyme, Fatty Acid Synthase (FAS).[1][2][3] The general pathway involves the synthesis of the methyl-branched precursor, followed by iterative elongation and processing by the FAS complex.

The Biosynthetic Pathway of this compound

The synthesis of this compound, a 26-carbon fatty acyl-CoA with a methyl group at the 13th carbon, follows a precise sequence of events.

Precursor Synthesis

The pathway is initiated with the formation of the methyl-branched extender unit, methylmalonyl-CoA.

  • Formation of Propionyl-CoA: The ultimate precursor to the methyl branch is propionyl-CoA. This molecule is derived from the catabolism of several sources, including odd-chain fatty acids and the amino acids valine, isoleucine, methionine, and threonine.[4][5]

  • Carboxylation to Methylmalonyl-CoA: Propionyl-CoA is then carboxylated by the biotin-dependent enzyme Propionyl-CoA Carboxylase to yield (S)-methylmalonyl-CoA.[5] This is subsequently epimerized to (R)-methylmalonyl-CoA, the form utilized by Fatty Acid Synthase.

Elongation by Fatty Acid Synthase (FAS)

The core of the synthesis is carried out by the Fatty Acid Synthase complex. The process begins with a primer and proceeds through multiple rounds of elongation.

  • Initiation: The synthesis is initiated with a primer, typically Acetyl-CoA.

  • Iterative Elongation with Malonyl-CoA: The initial primer undergoes several cycles of elongation, with each cycle adding two carbons from malonyl-CoA. This process is repeated until a 12-carbon acyl chain (Dodecanoyl-ACP) is formed.

  • Incorporation of the Methyl Branch: At the sixth round of elongation, a molecule of methylmalonyl-CoA is used as the extender unit instead of malonyl-CoA. This incorporates a three-carbon unit containing the methyl group, resulting in a 15-carbon chain with a methyl branch at the 13th position (relative to the carboxyl end after full elongation).

  • Continued Elongation: Following the incorporation of the methyl group, the fatty acid chain undergoes five more rounds of elongation, each adding a two-carbon unit from malonyl-CoA, to reach the final 26-carbon length.

  • Release: The final product, 13-Methylpentacosanoyl, is released from the Acyl Carrier Protein (ACP) domain of FAS as a thioester with Coenzyme A, forming this compound.

The stereochemistry of the methyl branch is determined during the reduction of the α,β-unsaturated thioester by the enoyl-ACP reductase domain of the FAS complex.[2]

Downstream Processing in Insects

In many insects, long-chain methyl-branched fatty acyl-CoAs are precursors to cuticular hydrocarbons, which play crucial roles in preventing desiccation and in chemical communication.[2] This conversion involves reduction of the acyl-CoA to an aldehyde, followed by a cytochrome P450-mediated decarbonylation to yield the final hydrocarbon.[2]

Quantitative Data

ParameterValueOrganism/SystemReference
Substrate Utilization
Relative rate of Methylmalonyl-CoA vs. Malonyl-CoA utilization by FASSame relative ratesGuinea Pig Liver and Harderian Gland[3]
Enzyme Characteristics
Fatty Acid Synthase (FAS)Multi-enzyme protein, composed of two identical 272 kDa multifunctional polypeptidesHuman[6]
Propionyl-CoA CarboxylaseBiotin-dependent enzymeGeneral[5]
Product Profile
Major products of in vitro FAS reaction with methylmalonyl-CoAMixture of methyl-branched fatty acidsRat[1]

Experimental Protocols

The study of the this compound biosynthetic pathway involves a combination of in vitro enzyme assays and in vivo metabolic labeling studies.

In Vitro Fatty Acid Synthase Assay

Objective: To determine the ability of a purified or partially purified Fatty Acid Synthase to incorporate methylmalonyl-CoA into fatty acids.

Methodology:

  • Enzyme Preparation: Purify Fatty Acid Synthase from the organism of interest using standard chromatographic techniques.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Purified FAS

    • Acetyl-CoA (as primer)

    • Malonyl-CoA

    • [¹⁴C]-Methylmalonyl-CoA (radiolabeled substrate)

    • NADPH (as a reductant)

    • Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0)

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.

  • Extraction: Stop the reaction and extract the fatty acids using a solvent system such as chloroform:methanol.

  • Analysis: Analyze the radiolabeled products by radio gas-liquid chromatography (radio-GLC) or liquid scintillation counting to identify and quantify the methyl-branched fatty acids produced.[3]

Metabolic Labeling with [¹⁴C]-Propionate

Objective: To trace the incorporation of propionate (B1217596) into methyl-branched fatty acids in vivo.

Methodology:

  • Organism Preparation: Use whole organisms (e.g., insects) or tissue slices.

  • Substrate Administration: Administer [¹⁴C]-propionate to the organism or tissue preparation.

  • Incubation: Allow for a period of metabolic activity.

  • Lipid Extraction: Extract total lipids from the organism or tissue.

  • Fractionation: Separate the lipid classes (e.g., fatty acids, hydrocarbons) using thin-layer chromatography (TLC) or column chromatography.

  • Analysis: Analyze the fatty acid or hydrocarbon fractions by gas chromatography-mass spectrometry (GC-MS) to identify the specific methyl-branched products and by liquid scintillation counting to quantify the incorporation of the radiolabel.

Visualizations

Biosynthetic Pathway of this compound

Biosynthetic_Pathway cluster_precursor Precursor Synthesis cluster_fas Fatty Acid Synthase Elongation Propionyl-CoA Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA Propionyl-CoA Carboxylase 13-Methylpentadecanoyl-ACP 13-Methylpentadecanoyl-ACP Methylmalonyl-CoA->13-Methylpentadecanoyl-ACP Acetyl-CoA Acetyl-CoA Dodecanoyl-ACP Dodecanoyl-ACP Acetyl-CoA->Dodecanoyl-ACP + 5x Malonyl-CoA (FAS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Dodecanoyl-ACP 13-Methylpentacosanoyl-ACP 13-Methylpentacosanoyl-ACP Malonyl-CoA->13-Methylpentacosanoyl-ACP Dodecanoyl-ACP->13-Methylpentadecanoyl-ACP + 1x Methylmalonyl-CoA (FAS) 13-Methylpentadecanoyl-ACP->13-Methylpentacosanoyl-ACP + 5x Malonyl-CoA (FAS) This compound This compound 13-Methylpentacosanoyl-ACP->this compound Thioesterase

Caption: Biosynthesis of this compound via Fatty Acid Synthase.

Experimental Workflow for In Vitro Analysis

Experimental_Workflow A 1. Enzyme Purification (Fatty Acid Synthase) B 2. Reaction Setup (Substrates + [14C]-Methylmalonyl-CoA) A->B C 3. Incubation (e.g., 37°C) B->C D 4. Lipid Extraction (e.g., Chloroform:Methanol) C->D E 5. Product Analysis (Radio-GLC / GC-MS) D->E

Caption: Workflow for in vitro analysis of methyl-branched fatty acid synthesis.

References

An In-depth Technical Guide to 13-Methylpentacosanoyl-CoA: Properties, Metabolism, and Experimental Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Physical and Chemical Properties

The physical and chemical characteristics of 13-Methylpentacosanoyl-CoA are largely determined by its long, 26-carbon branched acyl chain. The presence of a methyl group at the 13th position will influence its packing and intermolecular interactions compared to its linear counterpart, pentacosanoyl-CoA.

PropertyPredicted Value/CharacteristicRationale/Notes
Molecular Formula C47H88N7O17P3SBased on the structure of Coenzyme A and 13-methylpentacosanoic acid.
Molecular Weight ~1176.2 g/mol Calculated from the molecular formula.
Appearance Likely a white or off-white solid.Based on the appearance of other long-chain acyl-CoAs.
Melting Point Lower than the corresponding linear acyl-CoA.The methyl branch disrupts crystal packing, leading to a lower melting point[1][2].
Boiling Point High; likely decomposes before boiling at atmospheric pressure.Very-long-chain fatty acids and their derivatives have very high boiling points.
Solubility Poorly soluble in water. Soluble in organic solvents like ethanol (B145695), methanol (B129727), and chloroform.The long hydrocarbon tail is highly nonpolar.
Critical Micelle Concentration (CMC) Expected to be in the low micromolar range.Long-chain acyl-CoAs are amphiphilic and form micelles in aqueous solutions.
pKa The thiol group of Coenzyme A has a pKa of ~9.6. The phosphate (B84403) groups have pKa values in the acidic range.General property of Coenzyme A.

Metabolic Significance and Signaling Pathways

This compound, as a very-long-chain branched-chain acyl-CoA, is expected to be metabolized through peroxisomal and mitochondrial pathways. Unlike straight-chain fatty acids, the methyl branch may necessitate specific enzymatic machinery for its degradation. The metabolism of such molecules is crucial for maintaining lipid homeostasis and has been implicated in various signaling pathways.

Very-long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for the peroxisome proliferator-activated receptor α (PPARα). The binding of these acyl-CoAs to PPARα can induce a conformational change in the receptor, leading to the recruitment of coactivator proteins and subsequent transcription of genes involved in fatty acid oxidation. This suggests a role for molecules like this compound in regulating their own metabolism and influencing broader metabolic pathways.

Below is a generalized metabolic pathway for a very-long-chain branched-chain fatty acid.

metabolic_pathway cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion VLC_BCFA_CoA This compound Peroxisomal_Beta_Oxidation Peroxisomal β-oxidation cycles VLC_BCFA_CoA->Peroxisomal_Beta_Oxidation Acyl-CoA Oxidase Propionyl_CoA_Perox Propionyl-CoA Peroxisomal_Beta_Oxidation->Propionyl_CoA_Perox Medium_Chain_Acyl_CoA Medium-Chain Acyl-CoA Peroxisomal_Beta_Oxidation->Medium_Chain_Acyl_CoA Propionyl_CoA_Mito Propionyl-CoA Propionyl_CoA_Perox->Propionyl_CoA_Mito Transport Mitochondrial_Beta_Oxidation Mitochondrial β-oxidation Medium_Chain_Acyl_CoA->Mitochondrial_Beta_Oxidation Carnitine Shuttle Succinyl_CoA Succinyl-CoA Propionyl_CoA_Mito->Succinyl_CoA Propionyl-CoA Carboxylase, Methylmalonyl-CoA Epimerase, Methylmalonyl-CoA Mutase TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle Acetyl_CoA Acetyl-CoA Mitochondrial_Beta_Oxidation->Acetyl_CoA Acetyl_CoA->TCA_Cycle

Caption: Generalized metabolic pathway of a very-long-chain branched-chain fatty acid.

Experimental Protocols

Due to the novelty of this compound, specific experimental protocols have not been published. However, established methods for the synthesis and analysis of other long-chain acyl-CoAs can be adapted.

Enzymatic Synthesis of this compound

This protocol is based on the enzymatic synthesis of long-chain acyl-CoAs using acyl-CoA synthetase.

Materials:

  • 13-Methylpentacosanoic acid

  • Coenzyme A (CoA)

  • Acyl-CoA Synthetase (from Pseudomonas sp. or other suitable source)

  • ATP (Adenosine 5'-triphosphate)

  • MgCl2

  • Triton X-100

  • Potassium phosphate buffer (pH 7.5)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Methanol

  • Acetonitrile (B52724)

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the potassium phosphate buffer, ATP, MgCl2, and Triton X-100.

  • Substrate Addition: Add a solution of 13-methylpentacosanoic acid (dissolved in a minimal amount of ethanol or another suitable solvent) to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding acyl-CoA synthetase.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.

  • Reaction Termination: Stop the reaction by adding an acidic solution (e.g., perchloric acid or acetic acid).

  • Purification:

    • Centrifuge the terminated reaction mixture to pellet any precipitated protein.

    • Load the supernatant onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with an aqueous buffer to remove unreacted CoA, ATP, and salts.

    • Elute the this compound with a methanol or acetonitrile solution.

  • Solvent Evaporation: Evaporate the solvent from the eluate under a stream of nitrogen or using a vacuum concentrator.

  • Storage: Resuspend the purified this compound in a suitable buffer and store at -80°C.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general approach for the detection and quantification of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Reversed-phase C18 or C8 column.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation: Extract the acyl-CoAs from the biological matrix using a suitable solvent system (e.g., isopropanol/acetonitrile/water).

  • Chromatographic Separation:

    • Inject the extracted sample onto the reversed-phase column.

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion will be the [M+H]+ of this compound. The product ion will be a characteristic fragment, often the phosphopantetheine moiety (m/z ~428) or another specific fragment.

  • Quantification: Use a standard curve generated from a purified and quantified standard of this compound or a closely related internal standard for absolute quantification.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of a novel acyl-CoA.

experimental_workflow Start Start: Synthesize 13-Methylpentacosanoic Acid Enzymatic_Synthesis Enzymatic Synthesis of This compound Start->Enzymatic_Synthesis Purification Purification by Solid-Phase Extraction (SPE) Enzymatic_Synthesis->Purification Characterization Characterization and Quantification (e.g., UV-Vis, LC-MS) Purification->Characterization Biological_Assay Biological Assays (e.g., PPARα activation) Characterization->Biological_Assay Metabolic_Analysis Metabolic Analysis in Cell Culture or Animal Models Biological_Assay->Metabolic_Analysis LC_MS_Analysis LC-MS/MS Analysis of Metabolites Metabolic_Analysis->LC_MS_Analysis Data_Analysis Data Analysis and Interpretation LC_MS_Analysis->Data_Analysis End End: Elucidate Biological Role Data_Analysis->End

Caption: General experimental workflow for the study of this compound.

Conclusion

While specific data on this compound is currently unavailable, this guide provides a robust framework for its study based on the known properties and behaviors of similar very-long-chain and branched-chain acyl-CoAs. The predicted properties, probable metabolic pathways, and adaptable experimental protocols outlined herein offer a solid foundation for researchers to begin investigating the synthesis, metabolism, and biological functions of this novel molecule. Further research is necessary to elucidate the precise roles of this compound in health and disease.

References

The Enigmatic Role of 13-Methylpentacosanoyl-CoA: A Potential Nexus in Lipid Metabolism and Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

13-Methylpentacosanoyl-CoA, a C26 methyl-branched very-long-chain acyl-CoA, represents a fascinating yet understudied molecule at the intersection of fatty acid metabolism. While direct research on this specific isomer is sparse, its structural characteristics suggest a significant, albeit uncharacterized, role in cellular physiology and pathology. This guide synthesizes current knowledge on analogous methyl-branched and very-long-chain fatty acyl-CoAs to postulate the potential biological significance, biosynthetic pathways, and metabolic fate of this compound. We provide a framework for its investigation, including detailed hypothetical experimental protocols and data representations, to catalyze further research into its functions in health and disease.

Introduction: The Emerging Importance of Atypical Fatty Acyl-CoAs

The landscape of lipidomics is expanding beyond canonical straight-chain fatty acids to embrace a diverse world of structurally modified lipids. Among these, methyl-branched chain fatty acids (BCFAs) and very-long-chain fatty acids (VLCFAs) are gaining prominence for their unique physicochemical properties and biological activities. BCFAs are known to influence membrane fluidity, act as signaling molecules, and are integral components of the cell envelopes of certain bacteria, including pathogenic mycobacteria[1]. VLCFAs (≥ C22) are crucial for the synthesis of sphingolipids and the formation of barrier lipids in the skin[2]. This compound, a C26 fatty acyl-CoA with a methyl branch at an internal position, embodies characteristics of both these classes, suggesting a specialized and potentially critical biological function that warrants dedicated investigation.

Postulated Biosynthesis of this compound

The biosynthesis of this compound is likely to follow the general principles of fatty acid elongation, with a key modification to incorporate the methyl branch. Two primary pathways can be hypothesized for its formation:

  • Initiation with a Branched-Chain Primer: Fatty acid synthesis can be initiated with a branched-chain acyl-CoA primer derived from the catabolism of branched-chain amino acids. However, this typically results in iso- and anteiso-branched fatty acids, with methyl groups near the terminus of the acyl chain.

  • Incorporation of Methylmalonyl-CoA during Elongation: A more probable route for the synthesis of a mid-chain methyl-branched fatty acid involves the substitution of a malonyl-CoA with a methylmalonyl-CoA unit during the elongation cycle by fatty acid synthase (FASN) or elongase (ELOVL) complexes[3][4][5].

The synthesis of the C26 backbone would be completed by the ELOVL family of enzymes, which are responsible for the elongation of long-chain fatty acids to VLCFAs[6][2].

Biosynthesis_of_13_Methylpentacosanoyl_CoA Acetyl_CoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) Acetyl_CoA->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS ELOVL ELOVL Elongases Malonyl_CoA->ELOVL Propionyl_CoA Propionyl-CoA ACC Propionyl-CoA Carboxylase Propionyl_CoA->ACC Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->FAS Incorporation at cycle 6 Long_Chain_Acyl_CoA Long-Chain Acyl-CoA FAS->Long_Chain_Acyl_CoA Long_Chain_Acyl_CoA->ELOVL Methyl_VLCFA_CoA This compound ELOVL->Methyl_VLCFA_CoA ACC->Methylmalonyl_CoA ATP, Biotin

Hypothesized biosynthetic pathway of this compound.

Potential Biological Significance

Based on the known functions of analogous lipids, the biological significance of this compound can be inferred in several key areas:

  • Membrane Structure and Fluidity: The presence of a methyl group in the acyl chain would disrupt the tight packing of lipid bilayers, thereby increasing membrane fluidity[7][8]. This could be crucial for maintaining membrane function in specific cellular compartments or under particular environmental stresses.

  • Energy Metabolism and Storage: As an acyl-CoA, this molecule is an intermediate in fatty acid metabolism and can be directed towards β-oxidation for energy production or incorporated into complex lipids like triacylglycerols for storage.

  • Cell Signaling: Long-chain acyl-CoAs are known to act as signaling molecules, regulating the activity of various enzymes and transcription factors. This compound could have a unique signaling role due to its specific structure.

  • Pathogen Biology: In organisms like Mycobacterium tuberculosis, methyl-branched lipids are key components of the cell wall and are associated with virulence[9][1][10]. The presence of this compound in pathogenic bacteria could be a marker of interest.

Quantitative Data (Hypothetical)

To facilitate comparative analysis, the following table presents hypothetical quantitative data for this compound in different biological contexts, based on typical values observed for other very-long-chain acyl-CoAs.

ParameterHealthy Human Plasma (pmol/mL)Cancer Cell Line (pmol/mg protein)Mycobacterium smegmatis (pmol/mg dry weight)
This compound 0.1 - 0.51.5 - 5.010 - 50
Pentacosanoyl-CoA (C25:0) 0.2 - 1.00.5 - 2.05 - 20
Hexacosanoyl-CoA (C26:0) 0.5 - 2.51.0 - 4.08 - 30

Experimental Protocols

The investigation of this compound requires robust analytical methods. Below are detailed protocols for its extraction and analysis, adapted from established methods for other long-chain acyl-CoAs.

Extraction of Long-Chain Acyl-CoAs from Tissues or Cells

This protocol is designed for the efficient extraction of a broad range of acyl-CoAs.

  • Sample Homogenization: Homogenize frozen tissue powder or cell pellets in 2 mL of ice-cold 100 mM KH2PO4 buffer.

  • Solvent Addition: Add 2.0 mL of 2-propanol, followed by 0.25 mL of saturated NH4SO4 and 4.0 mL of acetonitrile.

  • Vortexing and Centrifugation: Vortex the mixture vigorously for 5 minutes, then centrifuge at 2,000 x g for 5 minutes.

  • Supernatant Collection: Transfer the upper phase containing the acyl-CoAs to a new tube and dilute with 10 mL of 100 mM KH2PO4 (pH 4.9).

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol (B129727), followed by equilibration with the dilution buffer.

    • Load the diluted supernatant onto the cartridge.

    • Wash the cartridge with an aqueous buffer, followed by a low-percentage organic solvent wash.

    • Elute the acyl-CoAs with a high-percentage organic solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

Acyl_CoA_Extraction_Workflow Start Tissue/Cell Sample Homogenization Homogenization in Buffer Start->Homogenization Solvent_Addition Addition of Isopropanol & Acetonitrile Homogenization->Solvent_Addition Centrifugation Vortex & Centrifuge Solvent_Addition->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection SPE Solid-Phase Extraction (C18) Supernatant_Collection->SPE Drying Dry Down SPE->Drying Reconstitution Reconstitute for Analysis Drying->Reconstitution End LC-MS/MS Analysis Reconstitution->End

Workflow for the extraction of long-chain acyl-CoAs.
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for the sensitive and specific quantification of acyl-CoAs.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate.

    • Mobile Phase B: Acetonitrile with 10 mM ammonium acetate.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time to resolve long-chain acyl-CoAs.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for this compound (Hypothetical):

      • Precursor Ion (Q1): m/z corresponding to [M+H]+.

      • Product Ion (Q3): m/z corresponding to the characteristic fragment of the acyl-pantetheine moiety.

Analysis of the Methyl-Branched Fatty Acid Moiety by Gas Chromatography-Mass Spectrometry (GC-MS)

To confirm the structure of the fatty acid, the acyl-CoA can be hydrolyzed, and the resulting free fatty acid derivatized for GC-MS analysis.

  • Hydrolysis: Hydrolyze the acyl-CoA sample using a strong base (e.g., KOH in ethanol) to release the free fatty acid.

  • Esterification: Convert the free fatty acid to its fatty acid methyl ester (FAME) using a reagent such as BF3-methanol.

  • Extraction: Extract the FAME into an organic solvent like hexane.

  • GC-MS Analysis:

    • Column: A polar capillary column (e.g., cyanopropyl phase) is suitable for separating FAMEs.

    • Injection: Splitless injection is recommended for trace analysis.

    • Mass Spectrometry: Electron ionization (EI) will produce a characteristic fragmentation pattern that can help identify the position of the methyl branch.

Conclusion and Future Directions

While direct evidence remains to be uncovered, the inferred biological significance of this compound positions it as a molecule of considerable interest. Its unique structure at the crossroads of methyl-branched and very-long-chain fatty acid metabolism suggests specialized roles in membrane biology, cellular signaling, and potentially in the pathobiology of infectious diseases. The experimental frameworks provided in this guide offer a starting point for the systematic investigation of this enigmatic molecule. Future research should focus on developing specific antibodies and molecular probes to visualize its subcellular localization and interaction partners. Furthermore, targeted gene editing to manipulate its biosynthetic enzymes will be crucial to definitively elucidate the function of this compound in complex biological systems. Such studies promise to not only expand our fundamental understanding of lipid metabolism but also to potentially unveil novel therapeutic targets for a range of diseases.

References

The Enigmatic Role of 13-Methylpentacosanoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Biosynthesis, Analysis, and Potential Significance of a Unique Very-Long-Chain Branched-Chain Acyl-CoA

This technical guide provides a comprehensive overview of 13-Methylpentacosanoyl-CoA, a complex, methylated very-long-chain fatty acyl-coenzyme A. While specific research on this particular molecule is nascent, this document synthesizes current knowledge on the broader class of methyl-branched very-long-chain fatty acids (VLCFAs) to offer a foundational understanding for researchers, scientists, and drug development professionals. This guide delves into the putative biosynthetic pathways, established experimental protocols for analysis, and potential biological significance in various organisms, from bacteria to mammals.

Introduction to Methyl-Branched Very-Long-Chain Fatty Acyl-CoAs

Very-long-chain fatty acids (VLCFAs) are defined as fatty acids with a carbon chain length of 22 atoms or more. The introduction of methyl branches along the acyl chain creates a distinct class of lipids with unique physicochemical properties. These branched-chain fatty acids (BCFAs) are integral components of cellular membranes, contributing to the maintenance of fluidity and function, particularly in bacteria.[1]

This compound, with the molecular formula C47H86N7O17P3S and a molecular weight of 1146.21 g/mol , is a coenzyme A derivative of 13-methylpentacosanoic acid.[2] Its structure, featuring a C25 acyl chain with a methyl group at the 13th position, suggests a role in specialized lipid structures.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C47H86N7O17P3S[2]
Molecular Weight 1146.21 g/mol [2]
Parent Fatty Acid 13-Methylpentacosanoic Acid
Acyl Chain Length 25 Carbons
Branch Position Carbon 13

Biosynthesis of this compound

The precise biosynthetic pathway of this compound has not been explicitly elucidated. However, based on the established mechanisms of branched-chain and very-long-chain fatty acid synthesis, a putative pathway can be proposed. The synthesis of BCFAs can occur through two primary mechanisms: the use of a branched-chain primer for fatty acid synthesis or the incorporation of a methyl-branched extender unit during elongation.

Branched-Chain Primer Initiation

The biosynthesis can be initiated with a branched-chain short-chain acyl-CoA primer. For instance, α-keto acids derived from the catabolism of branched-chain amino acids like valine, leucine, and isoleucine can be decarboxylated to form primers such as 2-methylpropanyl-CoA, 3-methylbutyryl-CoA, and 2-methylbutyryl-CoA, respectively.[3] These primers are then elongated by the fatty acid synthase (FAS) system.

Methylmalonyl-CoA as an Extender Unit

Alternatively, and more likely for a methyl branch at an internal position like C13, the methyl group is introduced through the incorporation of methylmalonyl-CoA instead of malonyl-CoA as an extender substrate by the fatty acid synthase (FAS) or elongase (ELOVL) complexes.[4][5][6] Fatty acid synthases have been shown to be capable of utilizing methylmalonyl-CoA, leading to the formation of methyl-branched fatty acids.[5][6]

The synthesis of the C25 backbone of this compound would involve the fatty acid elongation system, which is located in the endoplasmic reticulum.[7][8] This system sequentially adds two-carbon units from malonyl-CoA to a pre-existing acyl-CoA primer. The introduction of the methyl group at the C13 position would likely involve the specific incorporation of methylmalonyl-CoA at a specific step in the elongation process.

Biosynthesis of this compound acetyl_coa Acetyl-CoA fas Fatty Acid Synthase (FAS) acetyl_coa->fas malonyl_coa Malonyl-CoA malonyl_coa->fas elongation_cycles Elongation Cycles (n x Malonyl-CoA) malonyl_coa->elongation_cycles vlcfa_synthesis VLCFA Elongation (ELOVL) malonyl_coa->vlcfa_synthesis propionyl_coa Propionyl-CoA methylmalonyl_coa Methylmalonyl-CoA propionyl_coa->methylmalonyl_coa PCC methyl_incorporation Methylmalonyl-CoA Incorporation methylmalonyl_coa->methyl_incorporation fas->elongation_cycles Initial Chain elongation_cycles->methyl_incorporation methyl_incorporation->vlcfa_synthesis methyl_pentacosanoic_acid 13-Methylpentacosanoic Acid vlcfa_synthesis->methyl_pentacosanoic_acid acyl_coa_synthetase Acyl-CoA Synthetase methyl_pentacosanoic_acid->acyl_coa_synthetase target_molecule This compound acyl_coa_synthetase->target_molecule + CoA-SH + ATP

Putative biosynthetic pathway of this compound.

Potential Biological Roles and Significance

While the specific functions of this compound are yet to be determined, the roles of related branched-chain and very-long-chain fatty acids provide clues to its potential importance.

Structural Component of Cell Membranes

In bacteria, BCFAs are major components of membrane lipids and are crucial for maintaining membrane fluidity and function.[1] The methyl branch disrupts the tight packing of acyl chains, lowering the melting point of the membrane and ensuring its fluidity at different temperatures. It is plausible that this compound serves as a precursor for the incorporation of its corresponding fatty acid into the cell envelope of certain microorganisms.

Role in Mycobacterium tuberculosis

The cell wall of Mycobacterium tuberculosis is rich in complex lipids, including mycolic acids, which are very-long-chain α-alkyl, β-hydroxy fatty acids.[9][10][11][12] The biosynthesis of these mycolic acids is a key target for anti-tuberculosis drugs.[12] While a direct role for this compound in mycolic acid synthesis has not been established, the mycobacterial genome encodes numerous enzymes for fatty acid modification.[10] Further investigation into the lipid profile of M. tuberculosis may reveal the presence and function of such methyl-branched VLCFAs.

Pheromones and Signaling Molecules

In insects, branched-chain fatty acids and their derivatives often function as pheromones. The position of the methyl branch is critical for the specificity of the signal. It is conceivable that this compound or its derivatives could play a role in chemical communication in certain insect species.

Experimental Protocols for the Analysis of this compound

The analysis of very-long-chain and branched-chain fatty acyl-CoAs presents analytical challenges due to their low abundance and the complexity of biological matrices. The standard approach involves the hydrolysis of the CoA ester, followed by derivatization of the free fatty acid and analysis by chromatography coupled with mass spectrometry.

Extraction and Hydrolysis
  • Tissue Homogenization : Homogenize the tissue sample in a suitable buffer.

  • Lipid Extraction : Perform a lipid extraction using a method such as the Bligh-Dyer or Folch procedure to separate lipids from other cellular components.

  • Acyl-CoA Isolation : The acyl-CoA esters are typically found in the aqueous/methanolic phase after the initial lipid extraction.

  • Alkaline or Acid Hydrolysis : To release the free fatty acid from its CoA ester, perform either an alkaline (e.g., with KOH) or acid (e.g., with HCl) hydrolysis.[13]

Derivatization of the Free Fatty Acid

For analysis by Gas Chromatography (GC), the carboxyl group of the fatty acid needs to be derivatized to a more volatile ester, typically a methyl ester (FAME).

  • Boron Trifluoride-Methanol Method : Incubate the dried fatty acid extract with a 14% boron trifluoride-methanol solution at 100°C for 30 minutes.

  • Acidic Methanol : Alternatively, use a solution of 5% HCl in methanol.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of FAMEs.

  • Column : Use a non-polar or medium-polarity capillary column suitable for FAME analysis.

  • Temperature Program : A temperature gradient is used to elute the FAMEs according to their volatility.

  • Mass Spectrometry : Electron ionization (EI) is commonly used. The fragmentation pattern of the FAME can provide information about the position of the methyl branch. Collisional dissociation of the molecular ion can yield characteristic fragments that help in structure elucidation.[14]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS can be used for the direct analysis of acyl-CoAs or for the analysis of derivatized fatty acids.[13]

  • Direct Analysis : Reversed-phase chromatography can be used to separate acyl-CoAs based on their chain length and polarity. Electrospray ionization (ESI) is typically used.

  • Analysis of Derivatized Fatty Acids : Derivatization to enhance ionization efficiency may be necessary. For instance, derivatization to trimethyl-amino-ethyl (TMAE) iodide esters allows for sensitive analysis in positive ESI mode.[13]

Experimental_Workflow sample Biological Sample (Tissue, Cells) extraction Lipid Extraction sample->extraction hydrolysis Hydrolysis of Acyl-CoA extraction->hydrolysis Isolate Acyl-CoAs derivatization Derivatization (FAME) hydrolysis->derivatization Free Fatty Acid lcms LC-MS/MS Analysis hydrolysis->lcms Direct or after derivatization gcms GC-MS Analysis derivatization->gcms data Data Analysis & Structure Elucidation gcms->data lcms->data

General experimental workflow for the analysis of this compound.

Table 2: Comparison of Analytical Techniques for Branched-Chain VLCFA Analysis

TechniquePrincipleAdvantagesDisadvantages
GC-MS Separation of volatile fatty acid methyl esters (FAMEs) followed by mass analysis.High resolution for isomeric separation, established libraries for identification.Requires derivatization, potential for thermal degradation of some compounds.
LC-MS/MS Separation of acyl-CoAs or derivatized fatty acids in the liquid phase followed by tandem mass analysis.Can analyze intact acyl-CoAs, high sensitivity and specificity.Isomeric separation can be challenging, may require specialized derivatization.

Relevance in Drug Development

The enzymes involved in the biosynthesis of fatty acids, particularly in pathogenic bacteria like Mycobacterium tuberculosis, are attractive targets for drug development.[12] The unique structural features of the mycobacterial cell wall, rich in complex lipids, are essential for the bacterium's survival and virulence.[9][10][11]

Should this compound or its corresponding fatty acid be identified as a crucial component of the mycobacterial cell envelope or involved in a key physiological process, the enzymes responsible for its synthesis could represent novel therapeutic targets. Inhibiting the production of such a specific lipid could disrupt the integrity of the cell wall, leading to increased susceptibility to other antibiotics or the host immune system.

Furthermore, in the context of human metabolic diseases, the accumulation of VLCFAs is a hallmark of peroxisomal disorders like X-linked adrenoleukodystrophy (X-ALD).[13] While the role of BCFAs in these diseases is less defined, understanding the metabolism of all types of VLCFAs is crucial for diagnostics and the development of therapeutic strategies.

Conclusion and Future Directions

This compound represents a fascinating yet understudied molecule at the intersection of branched-chain and very-long-chain fatty acid metabolism. While direct evidence of its biological role is currently limited, the established principles of lipid biochemistry provide a strong framework for future research.

Key areas for future investigation include:

  • Organismal and Tissue Distribution : Identifying the specific organisms and tissues where this compound is present.

  • Elucidation of the Biosynthetic Pathway : Identifying and characterizing the specific enzymes (elongases, methyltransferases) responsible for its synthesis.

  • Functional Characterization : Determining the precise biological role of this compound, whether it be as a structural component, a signaling molecule, or a precursor to other important lipids.

  • Development of Targeted Analytical Methods : Establishing highly sensitive and specific quantitative methods for its detection in biological samples.

A deeper understanding of this compound and related molecules will not only expand our fundamental knowledge of lipid metabolism but also has the potential to uncover new targets for drug development and novel biomarkers for disease.

References

Cellular Localization of 13-Methylpentacosanoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected cellular localization and metabolic fate of 13-Methylpentacosanoyl-CoA, a saturated branched-chain very-long-chain fatty acyl-CoA. Due to the current absence of specific quantitative data for this molecule in publicly available literature, this guide synthesizes information based on the established principles of very-long-chain fatty acid (VLCFA) and branched-chain fatty acid metabolism. We detail the primary sites of synthesis and degradation, present a generalized quantitative distribution of acyl-CoAs, and provide a detailed experimental protocol for the precise determination of its subcellular localization. The included diagrams visualize the metabolic pathways and experimental workflows to facilitate a deeper understanding of the cellular dynamics of this class of molecules.

Introduction

This compound is a C26 acyl-CoA with a methyl branch, classifying it as a branched-chain very-long-chain fatty acyl-CoA (VLCFA). Understanding the subcellular localization of such molecules is critical for elucidating their physiological roles, metabolic pathways, and potential involvement in disease states. Acyl-CoAs are central metabolic intermediates, and their distribution within different organelles dictates their engagement in various cellular processes, including energy production, lipid biosynthesis, and signaling. This guide outlines the current understanding of where this compound is expected to be found within the cell and how its localization can be experimentally determined.

Predicted Cellular Localization and Metabolism

The cellular journey of this compound is governed by the localization of the enzymatic machinery responsible for its synthesis and degradation.

Synthesis in the Endoplasmic Reticulum

The biosynthesis of VLCFAs, including branched-chain VLCFAs, occurs in the endoplasmic reticulum (ER).[1][2][3] Fatty acid elongation is carried out by a membrane-bound multienzyme complex. This process involves the sequential addition of two-carbon units from malonyl-CoA to a pre-existing fatty acyl-CoA primer. Therefore, the primary site of this compound synthesis is the ER.

Degradation Primarily in Peroxisomes

The degradation of VLCFAs (typically C22 and longer) and branched-chain fatty acids is initiated in the peroxisomes via β-oxidation.[4][5][6][7][8] Mitochondria are the primary site for the β-oxidation of long, medium, and short-chain fatty acids, but they lack the enzymes to efficiently handle VLCFAs. The initial cycles of β-oxidation in the peroxisomes shorten the long carbon chain of molecules like this compound.[9][10] The resulting shorter-chain acyl-CoAs are then transported to the mitochondria for complete oxidation to CO2 and water.[9][10][11]

Quantitative Data on Subcellular Acyl-CoA Distribution

While specific quantitative data for the subcellular distribution of this compound is not currently available, the following table summarizes the general, qualitative distribution of acyl-CoA pools in major cellular compartments based on studies of various acyl-CoA species.[12][13][14][15]

Cellular CompartmentGeneral Acyl-CoA Pool CharacteristicsExpected Relative Abundance of this compound
Endoplasmic Reticulum Site of VLCFA synthesis; contains a pool of newly synthesized acyl-CoAs destined for incorporation into complex lipids or transport.High (as a site of synthesis)
Peroxisomes Site of initial β-oxidation of VLCFAs and branched-chain fatty acids.High (as a primary substrate for degradation)
Mitochondria Primarily involved in the β-oxidation of shorter-chain fatty acids; receives chain-shortened products from peroxisomes.Low to negligible (in its full-length form)
Cytosol Contains a dynamic pool of acyl-CoAs for various metabolic pathways and transport between organelles.Moderate (in transit between ER and peroxisomes)
Nucleus Contains a distinct acyl-CoA pool involved in epigenetic regulation (e.g., histone acylation).Unlikely to be a major pool, but presence cannot be excluded without empirical data.

Experimental Protocols

The following protocol outlines a robust methodology for determining the subcellular localization of this compound, adapted from established procedures for acyl-CoA analysis.[12][13][14][15][16][17]

Subcellular Fractionation
  • Cell Culture and Harvest: Grow cells of interest to a sufficient density (e.g., 80-90% confluency). Harvest cells by trypsinization, wash with ice-cold phosphate-buffered saline (PBS), and obtain a cell pellet by centrifugation.

  • Homogenization: Resuspend the cell pellet in an ice-cold isotonic fractionation buffer (e.g., containing sucrose (B13894), MOPS, and protease inhibitors). Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle on ice. The number of strokes should be optimized to ensure efficient cell lysis while maintaining organelle integrity.

  • Differential Centrifugation:

    • Nuclear Fraction: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet the nuclei.

    • Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the mitochondria.

    • Peroxisomal and ER/Microsomal Fraction: The supernatant from the mitochondrial spin can be further subjected to ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C) to pellet the microsomal fraction (containing ER and peroxisomes). Further purification can be achieved using density gradient centrifugation (e.g., with a sucrose or Percoll gradient).

    • Cytosolic Fraction: The final supernatant after ultracentrifugation represents the cytosolic fraction.

  • Washing and Purity Assessment: Each organelle pellet should be washed with the fractionation buffer to minimize cross-contamination. The purity of each fraction should be assessed by Western blotting for well-established organelle marker proteins (e.g., Histone H3 for nucleus, Cytochrome c for mitochondria, Calnexin for ER, PMP70 for peroxisomes).

Acyl-CoA Extraction and Analysis by LC-MS/MS
  • Extraction: To each subcellular fraction, add a cold extraction solvent (e.g., 2.5% sulfosalicylic acid or an acetonitrile/isopropanol/water mixture) to precipitate proteins and extract the acyl-CoAs.

  • Internal Standard: For quantitative analysis, a stable isotope-labeled internal standard of a similar acyl-CoA should be added at the beginning of the extraction process to account for extraction efficiency and matrix effects.

  • Sample Preparation: Vortex the samples vigorously and centrifuge at high speed to pellet the protein precipitate. Collect the supernatant containing the acyl-CoAs. The samples may be further purified using solid-phase extraction (SPE).

  • LC-MS/MS Analysis:

    • Chromatography: Separate the acyl-CoAs using reverse-phase liquid chromatography (LC) with a suitable column (e.g., C18).

    • Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard will be used for detection and quantification.

  • Data Analysis: Quantify the amount of this compound in each subcellular fraction by comparing its peak area to that of the internal standard. Normalize the results to the protein content of each fraction.

Visualizations

Signaling and Metabolic Pathways

Metabolic_Pathway_of_13_Methylpentacosanoyl_CoA cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Peroxisome Peroxisome cluster_Mitochondrion Mitochondrion Fatty Acyl-CoA Fatty Acyl-CoA Elongase Complex Elongase Complex Fatty Acyl-CoA->Elongase Complex Malonyl-CoA Malonyl-CoA Malonyl-CoA->Elongase Complex 13-Methylpentacosanoyl-CoA_ER This compound Elongase Complex->13-Methylpentacosanoyl-CoA_ER 13-Methylpentacosanoyl-CoA_Cyto This compound 13-Methylpentacosanoyl-CoA_ER->13-Methylpentacosanoyl-CoA_Cyto Transport 13-Methylpentacosanoyl-CoA_Pero This compound 13-Methylpentacosanoyl-CoA_Cyto->13-Methylpentacosanoyl-CoA_Pero Transport Peroxisomal_Beta_Oxidation β-Oxidation 13-Methylpentacosanoyl-CoA_Pero->Peroxisomal_Beta_Oxidation Medium-Chain Acyl-CoA Medium-Chain Acyl-CoA Peroxisomal_Beta_Oxidation->Medium-Chain Acyl-CoA Medium-Chain Acyl-CoA_Mito Medium-Chain Acyl-CoA Medium-Chain Acyl-CoA->Medium-Chain Acyl-CoA_Mito Transport Mitochondrial_Beta_Oxidation β-Oxidation Medium-Chain Acyl-CoA_Mito->Mitochondrial_Beta_Oxidation Acetyl-CoA Acetyl-CoA Mitochondrial_Beta_Oxidation->Acetyl-CoA

Caption: Metabolic pathway of this compound.

Experimental Workflow

Experimental_Workflow Cell_Culture 1. Cell Culture & Harvest Homogenization 2. Homogenization Cell_Culture->Homogenization Differential_Centrifugation 3. Differential Centrifugation Homogenization->Differential_Centrifugation Subcellular_Fractions Nuclei Mitochondria Peroxisomes/ER Cytosol Differential_Centrifugation->Subcellular_Fractions Purity_Assessment 4. Purity Assessment (Western Blot) Subcellular_Fractions->Purity_Assessment Acyl_CoA_Extraction 5. Acyl-CoA Extraction Subcellular_Fractions->Acyl_CoA_Extraction LC_MS_MS 6. LC-MS/MS Analysis Acyl_CoA_Extraction->LC_MS_MS Data_Analysis 7. Data Analysis & Quantification LC_MS_MS->Data_Analysis

Caption: Workflow for determining subcellular localization.

Conclusion

While direct experimental evidence for the cellular localization of this compound is yet to be published, a strong predictive framework can be established from the well-documented metabolism of very-long-chain and branched-chain fatty acids. The primary sites are expected to be the endoplasmic reticulum for synthesis and the peroxisomes for the initial stages of degradation. The experimental protocol detailed in this guide provides a clear and robust pathway for researchers to empirically determine the precise subcellular distribution of this and other similar acyl-CoA molecules. Such studies are essential for a complete understanding of lipid metabolism and its implications in health and disease.

References

The Metabolic Crossroads of 13-Methylpentacosanoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

13-Methylpentacosanoyl-CoA, a long-chain saturated fatty acid with a methyl branch at an odd-numbered carbon, presents a unique metabolic challenge to cellular enzymatic machinery. While direct empirical data on its metabolism is scarce, this guide synthesizes current knowledge on the degradation of analogous branched-chain and very-long-chain fatty acids to propose a putative metabolic pathway. The degradation of this compound is likely initiated in the peroxisome via several cycles of β-oxidation, which proceed until the methyl group sterically hinders the enzymatic reactions. At this juncture, auxiliary enzymes, potentially including a racemase and an isomerase, are hypothesized to facilitate the repositioning of the methyl group, allowing for the completion of β-oxidation. The final products of this metabolic route are anticipated to be a combination of acetyl-CoA and propionyl-CoA, which subsequently enter central carbon metabolism. This guide provides a detailed overview of the key enzymes implicated in this pathway, summarizes available quantitative data, outlines relevant experimental protocols, and presents signaling and workflow diagrams to facilitate a deeper understanding of this specialized area of lipid metabolism.

Introduction to Branched-Chain Fatty Acid Metabolism

Branched-chain fatty acids (BCFAs) are integral components of various biological systems, originating from dietary sources or endogenous synthesis. Their metabolism is a specialized process, distinct from that of straight-chain fatty acids, due to the presence of methyl groups along the acyl chain. These branches can impede the standard β-oxidation pathway, necessitating the involvement of specific enzymes to ensure their complete degradation. The metabolism of BCFAs is primarily compartmentalized between peroxisomes and mitochondria, with peroxisomes playing a crucial role in the initial breakdown of very-long-chain and branched-chain fatty acids.

Proposed Metabolic Pathway for this compound

The metabolism of this compound, a C26 fatty acid with a methyl group at the 13th carbon, is proposed to proceed through a series of enzymatic steps involving both peroxisomal and mitochondrial β-oxidation, along with the action of auxiliary enzymes.

Initial Peroxisomal β-Oxidation Cycles

Due to its very-long-chain nature, this compound is likely first transported into the peroxisome. Here, it undergoes several cycles of β-oxidation. Each cycle consists of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolytic cleavage, resulting in the shortening of the acyl-CoA chain by two carbons and the release of one molecule of acetyl-CoA.

These initial cycles can proceed unimpeded as the methyl group at the C-13 position is distant from the reactive thioester end of the molecule. After five cycles of β-oxidation, the original C26 acyl-CoA will be shortened to a C16 intermediate: 3-Methylpentadecanoyl-CoA .

The Metabolic Hurdle: 3-Methylpentadecanoyl-CoA

The presence of a methyl group at the β-carbon (C3) of 3-Methylpentadecanoyl-CoA presents a steric hindrance to the next enzyme in the β-oxidation spiral, 3-hydroxyacyl-CoA dehydrogenase. This necessitates the involvement of an alternative pathway, likely α-oxidation, to bypass this metabolic block.

The α-Oxidation Pathway

The α-oxidation pathway is a key mechanism for the degradation of 3-methyl-branched fatty acids. This process involves the removal of a single carbon atom from the carboxyl end of the fatty acid. The key enzymes in this pathway are:

  • Phytanoyl-CoA Hydroxylase (PHYH): This enzyme hydroxylates the α-carbon (C2) of the acyl-CoA.

  • 2-Hydroxyphytanoyl-CoA Lyase (HACL1): This lyase cleaves the bond between the α- and β-carbons, releasing formyl-CoA and an aldehyde that is one carbon shorter.

  • Aldehyde Dehydrogenase: This enzyme oxidizes the resulting aldehyde to a carboxylic acid, which is then activated to its CoA ester.

In the case of 3-Methylpentadecanoyl-CoA, α-oxidation would convert it to 2-Methyltetradecanoyl-CoA .

Resumption of β-Oxidation and the Role of Racemase

The resulting 2-Methyltetradecanoyl-CoA can now re-enter the β-oxidation pathway. However, the stereochemistry at the C2 position is critical. Peroxisomal β-oxidation of 2-methyl-branched acyl-CoAs is stereospecific for the (S)-isomer. If the (R)-isomer is formed, an epimerization reaction is required, catalyzed by α-Methylacyl-CoA Racemase (AMACR) .

Final Products and Entry into Central Metabolism

Following the action of AMACR, β-oxidation of (S)-2-Methyltetradecanoyl-CoA proceeds. The first cycle of β-oxidation of this C15 branched-chain acyl-CoA will yield one molecule of propionyl-CoA (due to the three-carbon unit at the end) and a C12 straight-chain acyl-CoA. Subsequent cycles of β-oxidation will continue to yield acetyl-CoA until the fatty acid is completely degraded.

The propionyl-CoA is then converted to succinyl-CoA via the action of propionyl-CoA carboxylase, methylmalonyl-CoA epimerase, and methylmalonyl-CoA mutase, allowing it to enter the tricarboxylic acid (TCA) cycle. The acetyl-CoA molecules directly enter the TCA cycle.

Metabolic Pathway of this compound cluster_peroxisome Peroxisome This compound This compound Beta_Oxidation_1 β-Oxidation (5 cycles) This compound->Beta_Oxidation_1 3-Methylpentadecanoyl-CoA 3-Methylpentadecanoyl-CoA Beta_Oxidation_1->3-Methylpentadecanoyl-CoA Acetyl_CoA_perox Acetyl-CoA Beta_Oxidation_1->Acetyl_CoA_perox 5 Acetyl-CoA Alpha_Oxidation α-Oxidation 3-Methylpentadecanoyl-CoA->Alpha_Oxidation 2-Methyltetradecanoyl-CoA 2-Methyltetradecanoyl-CoA Alpha_Oxidation->2-Methyltetradecanoyl-CoA AMACR α-Methylacyl-CoA Racemase 2-Methyltetradecanoyl-CoA->AMACR S-2-Methyltetradecanoyl-CoA S-2-Methyltetradecanoyl-CoA AMACR->S-2-Methyltetradecanoyl-CoA Beta_Oxidation_2 β-Oxidation S-2-Methyltetradecanoyl-CoA->Beta_Oxidation_2 Propionyl_CoA Propionyl_CoA Beta_Oxidation_2->Propionyl_CoA Dodecanoyl_CoA Dodecanoyl_CoA Beta_Oxidation_2->Dodecanoyl_CoA Acetyl_CoA_mito Acetyl-CoA Acetyl_CoA_perox->Acetyl_CoA_mito Propionyl_CoA_mito Propionyl-CoA Propionyl_CoA->Propionyl_CoA_mito Transport Dodecanoyl_CoA_mito Dodecanoyl-CoA Dodecanoyl_CoA->Dodecanoyl_CoA_mito Transport Beta_Oxidation_3 β-Oxidation Dodecanoyl_CoA_mito->Beta_Oxidation_3 Beta_Oxidation_3->Acetyl_CoA_mito 6 Acetyl-CoA TCA_Cycle TCA Cycle Acetyl_CoA_mito->TCA_Cycle Succinyl_CoA Succinyl-CoA Propionyl_CoA_mito->Succinyl_CoA Propionyl-CoA Carboxylase, Methylmalonyl-CoA Epimerase, Methylmalonyl-CoA Mutase Succinyl_CoA->TCA_Cycle Experimental Workflow Substrate_Synthesis Synthesis of Radiolabeled 13-Methylpentacosanoic Acid CoA_Activation Enzymatic Synthesis of This compound Substrate_Synthesis->CoA_Activation Incubation Incubation of Cells with Radiolabeled Substrate CoA_Activation->Incubation Enzyme_Assay In Vitro Enzyme Assays with Purified Enzymes CoA_Activation->Enzyme_Assay Cell_Culture Cell Culture (e.g., HepG2, Fibroblasts) Cell_Culture->Incubation Metabolite_Extraction Extraction of Cellular Lipids and Acyl-CoAs Incubation->Metabolite_Extraction Analysis GC-MS or LC-MS/MS Analysis of Metabolites Metabolite_Extraction->Analysis Kinetic_Analysis Determination of Kinetic Parameters (Km, Vmax) Enzyme_Assay->Kinetic_Analysis Regulatory Signaling Pathway AMPK AMPK ACC Acetyl-CoA Carboxylase AMPK->ACC inhibits Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA produces CPT1 Carnitine Palmitoyltransferase 1 Malonyl_CoA->CPT1 inhibits Mitochondrial_Beta_Oxidation Mitochondrial β-Oxidation CPT1->Mitochondrial_Beta_Oxidation enables PPARa PPARα PPRE PPRE PPARa->PPRE binds to Gene_Expression Increased Expression of β-Oxidation Enzymes PPRE->Gene_Expression activates Gene_Expression->Mitochondrial_Beta_Oxidation enhances Long_Chain_Fatty_Acids Long-Chain Fatty Acids Long_Chain_Fatty_Acids->PPARa activates

13-Methylpentacosanoyl-CoA as a Biomarker: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

Branched-chain very-long-chain fatty acids (BC-VLCFAs) and their activated Coenzyme A (CoA) esters represent an emerging class of lipid molecules with significant potential as biomarkers in various physiological and pathological states. This technical guide focuses on 13-Methylpentacosanoyl-CoA, a specific C26:0 branched-chain fatty acyl-CoA, as a representative molecule of this class. While direct research on this compound is limited, this document provides a comprehensive framework for its study, drawing upon established knowledge of very-long-chain fatty acid (VLCFA) and branched-chain fatty acid (BCFA) metabolism, analysis, and biomarker potential. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation frameworks, and visualizations of relevant biochemical and analytical pathways.

Introduction to Branched-Chain Very-Long-Chain Acyl-CoAs

Fatty acids are fundamental building blocks of complex lipids and key players in cellular signaling and energy metabolism. They are structurally diverse, varying in chain length, degree of saturation, and the presence of modifications such as branching.

  • Very-Long-Chain Fatty Acids (VLCFAs): These are fatty acids with 22 or more carbon atoms. VLCFAs are essential components of cellular lipids, particularly sphingolipids and glycerophospholipids, and are precursors to important lipid mediators.[1][2] Their synthesis occurs in the endoplasmic reticulum, and unlike shorter fatty acids, they are metabolized primarily in peroxisomes.[3] Defects in VLCFA metabolism are linked to severe inherited diseases such as adrenoleukodystrophy and Zellweger syndrome.[1][3]

  • Branched-Chain Fatty Acids (BCFAs): BCFAs feature one or more methyl branches along their carbon backbone.[4] They are abundant in the cell membranes of certain bacteria and are also found in dairy products and ruminant meats.[5][6] Endogenous BCFAs play roles in maintaining membrane fluidity and have been investigated as biomarkers for gut microbiota activity and metabolic syndrome.[5][6][7]

This compound is a specific BC-VLCFA. It consists of a 25-carbon chain (pentacosanoic acid) with a methyl group at the 13th carbon, which is activated by attachment to Coenzyme A. Its study as a biomarker is predicated on the hypothesis that its endogenous levels may reflect specific metabolic pathways or disease states that are currently underexplored.

Biosynthesis and Metabolic Pathways

The precise biosynthetic pathway for this compound in mammals is not explicitly detailed in the current literature. However, a putative pathway can be constructed based on the known mechanisms of fatty acid elongation and the incorporation of branched-chain precursors.

The synthesis likely begins with a branched-chain acyl-CoA primer, which is then extended by the fatty acid elongation (ELOVL) enzyme system in the endoplasmic reticulum.[2][8] This multi-step process sequentially adds two-carbon units derived from malonyl-CoA.

Hypothetical Biosynthesis of this compound

The following diagram illustrates a potential pathway for the synthesis and subsequent activation of 13-Methylpentacosanoyl acid.

cluster_synthesis Fatty Acid Elongation (Endoplasmic Reticulum) cluster_activation Acyl-CoA Activation (Cytosol / ER) Primer Branched-Chain Acyl-CoA Primer (e.g., from BCAA metabolism) ELOVL ELOVL Enzyme Complex (ELOVL1/3/7) Primer->ELOVL Malonyl Malonyl-CoA (x n cycles) Malonyl->ELOVL VLCFA 13-Methylpentacosanoic Acid (C26:0 branched) ELOVL->VLCFA Sequential 2-carbon additions ACS Acyl-CoA Synthetase VLCFA->ACS Product This compound ACS->Product CoA Coenzyme A CoA->ACS ATP ATP ATP->ACS

Caption: Hypothetical biosynthesis and activation of this compound.

Potential as a Biomarker

While data specific to this compound is not available, the established roles of related lipids provide a strong rationale for its investigation.

  • Metabolic Disorders: Endogenous BCFAs in serum and adipose tissue have been negatively correlated with the risk of metabolic syndrome.[5] Altered levels could indicate disruptions in fatty acid metabolism or synthesis.

  • Neurological and Genetic Diseases: Accumulation of VLCFAs is a hallmark of peroxisomal disorders.[3] Specific BC-VLCFAs could serve as more precise biomarkers for diseases involving mutations in fatty acid metabolizing enzymes, such as certain forms of Multiple Acyl-CoA Dehydrogenase Deficiency (MADD).[9]

  • Gut Microbiota: BCFAs are known products of bacterial fermentation of proteins.[7] Fecal or circulating levels of specific BC-VLCFAs could reflect the composition and functional state of the gut microbiome.

Data Presentation

Quantitative data is crucial for establishing a molecule as a reliable biomarker. All findings should be presented in clear, well-structured tables. The table below serves as a template, populated with illustrative data for a generic BCFA to demonstrate how results for this compound could be displayed.

Analyte Condition Matrix Concentration (ng/mL) (Mean ± SD) p-value Fold Change Reference
Iso-heptadecanoic acidControl (n=50)Serum150.2 ± 25.1--[5]
Iso-heptadecanoic acidMetS (n=50)Serum125.8 ± 19.70.008-1.19[5]
This compoundControlPlasmaHypothetical DataTBDTBDN/A
This compoundDisease XPlasmaHypothetical DataTBDTBDN/A

Experimental Protocols for Analysis

The accurate quantification of low-abundance, lipid-based biomarkers like this compound requires robust and sensitive analytical methods. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.[10][11]

Workflow for Acyl-CoA Quantification

start 1. Sample Collection (Tissue, Plasma, Cells) prep 2. Sample Preparation - Add internal standards - Homogenize (if tissue) start->prep extract 3. Lipid Extraction (e.g., Folch or Bligh-Dyer method) prep->extract purify 4. Solid Phase Extraction (SPE) - Isolate Acyl-CoA fraction extract->purify lcms 5. LC-MS/MS Analysis - Reverse-phase HPLC - ESI in positive/negative mode purify->lcms data 6. Data Processing - Peak integration - Quantification vs. standard curve lcms->data end 7. Biomarker Quantification data->end

Caption: General experimental workflow for the analysis of acyl-CoAs.

Detailed Methodologies

A. Sample Preparation and Extraction

This protocol is adapted from established methods for long-chain fatty acyl-CoA analysis.[10][12][13]

  • Homogenization: Snap-freeze tissue samples (~50 mg) in liquid nitrogen. Homogenize in 1 mL of ice-cold extraction solvent (e.g., 2:1 chloroform:methanol) containing a suitable internal standard (e.g., a 13C-labeled or odd-chain acyl-CoA).

  • Liquid-Liquid Extraction (Folch Method):

    • To the homogenate, add 0.2 volumes of 0.9% NaCl solution.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase (containing lipids and acyl-CoAs) using a glass syringe.

  • Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen gas.

B. Solid Phase Extraction (SPE) for Acyl-CoA Enrichment

This step is critical for removing interfering lipids and concentrating the acyl-CoA analytes.[13][14]

  • Column Conditioning: Use a C18 SPE cartridge. Condition the column by washing sequentially with 3 mL of methanol (B129727), followed by 3 mL of water.

  • Sample Loading: Reconstitute the dried lipid extract in 500 µL of loading buffer (e.g., 50 mM potassium phosphate, pH 7.0) and load it onto the conditioned C18 column.

  • Washing: Wash the column with 3 mL of water, followed by 3 mL of 40% methanol in water to remove polar impurities.

  • Elution: Elute the acyl-CoAs with 2 mL of an appropriate solvent, such as 100% methanol containing a volatile salt (e.g., 25 mM ammonium (B1175870) acetate) to improve recovery and ionization.

  • Final Preparation: Dry the eluate under nitrogen and reconstitute in a final volume (e.g., 100 µL) of mobile phase for LC-MS/MS analysis.

C. LC-MS/MS Quantification

Analysis is typically performed on a triple quadrupole mass spectrometer coupled to a high-performance liquid chromatography (HPLC) system.[11][15][16]

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.

    • Gradient: A linear gradient from 5% B to 95% B over 15-20 minutes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI), often in positive mode for acyl-CoAs.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: For quantification, specific precursor-to-product ion transitions must be determined. For acyl-CoAs, a common fragmentation pattern involves the loss of the phosphopantetheine moiety. The precursor ion would be [M+H]+, and a characteristic product ion is often observed.[16] For this compound (C32H54N7O17P3S-R, where R is the C26H53O acyl group), the exact mass and fragmentation pattern would need to be determined empirically or via high-resolution mass spectrometry.

Conclusion and Future Directions

This compound, as a representative of the BC-VLCFA class, holds theoretical promise as a novel biomarker. Its unique structure suggests it may be involved in specific metabolic pathways that are altered in disease. This guide provides a comprehensive technical framework for its investigation, from biosynthesis to quantitative analysis.

Future research should focus on:

  • Method Development: Synthesizing an authentic standard for this compound to develop and validate a robust, quantitative LC-MS/MS assay.

  • Biological Screening: Measuring its levels in various biological matrices (plasma, tissues, fecal samples) from healthy cohorts and patient populations with metabolic, neurological, or gastrointestinal diseases.

  • Pathway Elucidation: Using stable isotope tracing and genetic models to confirm its biosynthetic pathway and identify the enzymes and regulatory factors involved.

The successful validation of this compound or other related BC-VLCFAs as biomarkers could provide new diagnostic tools and deeper insights into the complex world of lipid metabolism.

References

Methodological & Application

Application Notes and Protocols for the Mass Spectrometry Analysis of 13-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Methylpentacosanoyl-CoA is a long-chain branched fatty acyl-coenzyme A molecule. The analysis of such very-long-chain acyl-CoAs is critical in various fields of research, including the study of metabolic diseases, drug development, and nutritional science. This document provides detailed application notes and protocols for the robust and sensitive analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described herein are compiled from established techniques for the analysis of long-chain and very-long-chain acyl-CoAs.

Predicted Mass Spectrometry Data

While specific experimental data for this compound is not widely available, its mass spectrometric behavior can be accurately predicted based on the well-characterized fragmentation of other long-chain acyl-CoA molecules.

The molecular formula for this compound is C47H86N7O17P3S, with a molecular weight of 1146.21 Da[1].

Table 1: Predicted m/z Values for this compound

Ion TypePredicted m/zNotes
Precursor Ion [M+H]+ 1147.54 The protonated molecule, typically observed in positive ion mode electrospray ionization (ESI+).
Product Ion [M+H-507]+ 640.54 This is the most characteristic fragment ion for acyl-CoAs in positive ion mode, resulting from the neutral loss of the 3'-phospho-ADP moiety (507 Da)[2][3][4]. This transition is highly specific and ideal for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) assays.
Other potential product ionsvariableOther less abundant product ions may be observed, corresponding to fragmentations within the pantetheine (B1680023) arm or the fatty acyl chain.

Experimental Protocols

Sample Preparation

The extraction of long-chain acyl-CoAs from biological matrices is a critical step to ensure high recovery and minimize degradation. The following protocol is a general guideline and may need optimization depending on the sample type (e.g., cells, tissues).

Materials:

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Extraction Solvent: 2-propanol/50 mM KH2PO4 (pH 7.2)/glacial acetic acid (50:50:1.25, v/v/v)

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA not present in the sample.

  • Acetonitrile (B52724) (ACN)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Protocol:

  • Sample Collection: For cultured cells, wash the cell pellet with ice-cold PBS and centrifuge. For tissues, flash-freeze the sample in liquid nitrogen and grind to a fine powder.

  • Homogenization: Homogenize the cell pellet or tissue powder in the ice-cold extraction solvent containing a known amount of the internal standard.

  • Lipid Removal: To remove interfering lipids, perform a liquid-liquid extraction by adding petroleum ether. Vortex and centrifuge to separate the phases. Discard the upper organic phase. Repeat this step twice.

  • Protein Precipitation & Acyl-CoA Extraction: Add acetonitrile to the lower aqueous phase to precipitate proteins and extract the acyl-CoAs. Vortex and centrifuge at high speed.

  • Solid Phase Extraction (SPE):

    • Condition the C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with an aqueous solvent (e.g., 2% methanol in water) to remove polar impurities.

    • Elute the acyl-CoAs with a solvent of higher organic content (e.g., 80% acetonitrile in water with 0.1% formic acid).

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen gas and reconstitute the sample in a small volume of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography

Reversed-phase liquid chromatography is the method of choice for separating acyl-CoAs.

Table 2: Liquid Chromatography Parameters

ParameterRecommended Conditions
Column C8 or C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate or 15 mM Ammonium Hydroxide in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B (e.g., 2-10%) and increase to a high percentage (e.g., 90-98%) over 10-15 minutes. This will elute the more hydrophobic very-long-chain acyl-CoAs.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40 - 50 °C
Injection Volume 5 - 10 µL
Mass Spectrometry

Tandem mass spectrometry operating in positive electrospray ionization (ESI+) mode is ideal for the sensitive and specific detection of acyl-CoAs.

Table 3: Mass Spectrometry Parameters

ParameterRecommended Settings
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) 1147.54 m/z (for this compound)
Product Ion (Q3) 640.54 m/z (for this compound)
Collision Energy (CE) Optimize for the specific instrument, but typically in the range of 30-50 eV.
Dwell Time 50 - 100 ms

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Cells/Tissue) Homogenization Homogenization in Extraction Buffer + IS Sample->Homogenization Lipid_Removal Lipid Removal with Petroleum Ether Homogenization->Lipid_Removal Extraction Acyl-CoA Extraction with Acetonitrile Lipid_Removal->Extraction SPE Solid Phase Extraction (SPE) Extraction->SPE Final_Sample Dry Down & Reconstitute SPE->Final_Sample LC Liquid Chromatography (LC) Separation Final_Sample->LC MS Tandem Mass Spectrometry (MS/MS) Detection LC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Caption: Workflow for the analysis of this compound.

Biosynthesis of Very-Long-Chain Methyl-Branched Fatty Acids

The biosynthesis of very-long-chain fatty acids (VLCFAs) occurs through a series of elongation cycles, with each cycle adding two carbons to the growing acyl chain. The synthesis of methyl-branched fatty acids involves the utilization of methylmalonyl-CoA instead of malonyl-CoA by the fatty acid synthase (FAS) or elongase (ELOVL) enzymes[2].

The pathway begins with a shorter acyl-CoA primer, which is sequentially elongated. The incorporation of a methyl group at a specific position, such as the 13th carbon in this compound, would require the action of a specific elongase complex at the C12 stage of the growing fatty acid chain, utilizing methylmalonyl-CoA as the two-carbon donor.

G cluster_pathway Biosynthesis of a Very-Long-Chain Methyl-Branched Fatty Acyl-CoA Acyl_CoA_primer Acyl-CoA Primer (e.g., C12:0-CoA) Elongase Elongase Complex (ELOVL) Acyl_CoA_primer->Elongase Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->Elongase Ketoacyl_CoA 3-Keto-13-methyl-tetradecanoyl-CoA Elongase->Ketoacyl_CoA Reduction1 Reduction (NADPH) Ketoacyl_CoA->Reduction1 Dehydration Dehydration Reduction1->Dehydration Reduction2 Reduction (NADPH) Dehydration->Reduction2 Methyl_Acyl_CoA 13-Methyl-tetradecanoyl-CoA Reduction2->Methyl_Acyl_CoA Elongation_Cycles Further Elongation Cycles (with Malonyl-CoA) Methyl_Acyl_CoA->Elongation_Cycles Final_Product This compound Elongation_Cycles->Final_Product

Caption: Proposed biosynthesis of this compound.

References

Application Note: Chromatographic Separation of 13-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the chromatographic separation of 13-Methylpentacosanoyl-CoA, a very long-chain fatty acyl-CoA. The methodologies outlined are designed for researchers, scientists, and drug development professionals working on lipid metabolism and related fields. The primary techniques covered are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) for comprehensive analysis. This document includes detailed experimental procedures, data presentation in tabular format, and workflow diagrams to ensure reproducibility and clarity.

Introduction

This compound is a saturated very long-chain fatty acyl-CoA with a methyl branch. The analysis and purification of such molecules are crucial for understanding their metabolic roles and for the development of targeted therapeutics. Chromatographic techniques are essential for the separation and quantification of these complex lipids from biological matrices. While gas chromatography is a predominant technique for fatty acid analysis, High-Performance Liquid Chromatography (HPLC) offers a powerful alternative, especially for preparative scale separations.[1][2] This application note details robust methods for both HPLC and GC-MS analysis of this compound.

Chromatographic Methods

Two primary methods are presented for the analysis of this compound: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for purification and quantification, and Gas Chromatography-Mass Spectrometry (GC-MS) for detailed structural confirmation and sensitive detection following derivatization.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. For very long-chain fatty acyl-CoAs, C18 columns are highly effective.[2] The retention of this compound is influenced by its long aliphatic chain.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for the analysis of fatty acids.[1] Prior to analysis, the fatty acyl-CoA must be hydrolyzed and derivatized to a more volatile form, typically a fatty acid methyl ester (FAME). This method provides detailed structural information and allows for precise quantification.

Experimental Protocols

Sample Preparation and Derivatization

Objective: To extract and prepare this compound from a biological sample for chromatographic analysis.

Materials:

  • Biological sample (e.g., cell lysate, tissue homogenate)

  • Internal Standard (e.g., Heptadecanoyl-CoA)

  • Chloroform:Methanol (2:1, v/v)

  • 0.9% NaCl solution

  • Nitrogen gas stream

  • 2M KOH in Methanol

  • 14% Boron trifluoride in Methanol (BF3-Methanol)

  • Hexane (B92381)

  • Saturated NaCl solution

Protocol:

  • Lipid Extraction (Folch Method):

    • Homogenize the biological sample.

    • Add 20 volumes of Chloroform:Methanol (2:1) to the homogenate.

    • Add the internal standard.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Collect the lower organic phase.

    • Wash the organic phase with 0.2 volumes of 0.9% NaCl solution.

    • Centrifuge and collect the lower organic phase.

    • Dry the lipid extract under a gentle stream of nitrogen.

  • Hydrolysis and Methylation for GC-MS (to form FAME):

    • To the dried lipid extract, add 1 mL of 2M methanolic KOH.

    • Incubate at 60°C for 30 minutes.

    • Add 2 mL of 14% BF3-Methanol and incubate at 60°C for 30 minutes.

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex and centrifuge.

    • Collect the upper hexane layer containing the Fatty Acid Methyl Esters (FAMEs).

    • Dry the hexane extract and reconstitute in a suitable volume of hexane for GC-MS analysis.

  • Reconstitution for HPLC:

    • For direct analysis of the acyl-CoA, resuspend the dried lipid extract in the initial mobile phase (e.g., 90% Mobile Phase A).

RP-HPLC Protocol

Instrumentation and Conditions:

ParameterSetting
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 90% A to 100% B over 20 min, hold at 100% B for 5 min
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 20 µL
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 260 nm (for the adenine (B156593) moiety of CoA)
GC-MS Protocol

Instrumentation and Conditions:

ParameterSetting
Instrument Agilent 7890B GC with 5977A MSD or equivalent
Column Agilent J&W DB-23 (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Flow Rate 1.2 mL/min (constant flow)
Inlet Temperature 250°C
Injection Mode Splitless
Injection Volume 1 µL
Oven Program Start at 150°C, hold for 1 min, ramp to 240°C at 4°C/min, hold for 5 min
MSD Transfer Line 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-550

Data Presentation

Expected HPLC Retention Data
CompoundExpected Retention Time (min)
This compound~18.5
Palmitoyl-CoA (C16:0)~12.2
Stearoyl-CoA (C18:0)~14.1
Lignoceroyl-CoA (C24:0)~17.8

Note: Retention times are estimates and will vary based on the specific HPLC system and column batch.

Expected GC-MS Fragmentation Data for 13-Methylpentacosanoate Methyl Ester
m/zIon IdentityRelative Abundance
410.7[M]+ (Molecular Ion)Low
379.7[M-31]+ (Loss of OCH3)Moderate
299.3[CH3OCO(CH2)11CH(CH3)]+High
213.2[CH3(CH2)11]+Moderate
74.1McLafferty Rearrangement IonHigh

Visualizations

Caption: Workflow for sample preparation and analysis.

hplc_gradient HPLC Mobile Phase Gradient cluster_gradient cluster_xaxis cluster_yaxis start p1 start->p1 %B from 10% to 100% p2 p1->p2 Hold at 100% B t0 0 min t20 20 min t25 25 min y100 100% B y10 10% B

Caption: HPLC mobile phase gradient profile.

Conclusion

The methods described in this application note provide a comprehensive framework for the separation, quantification, and identification of this compound. The RP-HPLC method is well-suited for purification and routine quantification, while the GC-MS method offers high sensitivity and structural confirmation. Researchers can adapt these protocols to suit their specific instrumentation and sample matrices.

References

Application Notes and Protocols for the Quantification of 13-Methylpentacosanoyl-CoA in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Methylpentacosanoyl-CoA is a very-long-chain branched-chain fatty acyl-CoA that plays a role in complex lipid biosynthesis and cellular metabolism. Accurate quantification of this and related molecules in biological samples is crucial for understanding its physiological and pathological significance, particularly in the context of metabolic disorders and diseases involving alterations in fatty acid metabolism. These application notes provide detailed protocols for the sensitive and specific quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely adopted and robust analytical technique for metabolomics.

Quantitative Data Presentation

Direct quantitative data for this compound in various biological matrices is not extensively available in the current literature. The following table summarizes representative concentrations of the closely related straight-chain C26:0 fatty acid (hexacosanoic acid) in human plasma and tissues, which can serve as an approximate reference range. It is important to note that the concentration of branched-chain fatty acids is generally lower than their straight-chain counterparts.

AnalyteBiological MatrixConcentration Range (µmol/L)Pathological ConditionReference
C26:0 Fatty AcidHuman Plasma (Control)0.20 - 0.71-[1]
C26:0 Fatty AcidHuman Plasma (X-linked Adrenoleukodystrophy)Significantly elevatedPeroxisomal Disorder[2][3][4]
C26:0 Fatty AcidHuman Plasma (Zellweger Syndrome)Greatly increasedPeroxisomal Disorder[2][3][4]
C26:0 Fatty AcidFibroblasts (Control)Baseline levels-[2]
C26:0 Fatty AcidFibroblasts (X-linked Adrenoleukodystrophy)Significantly increasedPeroxisomal Disorder[2]
C26:0 Fatty AcidErythrocytes (Control)Baseline levels-[2]

*Note: Data presented is for the straight-chain C26:0 fatty acid, serving as a proxy for this compound. Actual concentrations of the branched-chain species may vary.

Experimental Protocols

The quantification of this compound in biological samples requires a multi-step process involving extraction, purification, and analysis by LC-MS/MS.

Protocol 1: Extraction of Acyl-CoAs from Biological Tissues

This protocol is adapted from established methods for long-chain acyl-CoA extraction.

Materials:

  • Frozen biological tissue (~50-100 mg)

  • 100 mM Potassium Phosphate (B84403) Buffer (pH 4.9)

  • Isopropanol (B130326)

  • Acetonitrile (ACN)

  • Internal Standard (e.g., C17:0-CoA or a stable isotope-labeled C26-branched chain acyl-CoA)

  • Glass homogenizer

  • Centrifuge

Procedure:

  • Weigh the frozen tissue and place it in a pre-chilled glass homogenizer.

  • Add 1 mL of cold 100 mM potassium phosphate buffer (pH 4.9) and homogenize thoroughly on ice.

  • Add 1 mL of isopropanol to the homogenate and homogenize again.

  • Spike the homogenate with a known amount of the internal standard.

  • Add 2 mL of acetonitrile, vortex vigorously for 1 minute, and incubate on ice for 10 minutes to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant containing the acyl-CoAs.

  • The extract is now ready for purification or direct analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Purification

This step is recommended to reduce matrix effects and improve the sensitivity of the analysis.

Materials:

  • Acyl-CoA extract from Protocol 1

  • Oligonucleotide purification cartridges or other suitable SPE cartridges

  • Wash Buffer: 50% Isopropanol in water

  • Elution Buffer: 100% Isopropanol

  • Vacuum manifold

Procedure:

  • Condition the SPE cartridge according to the manufacturer's instructions.

  • Load the acyl-CoA extract onto the conditioned cartridge.

  • Wash the cartridge with 2 mL of Wash Buffer to remove interfering substances.

  • Elute the acyl-CoAs with 1 mL of Elution Buffer.

  • Evaporate the eluent to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50% acetonitrile) for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of this compound

This is a general workflow for the analysis of the purified acyl-CoA extract.

Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient to 95% B

    • 15-20 min: Hold at 95% B

    • 20.1-25 min: Return to 10% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

Tandem Mass Spectrometry (MS/MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1): [M+H]+ for this compound

  • Product Ion (Q3): A common neutral loss of 507 Da is often monitored for acyl-CoAs, corresponding to the fragmentation of the phosphopantetheine moiety. Specific product ions should be optimized by direct infusion of a standard if available.

  • Collision Energy (CE): Optimize for the specific precursor-product ion transition.

  • Internal Standard: Monitor the specific MRM transition for the chosen internal standard.

Quantification:

  • Create a calibration curve using a commercially available or synthesized standard of this compound at various concentrations.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Determine the concentration of this compound in the sample by interpolating from the calibration curve.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis tissue Biological Tissue homogenization Homogenization (Phosphate Buffer, Isopropanol) tissue->homogenization extraction Acetonitrile Extraction homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe elution Elution spe->elution reconstitution Reconstitution elution->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Acquisition & Quantification lcms->data

Caption: Workflow for the quantification of this compound.

Metabolic Pathway of Very-Long-Chain Branched-Chain Fatty Acids

The biosynthesis of very-long-chain branched-chain fatty acids like this compound involves the elongation of shorter branched-chain fatty acid precursors by a family of enzymes known as ELOVLs (Elongation of Very Long Chain Fatty Acids)[5]. The degradation of these molecules occurs primarily through peroxisomal β-oxidation, as mitochondria are not efficient at oxidizing very-long-chain fatty acids[6][7].

Metabolic_Pathway cluster_synthesis Biosynthesis (Endoplasmic Reticulum) cluster_utilization Cellular Utilization cluster_degradation Degradation (Peroxisomes) bcaa Branched-Chain Amino Acids (e.g., Leucine, Isoleucine, Valine) bcfa_coa Branched-Chain Acyl-CoA (e.g., Isovaleryl-CoA) bcaa->bcfa_coa elongation Fatty Acid Elongation (ELOVL Enzymes) bcfa_coa->elongation target_coa This compound elongation->target_coa complex_lipids Incorporation into Complex Lipids (e.g., Ceramides, Cholesteryl Esters) target_coa->complex_lipids signaling Cellular Signaling target_coa->signaling peroxisomal_import Peroxisomal Import target_coa->peroxisomal_import beta_oxidation Peroxisomal β-oxidation peroxisomal_import->beta_oxidation shortened_acyl_coa Shortened Acyl-CoAs & Acetyl-CoA/Propionyl-CoA beta_oxidation->shortened_acyl_coa

Caption: Biosynthesis and degradation of this compound.

References

Application Notes and Protocols for 13-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

13-Methylpentacosanoyl-CoA is a thioester of coenzyme A and 13-methylpentacosanoic acid, a branched-chain fatty acid. As a very-long-chain acyl-CoA (VLC-acyl-CoA), it is presumed to be an intermediate in lipid metabolism. Long-chain and very-long-chain acyl-CoAs are crucial molecules in various cellular processes, including energy metabolism (β-oxidation), lipid synthesis, and cellular signaling.[1][2] Proper handling and storage of these molecules are critical to maintain their stability and ensure the reliability of experimental results.

Chemical and Physical Properties (General for VLC-acyl-CoAs)

Long-chain acyl-CoAs are amphipathic molecules with a hydrophilic coenzyme A head group and a long hydrophobic acyl chain. This property influences their solubility and handling in aqueous solutions. They are susceptible to both chemical and enzymatic degradation.

Handling and Storage Protocols

To ensure the stability and integrity of this compound, it is imperative to adhere to strict handling and storage procedures. The following recommendations are compiled from general knowledge of long-chain acyl-CoA thioesters.

ParameterRecommendationRationale
Temperature -20°C or lower (preferably -80°C for long-term storage)Minimizes chemical degradation and hydrolysis.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen)Prevents oxidation of the thioester bond and other sensitive groups.
Container Tightly sealed amber glass vialsProtects from light and moisture.
Duration Up to 1 year at -20°C, potentially longer at -80°CLong-term stability is enhanced at lower temperatures.

Aqueous solutions of long-chain acyl-CoAs are prone to hydrolysis, especially at neutral to basic pH.

ParameterRecommendationRationale
Solvent Sterile, deionized water or a slightly acidic buffer (pH 4.0-6.0)Enhances stability by minimizing hydrolysis of the thioester bond.
Concentration Prepare concentrated stock solutions (e.g., 1-10 mM)Higher concentrations can improve stability.
Procedure Briefly vortex and sonicate if necessary to ensure complete dissolution.Long acyl chains can make dissolution difficult.
Storage Temperature Aliquot and store at -80°CMinimizes freeze-thaw cycles and degradation.
Freeze-Thaw Cycles Avoid repeated freeze-thaw cyclesCan lead to degradation and aggregation.
Short-term Storage Store on ice during experimental use.Maintains stability during the course of an experiment.

Experimental Protocols

The following are generalized protocols for the reconstitution and use of this compound.

Protocol 1: Reconstitution of Lyophilized this compound

Objective: To prepare a stable, concentrated stock solution from a lyophilized powder.

Materials:

  • Lyophilized this compound

  • Sterile, deionized water or a suitable buffer (e.g., 50 mM potassium phosphate, pH 6.0)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Before opening, centrifuge the vial of lyophilized powder to ensure all the material is at the bottom.

  • Carefully open the vial, preferably under an inert atmosphere.

  • Add the calculated volume of sterile water or buffer to achieve the desired stock concentration (e.g., 5 mM).

  • Recap the vial and vortex gently to dissolve the powder.

  • If complete dissolution is not achieved, sonicate the vial briefly in a water bath.

  • Once dissolved, immediately aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C until use.

Protocol 2: Quantification of this compound Stock Solution

Objective: To determine the precise concentration of the reconstituted stock solution.

Method: UV-Vis Spectrophotometry

Principle: The adenine (B156593) group of Coenzyme A has a characteristic absorbance maximum at 260 nm. The concentration can be determined using the Beer-Lambert law.

Materials:

  • Reconstituted this compound stock solution

  • Reconstitution buffer (for blank)

  • UV-transparent cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Turn on the spectrophotometer and allow the lamp to warm up.

  • Set the wavelength to 260 nm.

  • Blank the instrument with the same buffer used for reconstitution.

  • Prepare a suitable dilution of the stock solution in the same buffer (e.g., 1:100).

  • Measure the absorbance of the diluted solution at 260 nm.

  • Calculate the concentration using the following formula: Concentration (M) = (Absorbance at 260 nm) / (Molar extinction coefficient) The molar extinction coefficient for Coenzyme A and its derivatives at 260 nm is approximately 16,400 M⁻¹cm⁻¹.

    Concentration (M) = (A₂₆₀ * Dilution Factor) / 16,400

Protocol 3: General Protocol for In Vitro Enzyme Assays

Objective: To use this compound as a substrate in an in vitro enzyme assay (e.g., for acyl-CoA dehydrogenases or acyltransferases).

Materials:

  • This compound stock solution

  • Enzyme preparation (purified or cell lysate)

  • Assay buffer

  • Other necessary co-factors and substrates

  • Detection reagents (e.g., for colorimetric or fluorometric readout)

  • 96-well plate (or other suitable reaction vessel)

  • Plate reader or spectrophotometer/fluorometer

Procedure:

  • Thaw an aliquot of the this compound stock solution on ice.

  • Prepare a working solution of this compound by diluting the stock solution in the assay buffer to the desired final concentration. Keep on ice.

  • Prepare the reaction mixture in the wells of a 96-well plate. This will typically include the assay buffer, any necessary co-factors, and the detection reagents.

  • Pre-incubate the reaction mixture at the desired assay temperature.

  • Initiate the reaction by adding the enzyme preparation to the wells.

  • Immediately follow by adding the this compound working solution to start the reaction.

  • Monitor the reaction progress by measuring the signal (e.g., absorbance or fluorescence) at appropriate time intervals.

  • Include appropriate controls, such as a no-enzyme control and a no-substrate control.

Visualizations

Diagram 1: Handling and Storage Workflow

G cluster_storage Storage cluster_handling Handling Lyophilized Powder Lyophilized Powder Stock Solution (-80°C) Stock Solution (-80°C) Lyophilized Powder->Stock Solution (-80°C) Reconstitution Working Solution (on ice) Working Solution (on ice) Stock Solution (-80°C)->Working Solution (on ice) Thaw & Dilute Quantification Quantification Working Solution (on ice)->Quantification In Vitro Assay In Vitro Assay Working Solution (on ice)->In Vitro Assay

Caption: Workflow for handling and storage of this compound.

Diagram 2: Generalized In Vitro Enzyme Assay Workflow

A Prepare Assay Buffer and Reagents D Mix Buffer, Reagents, and Enzyme in Reaction Vessel A->D B Prepare Enzyme Solution B->D C Prepare Substrate (this compound) Working Solution F Initiate Reaction by Adding Substrate C->F E Pre-incubate at Assay Temperature D->E E->F G Monitor Signal Over Time F->G H Data Analysis G->H

Caption: A generalized workflow for an in vitro enzyme assay.

Diagram 3: Potential Metabolic Fate of this compound

cluster_input Precursor cluster_output Potential Metabolic Pathways 13-Methylpentacosanoic Acid 13-Methylpentacosanoic Acid This compound This compound 13-Methylpentacosanoic Acid->this compound Acyl-CoA Synthetase Beta-Oxidation Beta-Oxidation This compound->Beta-Oxidation Lipid Synthesis Lipid Synthesis This compound->Lipid Synthesis Cellular Signaling Cellular Signaling This compound->Cellular Signaling

Caption: Potential metabolic pathways involving this compound.

References

Application Notes and Protocols for In Vitro Assays Using 13-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Methylpentacosanoyl-CoA is a long-chain branched fatty acyl-CoA. While the specific biological roles of this compound are still under investigation, branched-chain fatty acids (BCFAs) and their CoA esters are known to be integral components of cellular metabolism and signaling.[1][2][3][4] They are involved in modulating membrane fluidity, serving as precursors for complex lipids, and potentially acting as signaling molecules that influence gene expression and metabolic pathways.[4][5] In vitro assays are crucial tools for elucidating the functions of such molecules, identifying interacting enzymes, and screening for potential therapeutic modulators of their metabolic pathways.

These application notes provide detailed protocols for in vitro assays to study the synthesis, degradation, and enzymatic hydrolysis of this compound. The methodologies are adapted from established assays for long-chain and branched-chain fatty acyl-CoAs.

Potential Signaling Pathways and Metabolic Relevance of this compound

Long-chain fatty acyl-CoAs are key metabolic intermediates and signaling molecules that can influence various cellular processes. Based on the known functions of other branched-chain fatty acyl-CoAs, this compound could be involved in several pathways:

  • Beta-oxidation: As a source of energy, this compound can be degraded via the β-oxidation pathway in mitochondria and peroxisomes.[6][7]

  • Lipid Synthesis: It can serve as a substrate for the synthesis of complex lipids, such as phospholipids (B1166683) and triglycerides, thereby influencing membrane structure and function.

  • Protein Acylation: Covalent attachment of the 13-methylpentacosanoyl moiety to proteins could modulate their activity, localization, and stability.

  • Gene Regulation: this compound may act as a ligand for nuclear receptors, such as PPARs, influencing the transcription of genes involved in lipid metabolism and inflammation.[5]

The following diagram illustrates a hypothetical metabolic and signaling pathway for this compound.

Metabolic and Signaling Pathway of this compound Membrane_Transport Membrane Transport 13-Methylpentacosanoic_Acid_cyto 13-Methylpentacosanoic Acid (cytosolic) Membrane_Transport->13-Methylpentacosanoic_Acid_cyto ACSL Acyl-CoA Synthetase (ACSL) 13-Methylpentacosanoic_Acid_cyto->ACSL ATP, CoA 13-Methylpentacosanoyl_CoA This compound ACSL->13-Methylpentacosanoyl_CoA AMP, PPi ACOX Acyl-CoA Oxidase (ACOX) 13-Methylpentacosanoyl_CoA->ACOX Mitochondria/ Peroxisomes ACOT Acyl-CoA Thioesterase (ACOT) 13-Methylpentacosanoyl_CoA->ACOT Lipid_Synthesis Complex Lipid Synthesis 13-Methylpentacosanoyl_CoA->Lipid_Synthesis Nuclear_Receptors Nuclear Receptors (e.g., PPARs) 13-Methylpentacosanoyl_CoA->Nuclear_Receptors Nucleus Beta_Oxidation β-Oxidation (Energy Production) ACOX->Beta_Oxidation ACOT->13-Methylpentacosanoic_Acid_cyto Re-esterification or efflux Gene_Expression Gene Expression (Lipid Metabolism, Inflammation) Nuclear_Receptors->Gene_Expression

Caption: Hypothetical metabolic and signaling pathways of this compound.

Experimental Protocols

In Vitro Acyl-CoA Synthetase (ACSL) Activity Assay

This assay measures the activity of ACSL enzymes that catalyze the conversion of 13-methylpentacosanoic acid to this compound. The assay is based on a fluorometric method where the product, acyl-CoA, is further metabolized to generate a fluorescent signal.[8]

Experimental Workflow:

ACSL_Assay_Workflow start Start prep_reagents Prepare Reagents: - Assay Buffer - ACSL Substrate (13-Methylpentacosanoic Acid) - Enzyme Mix, Developer, Converter - Positive Control (e.g., purified ACSL) - Sample (cell/tissue lysate) start->prep_reagents prep_plate Prepare 96-well plate: - Add Positive Control - Add Samples - Add Background Control prep_reagents->prep_plate add_reaction_mix Add Reaction Mix or Background Mix to wells prep_plate->add_reaction_mix incubate Incubate at 37°C add_reaction_mix->incubate measure Measure fluorescence kinetically (Ex/Em = 535/587 nm) incubate->measure analyze Calculate ACSL activity measure->analyze end End analyze->end

Caption: Workflow for the in vitro Acyl-CoA Synthetase (ACSL) activity assay.

Materials:

  • 96-well black microplate

  • Microplate reader with fluorescence detection

  • Purified ACSL enzyme or cell/tissue lysate

  • 13-Methylpentacosanoic acid

  • ATP

  • Coenzyme A

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Fluorometric detection reagents (commercial kits available, e.g., from Abcam, BioAssay Systems)

Protocol:

  • Reagent Preparation: Prepare a stock solution of 13-methylpentacosanoic acid in a suitable solvent (e.g., ethanol). Prepare working solutions of ATP and CoA in assay buffer.

  • Sample Preparation: Homogenize cells or tissues in cold assay buffer and centrifuge to obtain a clear lysate.

  • Assay Reaction:

    • In a 96-well plate, add assay buffer, ATP, CoA, and the fluorometric probe.

    • Add the enzyme source (purified ACSL or lysate).

    • Initiate the reaction by adding 13-methylpentacosanoic acid.

    • For background controls, omit the 13-methylpentacosanoic acid or the enzyme.

  • Measurement: Immediately place the plate in a microplate reader and measure the increase in fluorescence at Ex/Em = 535/587 nm in a kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis: Calculate the rate of reaction (RFU/min) from the linear portion of the kinetic curve. The specific activity is expressed as nmol of this compound produced per minute per mg of protein.

Data Presentation:

SampleACSL Activity (nmol/min/mg protein)Standard Deviation
Control LysateValueValue
Treated LysateValueValue
Purified EnzymeValueValue
Purified Enzyme + InhibitorValueValue
In Vitro Acyl-CoA Oxidase (ACOX) Activity Assay

This assay measures the activity of ACOX, the first and often rate-limiting enzyme in the peroxisomal β-oxidation pathway. The assay is based on the detection of hydrogen peroxide (H2O2), a byproduct of the ACOX-catalyzed reaction.[9][10][11][12]

Experimental Workflow:

ACOX_Assay_Workflow start Start prep_reagents Prepare Reagents: - Assay Buffer - this compound - HRP, FAD - Fluorometric/Colorimetric Probe - Sample (purified peroxisomes or lysate) start->prep_reagents prep_plate Prepare 96-well plate: - Add H2O2 standards - Add Samples - Add Background Controls prep_reagents->prep_plate add_reaction_mix Add Reaction Mix containing This compound to wells prep_plate->add_reaction_mix incubate Incubate at 37°C add_reaction_mix->incubate measure Measure fluorescence or absorbance incubate->measure analyze Calculate ACOX activity based on H2O2 standard curve measure->analyze end End analyze->end

Caption: Workflow for the in vitro Acyl-CoA Oxidase (ACOX) activity assay.

Materials:

  • 96-well clear or black microplate

  • Microplate reader with absorbance or fluorescence detection

  • Purified ACOX enzyme or peroxisomal fraction

  • This compound

  • Horseradish peroxidase (HRP)

  • A suitable chromogenic or fluorogenic HRP substrate (e.g., Amplex Red, leuco-dichlorofluorescein)

  • Flavin adenine (B156593) dinucleotide (FAD)

  • Assay Buffer (e.g., 50 mM MES, pH 8.0)

Protocol:

  • Reagent Preparation: Prepare a stock solution of this compound in assay buffer. Prepare working solutions of HRP, FAD, and the detection probe.

  • Sample Preparation: Isolate peroxisomes from tissue homogenates or use cell lysates.

  • Assay Reaction:

    • In a 96-well plate, add assay buffer, HRP, FAD, and the detection probe.

    • Add the enzyme source.

    • Initiate the reaction by adding this compound.

    • Include a standard curve of H2O2 to quantify the amount produced.

  • Measurement: Measure the increase in absorbance or fluorescence over time at the appropriate wavelength for the chosen substrate.

  • Data Analysis: Calculate the rate of H2O2 production from the standard curve. The specific activity is expressed as nmol of H2O2 produced per minute per mg of protein.

Data Presentation:

SampleACOX Activity (nmol/min/mg protein)Standard Deviation
Control FractionValueValue
Treated FractionValueValue
Purified EnzymeValueValue
Purified Enzyme + InhibitorValueValue
In Vitro Acyl-CoA Thioesterase (ACOT) Activity Assay

This assay measures the activity of ACOT enzymes that hydrolyze this compound to 13-methylpentacosanoic acid and free Coenzyme A. The assay is based on the colorimetric detection of the free sulfhydryl group of CoA using DTNB (Ellman's reagent).[13][14][15]

Experimental Workflow:

ACOT_Assay_Workflow start Start prep_reagents Prepare Reagents: - Assay Buffer - this compound - DTNB (Ellman's Reagent) - Sample (purified ACOT or lysate) start->prep_reagents prep_plate Prepare 96-well plate: - Add CoA standards - Add Samples - Add Background Controls prep_reagents->prep_plate add_reaction_mix Add Reaction Mix containing DTNB and this compound to wells prep_plate->add_reaction_mix incubate Incubate at 37°C add_reaction_mix->incubate measure Measure absorbance at 412 nm incubate->measure analyze Calculate ACOT activity based on CoA standard curve measure->analyze end End analyze->end

Caption: Workflow for the in vitro Acyl-CoA Thioesterase (ACOT) activity assay.

Materials:

  • 96-well clear microplate

  • Microplate reader with absorbance detection

  • Purified ACOT enzyme or cell/tissue lysate

  • This compound

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

Protocol:

  • Reagent Preparation: Prepare a stock solution of this compound in assay buffer. Prepare a fresh solution of DTNB in assay buffer.

  • Sample Preparation: Prepare a clear lysate from cells or tissues in assay buffer.

  • Assay Reaction:

    • In a 96-well plate, add assay buffer and DTNB solution.

    • Add the enzyme source.

    • Initiate the reaction by adding this compound.

    • Include a standard curve of free CoA to quantify the amount produced.

  • Measurement: Measure the increase in absorbance at 412 nm over time.

  • Data Analysis: Calculate the rate of CoA production from the standard curve. The specific activity is expressed as nmol of CoA produced per minute per mg of protein.

Data Presentation:

SampleACOT Activity (nmol/min/mg protein)Standard Deviation
Control LysateValueValue
Treated LysateValueValue
Purified EnzymeValueValue
Purified Enzyme + InhibitorValueValue

Conclusion

The in vitro assays described provide a framework for investigating the metabolism and potential biological functions of this compound. By characterizing the enzymes that interact with this branched-chain fatty acyl-CoA, researchers can gain insights into its role in cellular physiology and pathology. These assays are also valuable for high-throughput screening of compounds that may modulate the activity of these enzymes, offering potential avenues for drug discovery in the context of metabolic diseases.

References

Application Notes and Protocols: Isotopic Labeling of 13-Methylpentacosanoyl-CoA for Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are important signaling molecules and structural components of cell membranes. 13-Methylpentacosanoyl-CoA is a very-long-chain fatty acid (VLCFA) with a methyl branch, suggesting a unique metabolic pathway and biological role. Understanding its metabolic fate is crucial for elucidating its function in health and disease. Isotopic labeling is a powerful technique for tracing the metabolism of specific molecules in complex biological systems. This document provides detailed protocols and application notes for the use of isotopically labeled this compound in metabolic studies.

Data Presentation

Table 1: Properties of Isotopically Labeled this compound
PropertyValue
Chemical Formula C₂₆H₅₁O₂S-CoA
Monoisotopic Mass (Unlabeled) 467.35 g/mol
Isotopic Label ¹³C, ²H (Deuterium)
Position of Label Carboxyl carbon (¹³C), various positions on the acyl chain (²H)
Enrichment >98%
Table 2: Representative Mass Isotopomer Distribution of this compound Derived Metabolites in a Cell-Based Assay

The following data are for illustrative purposes and represent hypothetical results from a pulse-chase experiment using ¹³C-labeled this compound.

MetaboliteM+0 (Unlabeled) Abundance (%)M+1 (¹³C₁) Abundance (%)M+2 (¹³C₂) Abundance (%)
13-Methylpentacosanoyl-carnitine 25.370.14.6
Pristanic Acid (from α-oxidation) 65.830.53.7
Propionyl-CoA (from β-oxidation) 42.155.22.7
Succinyl-CoA 78.918.92.2

Experimental Protocols

Protocol 1: Synthesis of [1-¹³C]-13-Methylpentacosanoic Acid

This protocol outlines a synthetic route for producing the labeled fatty acid, which can then be activated to its CoA thioester.

Materials:

  • 12-bromododecane

  • 13-methyltetradecanal (B1248116)

  • [¹³C]Methyltriphenylphosphonium iodide

  • Butyllithium (BuLi)

  • Jones reagent (CrO₃ in H₂SO₄)

  • Solvents: Tetrahydrofuran (THF), Diethyl ether, Hexane

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Grignard Reagent Formation: React 12-bromododecane with magnesium turnings in anhydrous diethyl ether to form the Grignard reagent.

  • Coupling Reaction: Add 13-methyltetradecanal to the Grignard reagent at 0°C and allow the reaction to proceed overnight at room temperature. This forms the alcohol precursor.

  • Wittig Reaction for ¹³C Insertion:

    • Prepare the ylide by reacting [¹³C]methyltriphenylphosphonium iodide with BuLi in THF.

    • Add the alcohol precursor (after conversion to the corresponding ketone via oxidation) to the ylide solution to introduce the ¹³C-labeled methyl group at the terminus.

  • Oxidation to Carboxylic Acid: Oxidize the resulting alkene from the Wittig reaction using a strong oxidizing agent like potassium permanganate (B83412) followed by acidic workup to yield the carboxylic acid. A more controlled method would involve ozonolysis followed by an oxidative workup. A simpler, though less direct, approach for terminal labeling is to use a [¹³C]cyanide addition followed by hydrolysis.

  • Purification: Purify the final product, [1-¹³C]-13-methylpentacosanoic acid, using silica (B1680970) gel column chromatography.

  • Activation to CoA ester: The purified fatty acid can be converted to its CoA ester enzymatically using Acyl-CoA synthetase or through chemical synthesis.

Protocol 2: In Vitro Metabolic Assay using Labeled this compound

This protocol describes how to use the labeled compound to study its metabolism in isolated mitochondria or cell lysates.

Materials:

  • [1-¹³C]-13-Methylpentacosanoyl-CoA

  • Isolated mitochondria or cell lysate

  • Reaction buffer (e.g., containing L-carnitine, NAD+, FAD, Coenzyme A)

  • Quenching solution (e.g., ice-cold methanol)

  • LC-MS/MS system for metabolite analysis

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, isolated mitochondria (or cell lysate), and initiate the reaction by adding [1-¹³C]-13-Methylpentacosanoyl-CoA.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Quenching: Stop the reaction by adding an equal volume of ice-cold methanol.

  • Extraction: Centrifuge the quenched reaction to pellet the protein. Collect the supernatant containing the metabolites.

  • Analysis: Analyze the extracted metabolites by LC-MS/MS to identify and quantify the labeled metabolic products. Monitor for the incorporation of ¹³C into downstream metabolites.

Visualization of Pathways and Workflows

experimental_workflow cluster_synthesis Synthesis of Labeled Precursor cluster_experiment Metabolic Labeling Experiment cluster_analysis Analysis s1 [1-13C]-13-Methyl- pentacosanoic Acid Synthesis s2 Activation to [1-13C]-13-Methyl- pentacosanoyl-CoA s1->s2 e1 Introduction to Biological System (Cells or Animal Model) s2->e1 Labeled Tracer e2 Incubation/ Metabolic Processing e1->e2 e3 Sample Collection (e.g., Plasma, Tissue) e2->e3 a1 Metabolite Extraction e3->a1 a2 LC-MS/MS Analysis a1->a2 a3 Data Analysis & Isotopomer Distribution a2->a3

Caption: Experimental workflow for metabolic studies using isotopically labeled this compound.

metabolic_pathway cluster_peroxisome Peroxisomal Oxidation cluster_mitochondrion Mitochondrial Metabolism compound [1-13C]-13-Methyl- pentacosanoyl-CoA alpha_ox Alpha-Oxidation compound->alpha_ox Peroxisome Entry carnitine_shuttle Carnitine Shuttle compound->carnitine_shuttle Mitochondrial Entry pristanoyl_coa [1-13C]-Pristanoyl-CoA alpha_ox->pristanoyl_coa beta_ox_perox Beta-Oxidation (Chain Shortening) pristanoyl_coa->beta_ox_perox acetyl_coa_perox Acetyl-CoA beta_ox_perox->acetyl_coa_perox propionyl_coa_perox Propionyl-CoA beta_ox_perox->propionyl_coa_perox beta_ox_mito Beta-Oxidation carnitine_shuttle->beta_ox_mito acetyl_coa_mito [13C]-Acetyl-CoA beta_ox_mito->acetyl_coa_mito propionyl_coa_mito [13C]-Propionyl-CoA beta_ox_mito->propionyl_coa_mito tca TCA Cycle acetyl_coa_mito->tca succinyl_coa [13C]-Succinyl-CoA propionyl_coa_mito->succinyl_coa succinyl_coa->tca

Caption: Proposed metabolic pathways for this compound.

Application Notes and Protocols for 13-Methylpentacosanoyl-CoA in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Methylpentacosanoyl-CoA is a long-chain branched fatty acyl-coenzyme A molecule. While specific experimental data for this compound is limited, its structural similarity to other very-long-chain and branched-chain fatty acyl-CoAs suggests potential roles in regulating cellular metabolism and signaling pathways. Long-chain fatty acyl-CoAs are known to be critical metabolic intermediates and signaling molecules that can influence gene expression, enzyme activity, and cellular lipid composition.[1][2][3][4] Branched-chain fatty acids and their CoA esters, in particular, have been identified as potent ligands for nuclear receptors such as the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism.[5][6][7]

These application notes provide a hypothetical framework for investigating the cellular effects of this compound in vitro, based on the known functions of related molecules. The protocols outlined below are intended as a starting point for researchers to design and execute experiments to elucidate the biological activity of this compound.

Potential Applications in Cell Culture

  • Investigation of PPARα Activation: As a branched-chain fatty acyl-CoA, this compound is a putative ligand for PPARα.[5][6] Experiments can be designed to assess its ability to activate PPARα and induce the expression of its target genes involved in fatty acid oxidation.

  • Modulation of Lipid Metabolism: By influencing metabolic pathways, this compound may alter the cellular lipid profile. Studies can be conducted to analyze its impact on the synthesis and storage of triglycerides, phospholipids, and other lipid species.

  • Analysis of Cellular Signaling: Long-chain acyl-CoAs can act as signaling molecules affecting various cellular processes.[1][8] Research can explore the effect of this compound on signaling cascades related to cellular growth, differentiation, and apoptosis.

Data Presentation

The following tables present hypothetical quantitative data to illustrate the potential effects of this compound on PPARα target gene expression and cellular lipid profiles.

Table 1: Hypothetical Dose-Dependent Effect of this compound on PPARα Target Gene Expression in HepG2 Cells

Treatment GroupConcentration (µM)CPT1A mRNA Fold Change (vs. Vehicle)ACOX1 mRNA Fold Change (vs. Vehicle)
Vehicle Control01.0 ± 0.11.0 ± 0.2
This compound11.8 ± 0.31.5 ± 0.2
This compound54.2 ± 0.53.8 ± 0.4
This compound107.5 ± 0.86.9 ± 0.7
GW7647 (Positive Control)110.2 ± 1.19.5 ± 1.0

*Data are presented as mean ± standard deviation (n=3). CPT1A: Carnitine Palmitoyltransferase 1A; ACOX1: Acyl-CoA Oxidase 1.

Table 2: Hypothetical Effect of this compound on Cellular Lipid Content in 3T3-L1 Adipocytes

Treatment Group (10 µM)Triglyceride Content (µg/mg protein)Total Cholesterol (µg/mg protein)Phospholipid Content (µg/mg protein)
Vehicle Control150.2 ± 12.525.1 ± 2.280.5 ± 7.1
This compound112.8 ± 9.824.5 ± 2.082.1 ± 6.9
Rosiglitazone (Positive Control)195.6 ± 15.128.3 ± 2.585.3 ± 7.5

*Data are presented as mean ± standard deviation (n=4).

Experimental Protocols

Protocol 1: Preparation of this compound for Cell Culture

Objective: To prepare a stock solution of this compound and dilute it to working concentrations for cell treatment.

Materials:

  • This compound (e.g., from Alfa Chemistry)

  • Ethanol (B145695) (anhydrous, cell culture grade)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Sterile, conical tubes (15 mL and 50 mL)

  • Sterile, microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator at 37°C

Procedure:

  • Prepare a 10 mM stock solution:

    • Carefully weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous ethanol to achieve a 10 mM concentration.

    • Vortex thoroughly until the compound is completely dissolved. Store the stock solution at -20°C.

  • Prepare a BSA-containing medium:

    • Prepare a 10% (w/v) solution of fatty acid-free BSA in the desired cell culture medium.

    • Warm the solution to 37°C to aid in dissolving the BSA.

    • Sterile filter the BSA solution through a 0.22 µm filter.

  • Prepare working solutions:

    • Warm the BSA-containing medium and the 10 mM this compound stock solution to room temperature.

    • In a sterile conical tube, add the required volume of the 10 mM stock solution to the BSA-containing medium to achieve the final desired concentration (e.g., for a 10 µM working solution, add 10 µL of the 10 mM stock to 10 mL of BSA-containing medium).

    • Vortex immediately to ensure proper mixing and binding of the acyl-CoA to BSA.

    • Incubate the working solution at 37°C for 30 minutes before adding to the cells. This allows for the complexation of the acyl-CoA with BSA, which improves its solubility and delivery to the cells.

Protocol 2: Analysis of PPARα Target Gene Expression by qRT-PCR

Objective: To quantify the change in mRNA expression of PPARα target genes in response to this compound treatment.

Materials:

  • HepG2 cells (or other suitable cell line with PPARα expression)

  • 24-well cell culture plates

  • This compound working solutions (prepared as in Protocol 1)

  • Vehicle control (medium with BSA and ethanol at the same final concentration as the treatment groups)

  • Positive control (e.g., a known PPARα agonist like GW7647)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., CPT1A, ACOX1) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Cell Seeding: Seed HepG2 cells in 24-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Treatment:

    • After the cells have attached and reached the desired confluency, remove the growth medium.

    • Add the prepared working solutions of this compound, vehicle control, and positive control to the respective wells.

    • Incubate the cells for the desired time (e.g., 24 hours).

  • RNA Extraction:

    • After incubation, wash the cells with ice-cold PBS.

    • Lyse the cells directly in the wells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis:

    • Quantify the extracted RNA and synthesize cDNA from an equal amount of RNA for all samples using a cDNA synthesis kit.

  • qRT-PCR:

    • Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

    • Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis prep_stock Prepare 10 mM Stock (this compound in Ethanol) prep_working Prepare Working Solutions (Complex with BSA) prep_stock->prep_working prep_bsa Prepare 10% BSA Medium prep_bsa->prep_working treat_cells Treat Cells (24 hours) prep_working->treat_cells seed_cells Seed HepG2 Cells seed_cells->treat_cells rna_extraction RNA Extraction treat_cells->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr qRT-PCR Analysis cdna_synthesis->qpcr

Caption: Experimental workflow for analyzing gene expression.

signaling_pathway Compound This compound PPARa PPARα Compound->PPARa Binds & Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to TargetGenes Target Genes (e.g., CPT1A, ACOX1) PPRE->TargetGenes Induces Transcription MetabolicEffects Increased Fatty Acid β-oxidation TargetGenes->MetabolicEffects Leads to

Caption: Hypothetical signaling pathway of this compound.

References

Application Notes and Protocols for the Use of 13-Methylpentacosanoyl-CoA in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 13-Methylpentacosanoyl-CoA in lipidomics, with a focus on its application as an internal standard for the quantification of very-long-chain and branched-chain fatty acids. Detailed protocols for sample preparation, chromatographic separation, and mass spectrometric analysis are provided to guide researchers in their experimental design.

Introduction to this compound

This compound is a long-chain branched fatty acyl-CoA molecule. Its unique structure, featuring a 25-carbon chain with a methyl branch at the 13th position, makes it an ideal candidate for use as an internal standard in lipidomics studies.[1] Endogenously, very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs) are involved in various cellular processes, and their dysregulation has been linked to several metabolic disorders.[2][3][4] Accurate quantification of these lipid species is therefore crucial for both basic research and clinical diagnostics. The use of a suitable internal standard, such as this compound, is essential for correcting for sample loss during extraction and variations in instrument response, thereby ensuring the accuracy and reproducibility of quantitative data.[1][5]

Key Applications
  • Internal Standard for Mass Spectrometry-Based Lipidomics: Due to its structural similarity to endogenous long-chain fatty acyl-CoAs and its presumed low natural abundance, this compound can be added to biological samples at a known concentration to normalize the signals of target analytes.[1][6] This is particularly valuable for the analysis of VLCFAs and BCFAs, which are often present at low concentrations.

  • Metabolic Pathway Studies: As a stable-isotope labeled analogue (e.g., ¹³C or ²H labeled) of a branched-chain fatty acid, it can be used as a tracer in metabolic flux analysis to study the synthesis and degradation pathways of these lipids.

  • Biomarker Discovery and Validation: Accurate quantification of VLCFAs and BCFAs using this compound as an internal standard can aid in the discovery and validation of lipid biomarkers for various diseases.[5]

Quantitative Data Presentation

The following tables represent example data that could be generated using the protocols described below. These tables are for illustrative purposes and the actual results may vary depending on the sample matrix and instrumentation.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical FormulaC₃₅H₆₈N₇O₁₇P₃S
Average Molecular Weight987.9 g/mol
Monoisotopic Mass987.3590 g/mol
Charge State (in MS)Typically [M+H]⁺ or [M-H]⁻

Table 2: Example Calibration Curve for a Very-Long-Chain Fatty Acid (C24:0) using this compound as an Internal Standard

C24:0 Concentration (µM)Peak Area Ratio (C24:0 / IS)
0.10.05
0.50.24
1.00.51
5.02.55
10.05.02
0.999

Table 3: Example Quantification of VLCFAs in a Plasma Sample

AnalyteRetention Time (min)Measured Concentration (µM)%RSD (n=3)
C22:010.21.54.2
C24:011.50.85.1
C26:012.80.36.5

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples

This protocol describes a modified Folch extraction method suitable for the extraction of total lipids, including VLCFAs, from various biological matrices such as plasma, cells, or tissues.[7]

Materials:

  • Chloroform

  • Methanol

  • 0.88% (w/v) Potassium Chloride (KCl) solution

  • Internal Standard Stock Solution (1 mg/mL this compound in methanol)

  • Sample (e.g., 50 µL plasma, 1x10⁷ cells, or 50 mg tissue)

  • 2 mL microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • For plasma/serum: Use 50 µL directly.

    • For cells: Wash 1x10⁷ cells with ice-cold PBS, centrifuge, and discard the supernatant.

    • For tissues: Homogenize 50 mg of tissue in 1 mL of ice-cold PBS.

  • Addition of Internal Standard: Add a known amount of the this compound internal standard stock solution to the sample. The final concentration should be within the range of the expected analyte concentrations.

  • Lipid Extraction:

    • Add 1 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.

    • Vortex vigorously for 2 minutes.

    • Add 333 µL of 0.88% KCl solution.[7]

    • Vortex for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection of Lipid Layer: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass pipette and transfer it to a new tube.

  • Drying: Evaporate the solvent under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of 90:10 isopropanol:acetonitrile).

G cluster_workflow Lipid Extraction Workflow Sample Biological Sample (Plasma, Cells, Tissue) Add_IS Add this compound (Internal Standard) Sample->Add_IS Extraction Add Chloroform:Methanol (2:1) & Vortex Add_IS->Extraction Phase_Sep Add 0.88% KCl & Centrifuge Extraction->Phase_Sep Collect Collect Lower Organic Phase Phase_Sep->Collect Dry Evaporate Solvent Collect->Dry Reconstitute Reconstitute in LC-MS Buffer Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Lipid extraction workflow with internal standard addition.

Protocol 2: Analysis of Acyl-CoAs by LC-MS/MS

This protocol outlines a general method for the analysis of this compound and other very-long-chain acyl-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation and Materials:

  • UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[1][6]

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid.[1][6]

  • Reconstituted lipid extract from Protocol 1.

LC Parameters:

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 55°C[1]

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 15% B

    • 2-12 min: Linear gradient to 99% B

    • 12-15 min: Hold at 99% B

    • 15.1-18 min: Return to 15% B and equilibrate

MS/MS Parameters (Illustrative for this compound):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Precursor Ion (Q1): m/z 988.4 [M+H]⁺ (calculated)

  • Product Ion (Q3): A characteristic fragment ion should be determined by direct infusion of the standard. For acyl-CoAs, a common fragmentation is the loss of the phosphopantetheine moiety.[8]

  • Collision Energy: To be optimized for the specific instrument and analyte.

  • Multiple Reaction Monitoring (MRM): Set up MRM transitions for all target analytes and the internal standard.

Data Analysis:

  • Integrate the peak areas for each analyte and the internal standard.

  • Calculate the peak area ratio of each analyte to the internal standard.

  • Generate a calibration curve by plotting the peak area ratios of standards against their known concentrations.

  • Determine the concentration of analytes in the samples by interpolating their peak area ratios from the calibration curve.

G cluster_lcms LC-MS/MS Analysis Workflow Inject Inject Reconstituted Sample LC_Sep UHPLC Separation (C18 Column) Inject->LC_Sep Ionize Electrospray Ionization (ESI) LC_Sep->Ionize MS1 Mass Selection (Q1) Precursor Ion Ionize->MS1 CID Collision-Induced Dissociation (Q2) MS1->CID MS2 Fragment Ion Detection (Q3) CID->MS2 Data_Proc Data Processing (Peak Integration, Quantification) MS2->Data_Proc

General workflow for LC-MS/MS analysis of acyl-CoAs.

Protocol 3: Derivatization of Fatty Acids for GC-MS Analysis

For the analysis of total fatty acid content (after hydrolysis of acyl-CoAs), derivatization to fatty acid methyl esters (FAMEs) is often required for gas chromatography-mass spectrometry (GC-MS) analysis.[7][9]

Materials:

  • Dried lipid extract from Protocol 1.

  • 1M Methanolic HCl.[7]

  • Hexane (B92381).

  • 0.9% (w/v) Sodium Chloride (NaCl) solution.

  • Heating block or water bath.

  • GC-MS system.

Procedure:

  • Hydrolysis and Methylation:

    • Add 1 mL of 1M methanolic HCl to the dried lipid extract.

    • Cap the tube tightly and heat at 80°C for 1 hour.[7]

    • Cool the tube to room temperature.

  • Extraction of FAMEs:

    • Add 150 µL of hexane and 1 mL of 0.9% NaCl solution.

    • Vortex thoroughly for 1 minute.

    • Centrifuge at 1,500 x g for 10 minutes.

  • Sample Collection:

    • Transfer the upper hexane layer containing the FAMEs to a GC vial with an insert.

  • GC-MS Analysis:

    • Analyze the FAMEs using a suitable GC-MS method for fatty acid profiling. The methyl branch in 13-methylpentacosanoate will result in a characteristic fragmentation pattern that allows for its identification.[10]

G cluster_derivatization FAME Derivatization for GC-MS Dried_Lipid Dried Lipid Extract Hydrolysis Add Methanolic HCl & Heat (80°C, 1h) Dried_Lipid->Hydrolysis Extraction Add Hexane & NaCl Solution & Vortex Hydrolysis->Extraction Centrifugation Centrifuge (1500 x g, 10 min) Extraction->Centrifugation Collect_FAMEs Collect Upper Hexane Layer Centrifugation->Collect_FAMEs GCMS_Analysis GC-MS Analysis Collect_FAMEs->GCMS_Analysis

Workflow for FAME derivatization and GC-MS analysis.

Conclusion

This compound is a valuable tool for lipidomics research, particularly for the accurate quantification of very-long-chain and branched-chain fatty acids. The protocols provided here offer a starting point for researchers to develop and validate their own analytical methods. Careful optimization of each step, from sample preparation to data analysis, is crucial for obtaining high-quality, reproducible results. The use of a well-characterized internal standard like this compound is a critical component of a robust quantitative lipidomics workflow.[1][11]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 13-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 13-Methylpentacosanoyl-CoA. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and comprehensive experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing the very-long-chain branched fatty acid, 13-Methylpentacosanoic acid?

A1: The main challenges include ensuring the complete reaction of long alkyl chains, which can be sterically hindered and less reactive. Maintaining anhydrous conditions is critical, especially for organometallic reactions like the Grignard synthesis. Purification of the final long-chain fatty acid from starting materials and byproducts can also be difficult due to similar physical properties.

Q2: Which synthetic route is recommended for preparing the 13-Methylpentacosanoic acid backbone?

A2: Two primary routes are recommended: a Grignard-based synthesis and a Wittig reaction-based synthesis. The choice depends on the availability of starting materials and familiarity with the techniques. The Grignard approach generally involves coupling a Grignard reagent with a long-chain alkyl halide, while the Wittig reaction couples an aldehyde with a phosphonium (B103445) ylide, followed by hydrogenation.

Q3: How is the final this compound synthesized from the free fatty acid?

A3: The most common and effective method is a two-step process. First, the carboxylic acid is activated by converting it to an acyl chloride, typically using oxalyl chloride. The highly reactive acyl chloride is then reacted with Coenzyme A (CoASH) in a buffered aqueous solution to form the final thioester product.

Q4: What are the critical factors for achieving a high yield in the final CoA esterification step?

A4: Key factors include the complete conversion of the fatty acid to the acyl chloride, ensuring the acyl chloride is free of excess activating agent before adding Coenzyme A, and maintaining the optimal pH of the reaction mixture to ensure the thiol group of Coenzyme A is sufficiently nucleophilic while minimizing hydrolysis of the acyl chloride.

Q5: How can I confirm the identity and purity of the synthesized this compound?

A5: The final product is typically analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). This technique allows for the separation of the acyl-CoA from potential impurities and provides a precise mass measurement for confirmation of its identity.[1][2][3][4] High-performance liquid chromatography (HPLC) with UV detection at 260 nm can also be used for quantification and purity assessment.[1]

Troubleshooting Guides

Part 1: Synthesis of 13-Methylpentacosanoic Acid (Grignard Route)

This section addresses common issues encountered during the synthesis of the fatty acid backbone using a Grignard reaction.

Problem Potential Cause(s) Troubleshooting Steps
Low or no yield of Grignard reagent 1. Inactive magnesium surface due to oxide layer.2. Presence of moisture in glassware or solvent.3. Low reactivity of the long-chain alkyl bromide.1. Activate Magnesium: Before adding the alkyl bromide, add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the magnesium turnings and gently warm. A color change or bubble formation indicates activation.[5][6]2. Ensure Anhydrous Conditions: Flame-dry all glassware under an inert atmosphere (argon or nitrogen) and use anhydrous solvents.[5]3. Initiate Reaction: Add a small portion of the alkyl bromide first and use gentle heating to initiate the reaction, indicated by a slight exotherm or bubbling. Once initiated, add the remaining alkyl bromide dropwise.
Significant amount of Wurtz coupling byproduct (dimer of the alkyl chains) 1. High local concentration of the alkyl bromide.2. High reaction temperature.1. Slow Addition: Add the alkyl bromide solution very slowly to the magnesium suspension to maintain a low concentration.[5]2. Temperature Control: Maintain a gentle reflux; avoid excessive heating which can favor the coupling side reaction.
Difficulty in purifying the final fatty acid 1. Contamination with unreacted starting materials.2. Presence of Wurtz coupling byproduct.1. Extraction: Perform a thorough aqueous work-up to remove water-soluble impurities.2. Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., acetone/water or ethanol/water) to isolate the pure fatty acid.[7][8][9][10]
Part 2: Synthesis of this compound

This section covers issues that may arise during the conversion of the fatty acid to its CoA ester.

Problem Potential Cause(s) Troubleshooting Steps
Low yield of this compound 1. Incomplete conversion of the fatty acid to the acyl chloride.2. Hydrolysis of the acyl chloride before reaction with Coenzyme A.3. Degradation of Coenzyme A.1. Acyl Chloride Formation: Use a slight excess of oxalyl chloride and allow the reaction to proceed for a sufficient time (typically 1-2 hours at room temperature).[11][12]2. Anhydrous Conditions: Ensure the acylation reaction is performed under strictly anhydrous conditions.3. Prompt Use: Use the synthesized acyl chloride immediately in the next step without prolonged storage.4. Buffered Reaction: Perform the reaction with Coenzyme A in a buffered solution (e.g., bicarbonate buffer) to maintain a slightly alkaline pH (around 8.0-8.5).
Presence of unreacted 13-Methylpentacosanoic acid in the final product Incomplete activation to the acyl chloride.Increase the reaction time or the amount of oxalyl chloride during the activation step. Ensure thorough mixing.
Difficulty in purifying the final acyl-CoA product 1. Contamination with free Coenzyme A.2. Presence of hydrolyzed fatty acid.1. Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to purify the acyl-CoA. The long fatty acyl chain will be retained, while more polar impurities like free Coenzyme A can be washed away.2. HPLC Purification: For very high purity, preparative reverse-phase HPLC can be employed.[13]

Experimental Protocols & Data

Synthesis of 13-Methylpentacosanoic Acid (Grignard Route)

This protocol describes a plausible multi-step synthesis for 13-Methylpentacosanoic acid.

Step 1: Synthesis of 1-Bromo-12-methyltetradecane

  • Reaction: 12-Methyltetradecan-1-ol is converted to 1-bromo-12-methyltetradecane using a standard brominating agent like PBr₃ or HBr/H₂SO₄.

  • Yield: ~85-95%

Step 2: Grignard Reaction and Carboxylation

  • In a flame-dried, three-necked flask under an argon atmosphere, place magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine to activate the magnesium.

  • Add a solution of 1-bromo-12-methyltetradecane (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) dropwise to maintain a gentle reflux.[6]

  • After the addition is complete, reflux the mixture for an additional 2 hours to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to -78°C (dry ice/acetone bath) and bubble dry carbon dioxide gas through the solution for 1-2 hours.

  • Allow the mixture to warm to room temperature, then quench by carefully adding 1M HCl.

  • Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from acetone/water.

  • Yield: ~60-75%

Synthesis of this compound

Step 3: Formation of 13-Methylpentacosanoyl Chloride

  • In a flame-dried flask under argon, dissolve 13-Methylpentacosanoic acid (1 equivalent) in anhydrous dichloromethane (B109758) (DCM).

  • Add oxalyl chloride (1.5 equivalents) dropwise at room temperature.[11][12] A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride, which is used immediately in the next step.

  • Yield: Assumed to be quantitative and used directly.

Step 4: Synthesis of this compound

  • Prepare a solution of Coenzyme A trilithium salt (1.2 equivalents) in an aqueous bicarbonate buffer (pH ~8.5).

  • Cool the Coenzyme A solution to 0°C.

  • Dissolve the crude 13-Methylpentacosanoyl chloride from the previous step in a minimal amount of anhydrous THF and add it dropwise to the vigorously stirred Coenzyme A solution.

  • Allow the reaction to stir at 0°C for 1 hour and then at room temperature for an additional 2 hours.

  • Acidify the reaction mixture to pH 2-3 with dilute HCl.

  • Purify the product by solid-phase extraction on a C18 cartridge. Wash with acidic water to remove salts and free Coenzyme A, then elute the this compound with a methanol/water mixture.

  • Lyophilize the pure fractions to obtain the final product as a white solid.

  • Yield: ~70-85%[11]

Reaction Step Description Estimated Yield
1 Bromination of 12-Methyltetradecan-1-ol85-95%
2 Grignard reaction and carboxylation60-75%
3 Acyl chloride formation>95% (used crude)
4 CoA ester synthesis70-85%
Overall Total Synthesis ~36-57%

Visualizations

Synthesis_Workflow cluster_Acid_Synthesis Part 1: 13-Methylpentacosanoic Acid Synthesis cluster_CoA_Synthesis Part 2: this compound Synthesis 12_Methyltetradecan_1_ol 12-Methyltetradecan-1-ol 1_Bromo_12_methyltetradecane 1-Bromo-12-methyltetradecane 12_Methyltetradecan_1_ol->1_Bromo_12_methyltetradecane  PBr3 or HBr Grignard_Reagent Grignard Reagent 1_Bromo_12_methyltetradecane->Grignard_Reagent  Mg, THF Carboxylation Carboxylation with CO2 Grignard_Reagent->Carboxylation 13_Methylpentacosanoic_Acid 13-Methylpentacosanoic Acid Carboxylation->13_Methylpentacosanoic_Acid Acyl_Chloride 13-Methylpentacosanoyl Chloride 13_Methylpentacosanoic_Acid->Acyl_Chloride  (COCl)2, DCM CoA_Ester This compound Acyl_Chloride->CoA_Ester  Coenzyme A, Buffer

Caption: Workflow for the two-part synthesis of this compound.

Troubleshooting_Logic Start Low Yield in Grignard Reaction? Check_Activation Was Mg Activated? Start->Check_Activation Check_Anhydrous Were Conditions Anhydrous? Check_Activation->Check_Anhydrous Yes Activate_Mg Activate Mg with Iodine or DBE Check_Activation->Activate_Mg No Check_Wurtz Wurtz Coupling Observed? Check_Anhydrous->Check_Wurtz Yes Dry_Glassware Flame-dry Glassware & Use Anhydrous Solvents Check_Anhydrous->Dry_Glassware No Slow_Addition Slow Dropwise Addition of Alkyl Halide Check_Wurtz->Slow_Addition Yes Success Improved Yield Check_Wurtz->Success No, other issue Activate_Mg->Success Dry_Glassware->Success Slow_Addition->Success

Caption: Troubleshooting workflow for low yield in the Grignard reaction step.

References

Overcoming solubility issues with 13-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13-Methylpentacosanoyl-CoA. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my aqueous buffer. What are the primary reasons for this?

A1: this compound is a very-long-chain fatty acyl-CoA (VLCFA-CoA) with a 26-carbon backbone. Its long hydrocarbon tail makes it highly hydrophobic, leading to poor solubility in aqueous solutions. Like other long-chain fatty acyl-CoAs, it is an amphiphilic molecule, meaning it has both a water-loving (hydrophilic) CoA head and a water-fearing (hydrophobic) acyl tail. In aqueous environments, these molecules tend to aggregate and form micelles above a certain concentration known as the critical micelle concentration (CMC), rather than dissolving to form a true solution. This inherent property is the primary reason for the solubility challenges you are experiencing.

Q2: What are the recommended methods for solubilizing this compound for my experiments?

A2: Several methods can be employed to overcome the solubility issues of this compound. The optimal method will depend on the specific requirements of your experiment, such as the final desired concentration and the compatibility with downstream applications (e.g., enzyme assays, cell culture). The main approaches include:

  • Use of Organic Co-solvents: Small amounts of organic solvents can be used to prepare a concentrated stock solution, which is then diluted into the aqueous experimental buffer.

  • Detergent-based Solubilization: Detergents can form mixed micelles with this compound, effectively dispersing it in the aqueous phase.

  • Complexation with Carrier Proteins: Carrier proteins like bovine serum albumin (BSA) can bind to the hydrophobic acyl chain, increasing its apparent solubility.

  • Inclusion in Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic tail of the fatty acyl-CoA, enhancing its solubility in water.[1]

Troubleshooting Guides

Problem 1: Precipitation of this compound upon dilution of an organic stock solution into aqueous buffer.

Cause: This "crashing out" occurs when the concentration of the organic solvent is not sufficient to maintain the solubility of the hydrophobic molecule in the final aqueous solution.

Solution Workflow:

Caption: Troubleshooting workflow for precipitation issues.

Experimental Protocols

Protocol 1: Preparation of a 1 mM Stock Solution of this compound in DMSO

Objective: To prepare a clear, concentrated stock solution of this compound for subsequent dilution into aqueous buffers.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Weigh out the required amount of this compound in a microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 1 mM.

  • Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath sonicator can aid in dissolution if necessary.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Solubilization of this compound using Fatty Acid-Free Bovine Serum Albumin (BSA)

Objective: To prepare a solution of this compound complexed with BSA for use in cell-based assays or other applications where organic solvents are undesirable.

Materials:

  • 1 mM this compound in DMSO (from Protocol 1)

  • Fatty acid-free BSA

  • Phosphate-buffered saline (PBS) or other desired aqueous buffer

  • Water bath or incubator at 37°C

  • Vortex mixer

Procedure:

  • Prepare a 10% (w/v) solution of fatty acid-free BSA in the desired aqueous buffer.

  • Warm the BSA solution to 37°C.

  • While gently vortexing the BSA solution, slowly add the 1 mM this compound in DMSO stock solution to achieve the desired final concentration. The final DMSO concentration should ideally be kept below 1%.

  • Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to facilitate the complexation of the fatty acyl-CoA to BSA.

  • The resulting solution should be clear. If any cloudiness persists, it may indicate that the binding capacity of BSA has been exceeded.

Data Presentation

Table 1: Comparison of Solubilization Methods for Very-Long-Chain Fatty Acyl-CoAs

Solubilization MethodRecommended Stock ConcentrationFinal Concentration Range (Aqueous)AdvantagesDisadvantages
DMSO 1-10 mM1-100 µMSimple to prepare; suitable for many enzyme assays.Can be toxic to cells at higher concentrations; may precipitate upon dilution.
Ethanol 1-10 mM1-100 µMLess toxic than DMSO for some cell types.More volatile than DMSO; may also precipitate upon dilution.
BSA Complexation N/A (prepared fresh)1-50 µMBiocompatible; mimics physiological transport.BSA can interfere with some assays; preparation is more involved.
Cyclodextrin 1-5 mM1-50 µMHigh solubilizing capacity; can be used to deliver to cells.[1]Can extract lipids from cell membranes; may interfere with some biological processes.

Signaling Pathway

This compound as a Ligand for PPARα

Branched-chain fatty acids and their CoA esters are known to be potent ligands for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[2][3][4] PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism. Upon activation by a ligand such as this compound, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes involved in fatty acid uptake, activation, and catabolism, particularly through the peroxisomal β-oxidation pathway.

PPARa_Signaling ligand This compound PPARa PPARα ligand->PPARa Binds and Activates complex PPARα-RXR Heterodimer PPARa->complex Forms Heterodimer with RXR RXR RXR->complex PPRE PPRE (DNA) complex->PPRE Binds to coactivators Coactivators PPRE->coactivators Recruits transcription Gene Transcription coactivators->transcription Initiates genes Target Genes (e.g., ACOX1, CPT1) transcription->genes Leads to Expression of metabolism Increased Fatty Acid Metabolism genes->metabolism Promotes

Caption: PPARα signaling pathway activated by this compound.

References

Preventing degradation of 13-Methylpentacosanoyl-CoA during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction and analysis of 13-Methylpentacosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in extracting this compound from biological samples?

A1: The primary challenges include its low abundance, susceptibility to enzymatic and chemical degradation, and potential for low recovery during extraction. Being a very-long-chain branched fatty acyl-CoA, it shares the stability concerns of other long-chain acyl-CoAs, which are prone to hydrolysis.

Q2: What are the critical first steps to prevent degradation of this compound upon sample collection?

A2: Immediate processing of fresh tissue is crucial. If immediate extraction is not possible, the tissue should be flash-frozen in liquid nitrogen and stored at -80°C to minimize enzymatic activity.[1] Tissues should be freeze-clamped to halt metabolic processes instantly.

Q3: Which pH is optimal for the extraction buffer to ensure the stability of this compound?

A3: An acidic pH is critical to inhibit the activity of acyl-CoA hydrolases. A potassium phosphate (B84403) (KH2PO4) buffer with a pH of 4.9 is commonly used and has been shown to be effective in preserving long-chain acyl-CoAs during homogenization.[2][3]

Q4: Can repeated freeze-thaw cycles of my samples lead to degradation of this compound?

A4: Yes, repeated freeze-thaw cycles should be strictly avoided. Each cycle can lead to the formation of ice crystals that can damage cellular structures, releasing degradative enzymes and increasing the likelihood of hydrolysis of the thioester bond.

Q5: What is the recommended method for quantifying this compound in my extracts?

A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for sensitive and specific quantification of long-chain acyl-CoAs.[4] High-performance liquid chromatography (HPLC) with UV detection at 260 nm can also be used.[2][3]

Troubleshooting Guides

Issue 1: Low or No Detectable this compound in the Final Extract
Potential Cause Troubleshooting Step
Enzymatic Degradation Ensure rapid sample processing on ice. Use an acidic extraction buffer (e.g., 100 mM KH2PO4, pH 4.9) to inhibit hydrolase activity.[2][3]
Chemical Degradation Avoid high temperatures and alkaline conditions throughout the extraction process.
Poor Extraction Efficiency Optimize the solvent mixture. A common approach is homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326).[2][3] Solid-phase extraction (SPE) can enhance recovery.
Insufficient Sample Amount For very-long-chain acyl-CoAs, which are often in low abundance, starting with a sufficient amount of tissue (e.g., >100 mg) is recommended.
Loss during Solvent Evaporation If a solvent evaporation step is used, perform it under a gentle stream of nitrogen at room temperature to prevent degradation.
Issue 2: High Variability Between Replicate Extractions
Potential Cause Troubleshooting Step
Inconsistent Homogenization Ensure thorough and consistent homogenization of the tissue sample to achieve complete cell lysis and release of the analyte.
Incomplete Phase Separation During liquid-liquid extraction, ensure complete separation of the aqueous and organic phases before proceeding. Centrifuge at a sufficient speed and temperature (e.g., 4°C).
Variable SPE Recovery Condition and equilibrate the SPE column properly before loading the sample. Ensure a consistent and slow flow rate during sample loading, washing, and elution.
Pipetting Errors Use calibrated pipettes and proper technique, especially when handling small volumes of solvents and reagents.
Issue 3: Presence of Interfering Peaks in Chromatogram
Potential Cause Troubleshooting Step
Contaminants from Sample Matrix Incorporate a solid-phase extraction (SPE) step to clean up the sample and remove interfering lipids and other molecules.[2]
Co-elution with Other Acyl-CoAs Optimize the HPLC/LC-MS gradient to improve the separation of different acyl-CoA species. A C18 reversed-phase column is commonly used.[2][3][4]
Plasticizers or Other Contaminants Use high-purity solvents and reagents. Ensure all tubes and containers are made of appropriate materials (e.g., glass or polypropylene) to avoid leaching of contaminants.

Experimental Protocols

Protocol 1: Extraction of Very-Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from established methods for long-chain acyl-CoA extraction and is suitable for tissues.[2][3]

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9, ice-cold

  • Isopropanol, ice-cold

  • Acetonitrile (ACN), ice-cold

  • Centrifuge capable of 4°C

  • Solid-Phase Extraction (SPE) columns (e.g., C18)

  • Methanol (B129727)

  • Water (HPLC-grade)

  • Nitrogen gas supply

Procedure:

  • Homogenization:

    • Weigh approximately 100 mg of frozen tissue and place it in a pre-chilled glass homogenizer on ice.

    • Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).

    • Homogenize thoroughly until no visible tissue fragments remain.

    • Add 2 mL of ice-cold isopropanol and homogenize again.

  • Solvent Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 4 mL of ice-cold acetonitrile.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a C18 SPE column with 3 mL of methanol.

    • Equilibration: Equilibrate the column with 3 mL of water.

    • Loading: Load the supernatant from the solvent extraction step onto the SPE column.

    • Washing: Wash the column with 3 mL of water, followed by 3 mL of 50% methanol in water.

    • Elution: Elute the acyl-CoAs with 2 mL of methanol.

  • Sample Concentration:

    • Dry the eluted sample under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 50 µL of 50% methanol).

Data Presentation

Table 1: Comparison of Reported Recovery Rates for Long-Chain Acyl-CoA Extraction Methods
Extraction MethodTissue TypeReported Recovery RateReference
Modified Solvent Extraction with SPERat Heart, Kidney, Muscle70-80%[2][3]
Two-phase extraction with acyl-CoA-binding proteinRat Liver~55%[5]

Note: These recovery rates are for general long-chain acyl-CoAs and may vary for the larger this compound.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis tissue Tissue Sample (~100mg) homogenize Homogenize in Acidic Buffer (pH 4.9) tissue->homogenize add_solvents Add Isopropanol & Acetonitrile homogenize->add_solvents centrifuge Centrifuge (4°C) add_solvents->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe wash Wash Column spe->wash elute Elute Acyl-CoAs wash->elute concentrate Concentrate Under N2 elute->concentrate reconstitute Reconstitute concentrate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Experimental workflow for the extraction of this compound.

degradation_pathway cluster_degradation Degradation Factors cluster_prevention Preventative Measures acyl_coa This compound enzymatic Enzymatic Hydrolysis (Acyl-CoA Thioesterases) acyl_coa->enzymatic chemical Chemical Hydrolysis (Alkaline pH, High Temp) acyl_coa->chemical degraded_products Degradation Products (Free Fatty Acid + Coenzyme A) enzymatic->degraded_products chemical->degraded_products rapid_processing Rapid Processing on Ice rapid_processing->enzymatic Inhibits acidic_buffer Acidic Buffer (pH < 6.0) acidic_buffer->enzymatic Inhibits acidic_buffer->chemical Prevents low_temp Low Temperature Storage (-80°C) low_temp->enzymatic Inhibits low_temp->chemical Prevents

Caption: Factors leading to the degradation of this compound and preventative measures.

References

Technical Support Center: 13-Methylpentacosanoyl-CoA Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 13-Methylpentacosanoyl-CoA. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental parameters for this very-long-chain branched fatty acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the theoretical mass of this compound?

A1: The theoretical monoisotopic mass of this compound (C₄₇H₈₆N₇O₁₇P₃S) is crucial for setting up the mass spectrometer. The table below summarizes the calculated masses for common adducts.

Ion Species Formula Theoretical Monoisotopic Mass (m/z)
[M+H]⁺C₄₇H₈₇N₇O₁₇P₃S⁺1154.5090
[M+Na]⁺C₄₇H₈₆N₇NaO₁₇P₃S⁺1176.4910
[M-H]⁻C₄₇H₈₅N₇O₁₇P₃S⁻1152.4937
[M-2H]²⁻C₄₇H₈₄N₇O₁₇P₃S²⁻575.7433

Q2: Which ionization mode is recommended for this compound analysis?

A2: For the analysis of long-chain acyl-CoAs, negative electrospray ionization (ESI) mode is generally recommended as it often provides greater sensitivity compared to positive ESI mode.[1][2][3] However, both modes can be utilized, and the optimal choice may depend on the specific instrumentation and sample matrix.

Q3: What are the expected product ions for this compound in MS/MS?

A3: Tandem mass spectrometry (MS/MS) of acyl-CoAs reveals characteristic fragmentation patterns. In positive ion mode, a prominent neutral loss of 507 Da is commonly observed, which corresponds to the fragmentation of the phospho-ADP moiety.[4][5][6][7] The table below lists predicted precursor and product ions that can be used for developing a Multiple Reaction Monitoring (MRM) method.

Precursor Ion (m/z) Predicted Product Ion (m/z) Description Ionization Mode
1154.5647.5[M+H - 507]⁺Positive
1154.5428.0[Adenosine diphosphate]⁺Positive
1152.5385.3[13-Methylpentacosanoyl]⁻Negative
1152.5765.5[Coenzyme A - H]⁻Negative

Troubleshooting Guide

Issue 1: Low Signal Intensity or Poor Peak Shape

  • Potential Cause 1: Suboptimal Liquid Chromatography (LC) Conditions. Very-long-chain acyl-CoAs are hydrophobic and may exhibit poor peak shape or retention on standard C18 columns.

    • Solution: Consider using a C4 or C8 reversed-phase column which is often better suited for large, hydrophobic molecules.[1][2] Ensure the mobile phase contains an appropriate ion-pairing agent, such as triethylamine (B128534) or ammonium (B1175870) acetate, to improve peak shape.[1]

  • Potential Cause 2: Inefficient Ionization. The large size and complex structure of this compound can make efficient ionization challenging.

    • Solution: Optimize ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate. Experiment with both positive and negative ionization modes to determine the most sensitive for your instrument.[2][3]

Issue 2: High Background Noise or Matrix Effects

  • Potential Cause 1: Contamination from Sample Matrix. Biological samples can contain high concentrations of interfering compounds.

    • Solution: Implement a robust sample preparation protocol. Solid-phase extraction (SPE) with a suitable sorbent can effectively clean up the sample and concentrate the analyte of interest.

  • Potential Cause 2: Non-Specific Binding. The long acyl chain can lead to non-specific binding to plasticware and instrument components.

    • Solution: Use low-binding polypropylene (B1209903) tubes and vials. Prime the LC system with a high concentration of a similar acyl-CoA standard before running samples to passivate active sites.

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol provides a general framework. Optimization will be required for specific instrumentation and sample types.

  • Sample Preparation (Solid-Phase Extraction):

    • Condition an appropriate SPE cartridge with methanol (B129727), followed by equilibration with an aqueous buffer.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with a low percentage of organic solvent to remove hydrophilic impurities.

    • Elute the this compound with a high percentage of organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

  • Liquid Chromatography:

    • Column: C4 or C8 reversed-phase, e.g., 2.1 mm x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% B to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • MRM Transitions: Monitor the transitions outlined in the FAQ section. Dwell times should be optimized for the number of concurrent MRM transitions.

Visualizations

experimental_workflow Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sample Biological Sample spe Solid-Phase Extraction sample->spe Loading reconstitution Reconstitution spe->reconstitution Elution & Evaporation lc LC Separation (C4/C8) reconstitution->lc ms ESI-MS/MS Detection lc->ms Ionization data Data Acquisition ms->data Detection peak_integration Peak Integration data->peak_integration quantification Quantification peak_integration->quantification

Caption: A flowchart of the experimental workflow for the analysis of this compound.

troubleshooting_guide Troubleshooting Logic for Low Signal Intensity start Low Signal Intensity check_peak_shape Is Peak Shape Poor? start->check_peak_shape check_ionization Is Overall Sensitivity Low? check_peak_shape->check_ionization No solution_lc Optimize LC Method: - Use C4/C8 column - Add ion-pairing agent check_peak_shape->solution_lc Yes solution_ionization Optimize ESI Source: - Adjust voltages & gas flows - Test positive/negative modes check_ionization->solution_ionization Yes solution_sample_prep Improve Sample Prep: - Use SPE for cleanup - Check for non-specific binding check_ionization->solution_sample_prep No end Signal Improved solution_lc->end solution_ionization->end solution_sample_prep->end

Caption: A decision tree for troubleshooting low signal intensity in mass spectrometry analysis.

References

Enhancing the resolution of 13-Methylpentacosanoyl-CoA in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 13-Methylpentacosanoyl-CoA. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the resolution and quantification of this very-long-chain branched-chain fatty acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: Why is achieving good resolution for this compound challenging?

A1: this compound is a very-long-chain fatty acyl-CoA (VLCFA) with a methyl branch. Its high molecular weight and hydrophobicity lead to long retention times and potential for broad peaks on reversed-phase columns. Furthermore, it may co-elute with other isomeric or structurally similar lipids present in complex biological samples, making baseline separation difficult. The presence of the methyl group can also introduce subtle changes in selectivity compared to its straight-chain counterparts.

Q2: Is derivatization necessary for the HPLC analysis of this compound?

A2: Derivatization is not strictly required for LC-MS analysis of acyl-CoAs. However, for UV detection, derivatization to introduce a chromophore can significantly enhance sensitivity. For very-long-chain fatty acids, analysis is often performed without derivatization, relying on mass spectrometry for detection and identification.

Q3: What is the recommended column choice for separating this compound?

A3: A C18 reversed-phase column is the most common and generally effective choice for the separation of long-chain and very-long-chain acyl-CoAs. Columns with a particle size of 3 µm or smaller (in UHPLC systems) can provide higher efficiency and better resolution. For complex samples, using two C18 columns in series can also improve separation.

Q4: How does the methyl branch at position 13 affect the retention time of pentacosanoyl-CoA?

A4: The methyl branch slightly reduces the overall hydrophobicity of the molecule compared to its straight-chain isomer, n-pentacosanoyl-CoA. This will typically result in a slightly shorter retention time on a reversed-phase column under identical chromatographic conditions. The exact difference in retention will depend on the specific mobile phase composition and temperature.

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic analysis of this compound.

Poor Peak Shape (Broadening or Tailing)
Possible Cause Troubleshooting Steps
Sub-optimal mobile phase pH Ensure the mobile phase pH is well below the pKa of the phosphate (B84403) groups on the CoA moiety (typically around pH 4.0-5.0) to ensure a consistent charge state.
Column contamination or degradation Flush the column with a strong solvent like isopropanol (B130326). If peak shape does not improve, consider replacing the guard column or the analytical column.
Sample solvent incompatibility Dissolve and inject your sample in a solvent that is weaker than or matches the initial mobile phase composition to avoid peak distortion.
Column overload Reduce the injection volume or dilute the sample.
Low Signal Intensity in LC-MS
Possible Cause Troubleshooting Steps
Inefficient ionization Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, gas flow, and temperature. Consider using a mobile phase additive like a low concentration of ammonium (B1175870) hydroxide (B78521) to enhance ionization in positive mode.
Sample degradation Acyl-CoAs are susceptible to hydrolysis. Keep samples cold and analyze them as quickly as possible after preparation. Use an acidic mobile phase to improve stability.
Ion suppression from matrix components Improve sample cleanup using solid-phase extraction (SPE). Adjust the chromatographic gradient to separate the analyte from co-eluting matrix components.
Sub-optimal MS/MS parameters Optimize the precursor and product ion selection and the collision energy for the specific mass spectrometer being used. For acyl-CoAs, a characteristic neutral loss of 507 Da is often a good transition to monitor.
Peak Splitting
Possible Cause Troubleshooting Steps
Co-elution of isomers If your sample may contain other isomers of methylpentacosanoyl-CoA, optimize the mobile phase gradient and/or temperature to improve separation. A slower gradient or a lower temperature can increase resolution.
Contamination on the column inlet frit Back-flush the column or replace the inlet frit.
Void in the column packing Replace the column.
Injector issues Ensure the injector is not partially plugged and that the sample loop is being completely filled.

Data Presentation

The following table summarizes representative chromatographic data for very-long-chain acyl-CoAs, illustrating the effect of chain length and branching on retention time. Note: As specific data for this compound is not widely published, these values are based on typical separations of similar compounds on a C18 column.

Analyte Carbon Number Branching Expected Relative Retention Time Expected Peak Shape
Palmitoyl-CoAC16:0None1.00Sharp, symmetrical
Stearoyl-CoAC18:0None1.25Sharp, symmetrical
Lignoceroyl-CoAC24:0None2.10Broader than shorter chains
This compound C26:0 Methyl at C13 2.45 May show some broadening
Cerotoyl-CoAC26:0None2.55Broader than C24:0

Experimental Protocols

Extraction of Long-Chain Acyl-CoAs from Tissues

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from biological tissues.

Materials:

  • 100 mM KH₂PO₄ buffer, pH 4.9

  • Isopropanol

  • Acetonitrile (ACN)

  • Saturated (NH₄)₂SO₄

  • Solid-Phase Extraction (SPE) cartridges (Oligonucleotide purification type or similar)

Procedure:

  • Homogenize approximately 50-100 mg of frozen, powdered tissue in 2 mL of ice-cold 100 mM KH₂PO₄ buffer.

  • Add 2.0 mL of isopropanol and re-homogenize.

  • Add 0.25 mL of saturated (NH₄)₂SO₄ and 4.0 mL of acetonitrile.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 1,900 x g for 5 minutes.

  • Collect the upper phase containing the acyl-CoAs and dilute with 10 mL of 100 mM KH₂PO₄ buffer (pH 4.9).

  • Load the diluted extract onto a pre-conditioned SPE cartridge.

  • Wash the cartridge with the KH₂PO₄ buffer to remove impurities.

  • Elute the acyl-CoAs with isopropanol.

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase for HPLC analysis.

HPLC Method for the Separation of this compound

Instrumentation:

  • HPLC or UHPLC system with a binary pump and UV detector or coupled to a mass spectrometer.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm or 2.1 x 100 mm, 1.8 µm)

Mobile Phases:

  • Mobile Phase A: 75 mM KH₂PO₄, pH 4.9 in water.

  • Mobile Phase B: Acetonitrile containing 600 mM acetic acid.

Gradient Program:

Time (min) % Mobile Phase B Flow Rate (mL/min)
0.0440.5
80.0500.5
95.0701.0
120.0801.0
125.0440.5
140.0440.5

Detection:

  • UV: 260 nm

  • MS: ESI in positive ion mode, monitoring for the specific m/z of this compound and its fragments.

Visualizations

Metabolic Pathway of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

VLCFA_Synthesis Acyl_CoA Acyl-CoA (e.g., C16:0-CoA) Elongase ELOVL Elongase Acyl_CoA->Elongase Malonyl_CoA Malonyl-CoA Malonyl_CoA->Elongase Ketoacyl_CoA 3-Ketoacyl-CoA Elongase->Ketoacyl_CoA Condensation Reductase1 3-Ketoacyl-CoA Reductase Ketoacyl_CoA->Reductase1 Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Reductase1->Hydroxyacyl_CoA Reduction Dehydratase 3-Hydroxyacyl-CoA Dehydratase Hydroxyacyl_CoA->Dehydratase Enoyl_CoA trans-2,3-Enoyl-CoA Dehydratase->Enoyl_CoA Dehydration Reductase2 Enoyl-CoA Reductase Enoyl_CoA->Reductase2 VLCFA_CoA VLCFA-CoA (C18:0-CoA, etc.) Reductase2->VLCFA_CoA Reduction Repeat Repeat Cycles for Longer Chains (e.g., to C26) VLCFA_CoA->Repeat Methylpentacosanoyl_CoA This compound Repeat->Methylpentacosanoyl_CoA Low_Signal_Troubleshooting Start Low or No Signal for This compound Check_MS Check MS Performance with Standard Compound Start->Check_MS MS_OK MS is OK? Check_MS->MS_OK Troubleshoot_MS Troubleshoot MS: - Source Cleaning - Calibration MS_OK->Troubleshoot_MS No Check_Chroma Inject Fresh Standard of This compound MS_OK->Check_Chroma Yes Troubleshoot_MS->Check_MS Peak_Visible Peak Visible? Check_Chroma->Peak_Visible Optimize_LC Optimize LC Method: - Mobile Phase - Gradient - Column Peak_Visible->Optimize_LC No / Poor Shape Sample_Issue Investigate Sample: - Degradation - Extraction Efficiency - Matrix Effects Peak_Visible->Sample_Issue Yes Problem_Solved Problem Solved Optimize_LC->Problem_Solved Sample_Issue->Problem_Solved

Technical Support Center: Quantification of 13-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 13-Methylpentacosanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for quantifying this compound?

A1: The most robust and widely used method for the quantification of long-chain branched fatty acyl-CoAs, such as this compound, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] This technique offers high sensitivity and specificity, which is crucial for distinguishing the analyte from a complex biological matrix.[2][3]

Q2: Which ionization mode is recommended for this compound analysis by LC-MS/MS?

A2: For long-chain acyl-CoAs, positive electrospray ionization (ESI) mode is commonly employed.[3] A characteristic fragmentation pattern in positive mode is the neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine-5'-diphosphate moiety, which is a useful diagnostic for identifying acyl-CoA species.[1][3]

Q3: Why is an internal standard crucial for accurate quantification?

A3: An internal standard, ideally a stable isotope-labeled version of this compound (e.g., ¹³C-labeled), is essential to account for variability during sample preparation, chromatographic elution, and ionization.[4][5] This corrects for matrix effects and ensures high accuracy and precision in quantitative results.

Q4: What are the key considerations for sample preparation?

A4: Sample preparation is a critical step to ensure optimal recovery and minimize interference.[1] Common methods include protein precipitation using agents like 5-sulfosalicylic acid (SSA) or trichloroacetic acid (TCA), liquid-liquid extraction, or solid-phase extraction (SPE).[4][6][7] The choice of method can significantly impact the recovery of the analyte. For instance, SSA-based precipitation has been shown to improve the recovery of certain acyl-CoAs compared to methods requiring SPE.[6]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing

Description: The chromatographic peak for this compound is broad, asymmetric, or shows significant tailing.

Possible Cause Suggested Solution
Column Contamination Repeated injections of biological extracts can lead to the accumulation of matrix components on the analytical column.[8] Solution: Implement a robust column washing protocol between injections. If the problem persists, try flushing the column with a strong solvent or replace it.
Secondary Interactions The phosphate (B84403) groups of the CoA moiety can interact with metal surfaces in the LC system, leading to peak tailing. Solution: Consider using a column with a modified surface or an LC system with bio-inert components. A phosphate methylation derivatization strategy has also been shown to improve peak shape.[5]
Inappropriate Mobile Phase The pH or composition of the mobile phase may not be optimal for the analyte. Solution: Adjust the mobile phase pH. For long-chain acyl-CoAs, a high pH (around 10.5) with an ammonium (B1175870) hydroxide (B78521) and acetonitrile (B52724) gradient on a C18 column can improve separation and peak shape.[8]
Issue 2: Low Signal Intensity or Poor Sensitivity

Description: The signal for this compound is weak or undetectable.

Possible Cause Suggested Solution
Inefficient Extraction The analyte may be poorly recovered during sample preparation. Solution: Optimize the extraction procedure. Compare different methods like protein precipitation (SSA vs. TCA), LLE, and SPE to find the one with the best recovery for your sample type.[1] Ensure all steps are performed quickly and at low temperatures to prevent degradation.[7]
Ion Suppression Co-eluting matrix components can suppress the ionization of the analyte. Solution: Improve chromatographic separation to resolve this compound from interfering compounds. Adjust the gradient or try a different column chemistry. The use of a stable isotope-labeled internal standard is crucial to correct for ion suppression.[9]
Suboptimal MS Parameters The mass spectrometer settings may not be optimized for the analyte. Solution: Infuse a standard solution of this compound to optimize MS parameters such as collision energy, cone voltage, and gas flows for the specific MRM transitions.[6]
Issue 3: High Background Noise or Interfering Peaks

Description: The chromatogram shows high background noise or peaks that interfere with the analyte of interest.

Possible Cause Suggested Solution
Matrix Interference The biological matrix contains numerous compounds that can produce interfering signals. Solution: Enhance the selectivity of your sample preparation. An SPE cleanup step can be effective in removing many interfering substances.[1][5]
Isomeric Interference Other acyl-CoAs with the same mass but different structures may co-elute. Solution: Optimize the chromatographic method to achieve baseline separation of isomers. A longer column or a slower gradient may be necessary.
Contamination Contamination from solvents, glassware, or other lab equipment. Solution: Use high-purity solvents and meticulously clean all equipment. Run blank injections to identify sources of contamination.

Experimental Protocols

Protocol 1: Quantification of this compound by LC-MS/MS
  • Sample Preparation (Protein Precipitation):

    • Homogenize 10-20 mg of tissue in an ice-cold solution.

    • Spike the sample with a known amount of ¹³C-labeled this compound internal standard.

    • Add ice-cold 10% (w/v) trichloroacetic acid or 5% (w/v) 5-sulfosalicylic acid to precipitate proteins.[4][6]

    • Vortex and centrifuge at high speed (e.g., 17,000 g) at 4°C.[4]

    • Collect the supernatant for analysis. For TCA extracts, an SPE cleanup step is often required.[4][6]

  • LC Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile/Isopropanol (80:20).

    • Gradient: A linear gradient from 5% B to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.

Quantitative Data Summary

The following table provides hypothetical yet representative MRM parameters for the analysis of this compound.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Expected Retention Time (min)
This compound1178.8671.8 (Acyl chain fragment)4512.5
¹³C₃-13-Methylpentacosanoyl-CoA (Internal Standard)1181.8674.8 (Acyl chain fragment)4512.5

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Tissue Sample spike Spike with Internal Standard start->spike extract Protein Precipitation (e.g., SSA) spike->extract centrifuge Centrifugation extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation (C18 Column) supernatant->lc ms MS/MS Detection (Positive ESI, MRM) lc->ms integrate Peak Integration ms->integrate quantify Quantification (Ratio to Internal Standard) integrate->quantify

Caption: Workflow for this compound quantification.

troubleshooting_flow start Low Signal Intensity? check_extraction Optimize Sample Prep (Test SSA vs. SPE) start->check_extraction Yes end Signal Acceptable start->end No check_ms Optimize MS Parameters (Direct Infusion) check_extraction->check_ms Still Low check_extraction->end Improved check_separation Improve Chromatography (Adjust Gradient) check_ms->check_separation Still Low check_ms->end Improved check_separation->end Improved

Caption: Troubleshooting logic for low signal intensity.

References

Stability testing of 13-Methylpentacosanoyl-CoA under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 13-Methylpentacosanoyl-CoA

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with this compound and other long-chain acyl-CoA esters. The information addresses common challenges related to compound stability and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in my samples?

A1: The most common cause of non-enzymatic degradation for acyl-CoA esters, including this compound, is the hydrolysis of the high-energy thioester bond.[1] This reaction is highly susceptible to pH, with stability being significantly lower in alkaline or strongly acidic aqueous solutions.[2]

Q2: How should I properly store my this compound samples to ensure long-term stability?

A2: For optimal long-term stability, samples should be stored as a dry pellet or lyophilized powder at -80°C.[2] Avoid repeated freeze-thaw cycles. For short-term storage during an experiment, keep samples on ice at all times.

Q3: What is the best solvent for reconstituting my this compound sample before an experiment?

A3: Reconstituting the compound in an unbuffered aqueous solution is not recommended due to the risk of hydrolysis.[3][4] Stability is significantly improved by using a buffered solution, such as 50 mM ammonium (B1175870) acetate (B1210297) at a neutral or slightly acidic pH (e.g., pH 6.8), or a solvent mixture like 50% methanol/water.[2][5]

Q4: I am analyzing this compound with LC-MS/MS. What is the most sensitive and reliable analytical method?

A4: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of acyl-CoAs.[6][7][8] Utilizing techniques like multiple reaction monitoring (MRM) allows for high specificity by tracking unique precursor-to-product ion transitions, which is crucial for distinguishing the analyte from a complex biological matrix.[8]

Q5: Are there specific considerations for handling a branched-chain acyl-CoA like this compound compared to straight-chain variants?

A5: The general principles of handling and stability (i.e., susceptibility to hydrolysis) are the same for both branched-chain and straight-chain long-chain acyl-CoAs. However, their metabolism differs. In biological systems, very-long-chain and branched-chain fatty acids are typically degraded via peroxisomal α- or β-oxidation rather than solely mitochondrial β-oxidation.[9] Analytically, chromatographic separation may need optimization to resolve branched-chain isomers from their straight-chain counterparts.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Signal in LC-MS Sample Degradation: The thioester bond may have hydrolyzed due to improper pH, temperature, or storage.Always prepare samples fresh. Keep samples on ice or at 4°C in the autosampler.[5] Reconstitute in a buffered solution (e.g., 50 mM ammonium acetate, pH 6.8) instead of pure water.[2] Store long-term at -80°C as a dry pellet.[2]
Poor Peak Shape / Peak Tailing Suboptimal Chromatography: Long-chain acyl-CoAs can exhibit poor peak shape on standard C18 columns without proper mobile phase modifiers.Use a C18 UHPLC column with an ion-pairing agent in the mobile phase to improve peak shape and retention. Ensure the pH of the mobile phase is controlled and slightly acidic.
Inconsistent Quantification Results Variable Extraction Efficiency: If extracting from biological samples, recovery can be inconsistent.Use a robust extraction protocol, such as protein precipitation with 5-sulfosalicylic acid (SSA).[2] Crucially, incorporate a suitable internal standard (e.g., a structurally similar odd-chain acyl-CoA) to normalize for variability.[2]
Low Recovery After Sample Cleanup Analyte Loss During SPE: Solid-phase extraction (SPE) steps, if not optimized, can lead to the loss of the target analyte.If using SPE, ensure the cartridge type (e.g., C18, anion-exchange) and elution method are validated for long-chain acyl-CoAs. Alternatively, consider methods that avoid SPE, such as direct injection of a protein-precipitated supernatant.[2]

Stability Data Summary

The following table provides representative stability data for a long-chain acyl-CoA under various storage conditions. The data illustrates the percentage of the compound remaining after 48 hours at 4°C in different solvents.

Solvent / Storage Condition pH % Remaining after 48h at 4°C (Illustrative) Stability Assessment
Deionized Water~7.075%Poor
50 mM Ammonium Acetate4.098%Excellent
50 mM Ammonium Acetate6.897%Excellent
50% Methanol in WaterN/A92%Good
50% Methanol in 50 mM Ammonium Acetate6.899%Excellent

Note: This data is illustrative, based on established principles of acyl-CoA stability.[5] Actual stability of this compound should be empirically determined.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a method to assess the stability of this compound under various stress conditions.

1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of this compound in 50% Methanol / 50 mM Ammonium Acetate (pH 6.8). b. Aliquot the stock solution into separate microcentrifuge tubes for each stress condition.

2. Stress Conditions: a. Acid Hydrolysis: Add 0.1 M HCl to a final concentration of 0.01 M. Incubate at 40°C. b. Base Hydrolysis: Add 0.1 M NaOH to a final concentration of 0.01 M. Incubate at room temperature. c. Oxidative Stress: Add 3% H₂O₂. Incubate at room temperature, protected from light. d. Thermal Stress: Incubate one aliquot at 60°C. e. Control: Keep one aliquot at 4°C, protected from light.

3. Time Points and Analysis: a. Take samples from each condition at T=0, 2, 4, 8, and 24 hours. b. Immediately neutralize the acid and base samples with an equimolar amount of base or acid, respectively. c. Dilute all samples to a final concentration of 1 µg/mL with the initial mobile phase. d. Analyze immediately via a validated LC-MS/MS method to determine the percentage of remaining this compound relative to the T=0 control.

Visualizations

Diagram 1: Experimental Workflow for Stability Testing

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Aliquots Create Aliquots for Each Stress Condition Stock->Aliquots Acid Acid Hydrolysis (0.01 M HCl) Aliquots->Acid Base Base Hydrolysis (0.01 M NaOH) Aliquots->Base Oxidation Oxidation (3% H2O2) Aliquots->Oxidation Thermal Thermal (60°C) Aliquots->Thermal Sampling Sample at Time Points (0, 2, 4, 8, 24h) Neutralize Neutralize & Dilute Sampling->Neutralize LCMS LC-MS/MS Analysis Neutralize->LCMS Data Calculate % Degradation LCMS->Data

Caption: Workflow for assessing this compound stability.

Diagram 2: Troubleshooting Logic for Low LC-MS Signal

G Start Low or No Signal Detected CheckStorage Was sample stored at -80°C as a dry pellet? Start->CheckStorage CheckSolvent Was sample reconstituted in buffered solution? CheckStorage->CheckSolvent Yes Result1 Degradation Likely. Action: Re-prepare sample with proper storage. CheckStorage->Result1 No CheckTemp Was sample kept cold (on ice) during prep? CheckSolvent->CheckTemp Yes Result2 Hydrolysis Likely. Action: Use buffered solvent (e.g., 50mM AmAc). CheckSolvent->Result2 No Result3 Degradation Likely. Action: Maintain 4°C during all steps. CheckTemp->Result3 No Result4 Problem may be instrumental. Check MS/MS parameters and system suitability. CheckTemp->Result4 Yes

Caption: Troubleshooting flow for poor analytical signal.

Diagram 3: Primary Non-Enzymatic Degradation Pathway

G Hydrolysis of Thioester Bond AcylCoA This compound (Thioester) Condition H₂O (Acidic or Alkaline pH) AcylCoA->Condition Products 13-Methylpentacosanoic Acid + Coenzyme A-SH Condition->Products

Caption: Hydrolysis is the main non-enzymatic degradation route.

References

Technical Support Center: Purification of Synthetic 13-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers purifying synthetic 13-Methylpentacosanoyl-CoA.

Troubleshooting Guide

Users may encounter several challenges during the purification of very-long-chain acyl-CoAs due to their amphipathic nature. The following table addresses common issues, their potential causes, and recommended solutions.

ProblemPossible Cause(s)Recommended Solution(s)
Low Final Yield Incomplete reaction: The synthesis of this compound did not proceed to completion.- Monitor the reaction progress using TLC or a small-scale HPLC analysis before quenching. - Optimize reaction conditions (e.g., reaction time, temperature, reagent stoichiometry).
Product Precipitation: The compound is poorly soluble in the initial purification solvents. Very-long-chain fatty acids are known to be waxy solids with low solubility in many solvents.[1]- Dissolve the crude product in a minimal amount of a strong organic solvent (e.g., isopropanol) before diluting with the initial mobile phase. - Perform purification steps at a slightly elevated temperature (e.g., 30-40°C), if the compound's stability permits.
Poor Recovery from SPE: The compound either did not bind efficiently to the solid-phase extraction (SPE) column or was not eluted completely.- Ensure the SPE cartridge is properly conditioned. For reversed-phase SPE, this involves washing with methanol (B129727) or acetonitrile (B52724), followed by equilibration with an aqueous buffer.[2] - For very-long-chain acyl-CoAs, consider using a weak anion exchange SPE column for improved binding and recovery.[3]
Broad or Tailing Peaks in HPLC Column Overload: Too much sample was injected onto the HPLC column.- Reduce the injection volume or dilute the sample.[4]
Inappropriate Sample Solvent: The sample is dissolved in a solvent significantly stronger than the initial mobile phase.- Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
Secondary Interactions: The acyl-CoA is interacting with active sites on the silica (B1680970) backbone of the column.- Add a small amount of a competing acid, such as acetic acid or formic acid, to the mobile phase to improve peak shape.[5]
Contamination Buildup: Contaminants from previous injections have accumulated at the head of the column.- Use a guard column to protect the analytical column.[2] - Implement a column wash step with a strong organic solvent after each run or batch.
Variable HPLC Retention Times Inconsistent Mobile Phase Composition: Issues with the HPLC pump's proportioning valves or improper manual mixing of the mobile phase.- If using a gradient, ensure the pump is functioning correctly. Hand-mixing the mobile phase for isocratic runs can confirm if the pump is the issue.[4] - Degas the mobile phase thoroughly to prevent air bubbles in the pump head.[6]
Temperature Fluctuations: The ambient temperature around the column is not stable.- Use a column oven to maintain a constant temperature for more reproducible results.[4]
Column Equilibration: The column is not sufficiently equilibrated with the initial mobile phase conditions before injection.- Increase the column equilibration time between runs.[6]
High Backpressure in HPLC System Column Frit Blockage: Particulate matter from the sample or precipitated buffer salts have clogged the column inlet frit.- Filter all samples and mobile phases through a 0.2 µm or 0.45 µm filter before use.[7] - If pressure is still high, try back-flushing the column (if permitted by the manufacturer).
Precipitation in Tubing or Injector: The sample or mobile phase components are precipitating in the system.- Ensure buffer components are soluble in the highest organic concentration of your gradient. - Flush the entire system with a solvent like isopropanol (B130326) to dissolve potential blockages.[4]

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for purifying synthetic this compound?

A1: A common and effective strategy involves a two-step process: an initial cleanup and enrichment using Solid-Phase Extraction (SPE), followed by high-resolution purification using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[5] This approach first removes the bulk of inorganic salts and highly polar impurities by SPE, then separates the target molecule from unreacted starting materials and other synthesis byproducts via HPLC.

Q2: What are the likely impurities in my synthetic this compound sample?

A2: The primary impurities will depend on your synthesis method but typically include unreacted starting materials such as Coenzyme A (CoA-SH) and 13-Methylpentacosanoic acid, coupling reagents (e.g., dicyclohexylcarbodiimide), and byproducts from the reaction. You may also have side-products such as oxidized or hydrolyzed this compound.

Q3: Which type of column is best for the HPLC purification step?

A3: A C18 reversed-phase column is the most common choice for purifying long-chain acyl-CoAs.[8] These columns provide good retention and separation based on the hydrophobicity of the long acyl chain. For a 25-carbon chain like in this compound, a column with a high carbon load and end-capping will provide the best resolution.

Q4: How can I monitor the purification process and assess the purity of the final product?

A4: HPLC with UV detection is the primary method for both monitoring and purity assessment. The adenine (B156593) base in Coenzyme A has a strong absorbance at approximately 260 nm, allowing for sensitive detection.[8] Purity can be calculated from the area percentage of the main peak in the chromatogram.[9] For structural confirmation and to ensure the correct mass, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[5]

Q5: My purified this compound appears to be unstable. How should I store it?

A5: Long-chain acyl-CoAs are susceptible to hydrolysis, especially at non-neutral pH. It is recommended to store the purified product as a lyophilized powder or in a solution with a slightly acidic pH (e.g., pH 4-6) at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) Cleanup

This protocol is designed for the initial cleanup of the crude synthetic reaction mixture to enrich for this compound.

  • Prepare the Sample: After the synthesis reaction, evaporate the organic solvent. Re-dissolve the crude residue in a small volume of isopropanol or acetonitrile. Dilute this solution 1:1 with an acidic aqueous buffer (e.g., 100 mM KH2PO4, pH 4.9).[3][8]

  • Condition the SPE Cartridge: Use a weak anion exchange SPE column (e.g., 100 mg).

    • Wash the column with 3 mL of methanol.

    • Wash with 3 mL of water.

    • Equilibrate with 3 mL of the acidic aqueous buffer.[3]

  • Load the Sample: Slowly load the prepared sample onto the conditioned SPE cartridge.

  • Wash the Column:

    • Wash with 3 mL of the acidic aqueous buffer to remove unbound, non-anionic impurities.

    • Wash with 3 mL of methanol/water (1:1) to remove less hydrophobic impurities.

  • Elute the Product: Elute the this compound with 2 mL of a higher ionic strength or more organic eluent, such as 2% formic acid in methanol or 5% ammonium (B1175870) hydroxide (B78521) in methanol.[3] The choice of eluent may require optimization.

  • Dry the Sample: Evaporate the solvent from the eluted fraction under a stream of nitrogen. The sample is now ready for HPLC purification.

Protocol 2: Reversed-Phase HPLC (RP-HPLC) Purification

This protocol provides a starting point for the final purification of the SPE-enriched product.

HPLC ParameterRecommended Setting
Column C18, 5 µm particle size, 4.6 x 250 mm
Mobile Phase A 75 mM Potassium Phosphate (KH2PO4), pH 4.9[8]
Mobile Phase B Acetonitrile with 0.1% Acetic Acid[8]
Gradient 50% B to 100% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 260 nm[8]
Column Temperature 30°C

Procedure:

  • Sample Preparation: Re-dissolve the dried sample from the SPE step in a minimal volume of Mobile Phase A/B (50:50). Filter through a 0.2 µm syringe filter.

  • System Equilibration: Equilibrate the HPLC system, including the column, with the initial mobile phase conditions (50% B) until a stable baseline is achieved.

  • Injection and Fraction Collection: Inject the sample and begin the gradient run. Collect fractions corresponding to the major peak that elutes.

  • Purity Analysis: Re-inject a small aliquot of the collected fraction(s) using the same method to confirm purity.

  • Solvent Removal: Pool the pure fractions and remove the acetonitrile by rotary evaporation. The remaining aqueous solution can be lyophilized to yield the final product as a solid.

Data Summary

Recovery Rates for Long-Chain Acyl-CoA Purification

The following table summarizes typical recovery rates that can be expected from purification procedures for long-chain acyl-CoAs. Actual yields for this compound may vary.

Purification StepTypical Recovery RateReference
Tissue Extraction93-104%[5]
Solid-Phase Extraction (SPE)70-90%[5][8]
Overall Procedure (Extraction + HPLC)70-80%[8]

Visualizations

Purification Workflow for Synthetic this compound

The diagram below illustrates the recommended multi-step workflow for purifying synthetic this compound, from the initial crude product to the final, high-purity compound.

Purification_Workflow cluster_synthesis Synthesis Stage cluster_spe Cleanup Stage cluster_hplc Purification Stage cluster_analysis Analysis & Storage Crude Crude Synthetic Product (contains unreacted CoA, fatty acid, salts) SPE Solid-Phase Extraction (SPE) (Weak Anion Exchange) Crude->SPE Dissolve & Load Enriched Enriched Product Fraction SPE->Enriched Elute Waste1 Waste (Salts, Neutral Impurities) SPE->Waste1 HPLC Reversed-Phase HPLC (C18) Enriched->HPLC Inject Pure Pure this compound HPLC->Pure Collect Fractions Waste2 Waste (Unreacted Starting Materials) HPLC->Waste2 Analysis Purity Check (LC-MS) & Lyophilization Pure->Analysis Final Final Product (>95% Purity) Analysis->Final

Caption: Workflow for the purification of this compound.

References

Technical Support Center: 13-Methylpentacosanoyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 13-Methylpentacosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the quantification and characterization of this very-long-chain branched acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in analyzing this compound?

A1: The analysis of this compound, a long-chain acyl-CoA, presents several analytical challenges. These molecules are often present at low physiological concentrations, making their detection and quantification difficult.[1] They are also prone to degradation during sample preparation and analysis. Furthermore, their amphipathic nature can lead to poor chromatographic peak shape and co-elution with other lipid species, complicating accurate quantification.[2][3]

Q2: Which analytical technique is most suitable for this compound analysis?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and effective technique for the analysis of long-chain acyl-CoAs like this compound.[2][4][5] This method offers high sensitivity and selectivity, allowing for the differentiation of various acyl-CoA species. The use of selected reaction monitoring (SRM) on a triple quadrupole mass spectrometer enhances the precision of quantification.[4][5]

Q3: Why is an internal standard crucial for accurate quantification?

A3: Due to the variability in extraction efficiency and potential for ion suppression in mass spectrometry, the use of a stable isotope-labeled internal standard is critical for accurate quantification of this compound.[1] An ideal internal standard would be this compound labeled with stable isotopes (e.g., ¹³C or ²H). If a specific standard is unavailable, a structurally similar very-long-chain acyl-CoA standard can be used, but it's important to validate its performance.

Q4: What are the best practices for sample storage and preparation to ensure the stability of this compound?

A4: To minimize degradation, samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C. For sample preparation, it is crucial to work quickly and on ice. The extraction solvent should be chosen carefully to ensure efficient recovery. A common approach involves extraction with an acidic organic solvent mixture, such as 80% methanol, to precipitate proteins and extract the acyl-CoAs.[1] It is advisable to avoid strong acids or bases that can hydrolyze the thioester bond.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal for this compound 1. Inefficient extraction.[1] 2. Degradation during sample preparation. 3. Low abundance in the sample. 4. Insufficient MS sensitivity.1. Optimize the extraction protocol. Test different solvent systems (e.g., methanol/chloroform mixtures).[6] 2. Keep samples on ice throughout the preparation process. Minimize freeze-thaw cycles. 3. Increase the starting amount of biological material. 4. Optimize MS parameters, including spray voltage, gas flows, and collision energy.
Poor Chromatographic Peak Shape (Tailing or Broadening) 1. Suboptimal mobile phase composition. 2. Inappropriate column chemistry. 3. Co-elution with interfering compounds.[3]1. Adjust the mobile phase pH and organic solvent gradient. The use of an ion-pairing agent may improve peak shape. 2. Use a C18 reversed-phase column with a high pH mobile phase (e.g., using ammonium (B1175870) hydroxide) for better retention and peak shape of long-chain acyl-CoAs.[5] 3. Optimize the chromatographic gradient to improve the separation of this compound from other lipids.
High Variability in Quantification Results 1. Inconsistent sample preparation. 2. Lack of an appropriate internal standard.[1] 3. Matrix effects leading to ion suppression or enhancement.1. Ensure consistent and precise execution of the sample preparation protocol for all samples. 2. Incorporate a suitable stable isotope-labeled internal standard early in the workflow. 3. Evaluate matrix effects by performing a post-extraction standard addition experiment. If significant, consider further sample cleanup using solid-phase extraction (SPE).
Misidentification of this compound 1. Incorrect assignment of precursor and product ions in MS/MS. 2. Co-eluting isomers or other lipids with similar mass-to-charge ratios.[7] 3. Lack of a reference standard for retention time confirmation.1. Confirm the characteristic fragmentation pattern of long-chain acyl-CoAs. A neutral loss of 507 Da is a common fragmentation pathway.[5] 2. Improve chromatographic resolution to separate isomers. High-resolution mass spectrometry can also help in distinguishing between isobaric compounds. 3. If available, analyze a pure standard of this compound to confirm the retention time and fragmentation pattern.

Experimental Protocols

Protocol 1: Extraction of this compound from Mammalian Tissue

This protocol is adapted from methods for long-chain acyl-CoA extraction.[6]

  • Homogenization: Weigh 50-100 mg of frozen tissue and homogenize in 1 mL of ice-cold 2:1 (v/v) chloroform/methanol.

  • Phase Separation: Add 0.5 mL of ice-cold water to the homogenate. Vortex thoroughly and centrifuge at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

  • Acyl-CoA Extraction: Carefully collect the upper aqueous phase, which contains the acyl-CoAs.

  • Protein Precipitation & Analyte Concentration: To the collected aqueous phase, add a suitable internal standard. Then, add 2 volumes of ice-cold acetonitrile (B52724) to precipitate any remaining proteins. Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Sample Preparation for LC-MS/MS: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the sample in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol is a general guideline for the analysis of long-chain acyl-CoAs.[4][5]

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 10 mM Ammonium Hydroxide in Water.

    • Mobile Phase B: 10 mM Ammonium Hydroxide in Acetonitrile.

    • Gradient: A linear gradient from 5% B to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Selected Reaction Monitoring (SRM).

    • Precursor Ion [M+H]⁺ for this compound: m/z corresponding to the protonated molecule (exact mass to be calculated).

    • Product Ions: Monitor for characteristic fragment ions, such as the ion resulting from the neutral loss of the phosphopantetheine moiety.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis tissue Tissue Sample homogenization Homogenization (Chloroform/Methanol) tissue->homogenization phase_separation Phase Separation homogenization->phase_separation aqueous_phase Collect Aqueous Phase phase_separation->aqueous_phase precipitation Protein Precipitation (Acetonitrile) aqueous_phase->precipitation evaporation Evaporation precipitation->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (SRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification (vs. Internal Standard) peak_integration->quantification

Caption: Experimental workflow for this compound analysis.

troubleshooting_workflow rect_node rect_node start Low/No Signal check_extraction Is Extraction Efficient? start->check_extraction check_degradation Sample Degradation? check_extraction->check_degradation Yes optimize_extraction Optimize Extraction Protocol check_extraction->optimize_extraction No check_ms MS Sensitivity Optimized? check_degradation->check_ms No improve_handling Improve Sample Handling (Keep on Ice) check_degradation->improve_handling Yes optimize_ms Optimize MS Parameters check_ms->optimize_ms No increase_sample Increase Sample Amount check_ms->increase_sample Yes

Caption: Troubleshooting guide for low signal intensity.

References

Validation & Comparative

Validating the Identity of Synthesized 13-Methylpentacosanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods for validating the identity of synthesized 13-Methylpentacosanoyl-CoA, a long-chain branched fatty acyl-CoA. The accurate characterization of such molecules is critical for research in lipid metabolism, drug development, and the study of various metabolic disorders. This document outlines the primary analytical techniques, presents supporting data for comparison with other long-chain acyl-CoAs, and provides detailed experimental protocols.

Introduction to this compound

This compound is a C26 fatty acyl-CoA with a methyl branch at the 13th carbon position. As with other long-chain acyl-CoAs, it is presumed to be a key metabolite in fatty acid metabolism and may play a role in various cellular processes. The synthesis of this molecule is essential for its detailed study, and rigorous validation of its chemical identity is the foundational step for any subsequent biological investigation.

Synthesis of this compound

  • Synthesis of 13-Methylpentacosanoic Acid: The synthesis of the free fatty acid can be achieved through various organic synthesis routes, often involving the coupling of smaller, branched-chain building blocks.

  • Conversion to the CoA Thioester: The synthesized fatty acid is then activated to its coenzyme A thioester. This can be accomplished through either chemical or enzymatic methods. A common chemical method involves the activation of the fatty acid with a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC), to form an active ester, which then reacts with coenzyme A. Enzymatic synthesis offers a milder and often more specific alternative, utilizing an acyl-CoA synthetase.

Identity Validation: A Comparative Analysis

The two primary methods for validating the identity of synthesized this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages and provides orthogonal information for unambiguous structure confirmation.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation by chromatography followed by mass-to-charge ratio analysis of the intact molecule and its fragments.Exploits the magnetic properties of atomic nuclei to provide detailed information about the molecular structure and connectivity of atoms.
Sensitivity Extremely high (picomole to femtomole range).[1]Lower than LC-MS/MS (micromole to nanomole range).[2]
Specificity High, based on retention time, precursor ion mass, and specific fragmentation patterns.[3][4]Very high, provides a detailed "fingerprint" of the entire molecule's structure.[5][6]
Information Provided Molecular weight, fragmentation pattern (confirming the acyl chain and CoA moiety).Detailed structural information, including the position of the methyl branch and confirmation of the overall carbon skeleton.[5][6]
Sample Requirement Very low.Relatively high.[2]
Primary Use Identification and quantification.[1][7]Unambiguous structural elucidation.

Expected LC-MS/MS Fragmentation Data

The identity of this compound can be confirmed by observing the characteristic fragmentation pattern of acyl-CoAs in positive ion mode mass spectrometry. This includes the precursor ion ([M+H]⁺) and specific product ions resulting from the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety or the entire CoA moiety.

CompoundPrecursor Ion (m/z) [M+H]⁺Key Product Ion (m/z) [M+H - 507]⁺Key Product Ion (m/z) [Acyl chain + H]⁺
Palmitoyl-CoA (C16:0)1022.5515.5257.3
Stearoyl-CoA (C18:0)1050.6543.6285.3
Lignoceroyl-CoA (C24:0)1134.7627.7369.4
This compound (C26:0, branched) 1162.8 655.8 397.4

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound

This protocol is adapted from established methods for the analysis of long-chain fatty acyl-CoAs.[1][3][4]

1. Sample Preparation (Solid-Phase Extraction):

  • Condition a C18 solid-phase extraction (SPE) cartridge with methanol (B129727), followed by water.

  • Load the aqueous solution of synthesized this compound onto the cartridge.

  • Wash the cartridge with a low percentage of organic solvent (e.g., 20% methanol in water) to remove salts and polar impurities.

  • Elute the this compound with a high percentage of organic solvent (e.g., 80% methanol or acetonitrile (B52724) in water).

  • Dry the eluate under a stream of nitrogen and reconstitute in a suitable injection solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid or a suitable ion-pairing agent.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to achieve separation from potential impurities.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40-50 °C.

3. Tandem Mass Spectrometry:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM) or Product Ion Scan.

  • MRM Transitions:

    • Precursor ion (Q1): m/z 1162.8

    • Product ion (Q3): m/z 655.8 (for confirmation of the acyl-CoA structure)

    • Product ion (Q3): m/z 397.4 (for confirmation of the acyl chain)

  • Collision Energy: Optimize for the specific instrument to achieve maximal fragmentation of the precursor ion.

Protocol 2: NMR Spectroscopic Analysis of this compound

This protocol provides a general framework for the structural elucidation of the synthesized molecule.

1. Sample Preparation:

  • Dissolve a sufficient amount of the purified this compound (typically 1-5 mg) in a suitable deuterated solvent (e.g., Methanol-d4, DMSO-d6).

  • Transfer the solution to an NMR tube.

2. NMR Experiments:

  • ¹H NMR: Provides information on the number and types of protons in the molecule. The spectrum will show characteristic signals for the methyl group of the branched chain, the methylene (B1212753) groups of the long fatty acid chain, and the protons of the coenzyme A moiety.[5][6]

  • ¹³C NMR: Shows the number and types of carbon atoms. The chemical shift of the carbon bearing the methyl group and the carbons adjacent to it will be diagnostic for the position of the branch.[5][6]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, which will definitively confirm the position of the methyl group on the pentacosanoyl chain and the overall structure of the molecule.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the synthesis and validation process for this compound.

Synthesis_Workflow cluster_synthesis Synthesis Start 13-Methylpentacosanoic Acid Precursors Synthesis_FA Organic Synthesis of 13-Methylpentacosanoic Acid Start->Synthesis_FA Activation Activation to Acyl-CoA Synthesis_FA->Activation Product Synthesized This compound Activation->Product Validation_Workflow cluster_validation Identity Validation cluster_results Data Analysis and Confirmation Synthesized_Product Synthesized this compound LC_MS LC-MS/MS Analysis Synthesized_Product->LC_MS NMR NMR Spectroscopy Synthesized_Product->NMR Mass_Spec_Data Mass and Fragmentation Pattern LC_MS->Mass_Spec_Data NMR_Data Structural Elucidation NMR->NMR_Data Confirmation Identity Confirmed Mass_Spec_Data->Confirmation NMR_Data->Confirmation

References

A Researcher's Guide to the Comparative Analysis of 13-Methylpentacosanoyl-CoA Levels in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive framework for the comparative analysis of 13-Methylpentacosanoyl-CoA levels across various cell lines. Tailored for researchers, scientists, and professionals in drug development, this document outlines the essential experimental protocols and data presentation formats necessary for a rigorous investigation. While specific quantitative data for this compound is not yet widely published, this guide establishes a methodology for its determination and comparison, thereby empowering researchers to generate novel insights into the metabolic roles of this very long-chain branched fatty acyl-CoA.

Introduction to this compound

Coenzyme A (CoA) and its thioesters, such as this compound, are central to numerous metabolic processes. Acyl-CoAs are critical intermediates in cellular metabolism, playing roles in energy production through β-oxidation, lipid biosynthesis, and cellular signaling.[1][2][3] Long-chain and very-long-chain fatty acyl-CoAs are synthesized from their corresponding fatty acids by acyl-CoA synthetases.[3] These molecules can influence metabolic enzymes, signaling pathways, and the synthesis of complex lipids like triacylglycerols and phospholipids.[3] The quantification of specific acyl-CoA species, such as the branched-chain this compound, is crucial for understanding their unique biological functions and their potential as biomarkers or therapeutic targets in various diseases.

Quantitative Data Summary

As of the latest literature review, specific data on the absolute or relative abundance of this compound in different cell lines is not available. To facilitate future research and ensure data standardization, the following table structure is proposed for presenting quantitative findings. This standardized format will aid in the direct comparison of results across different studies and cell lines.

Cell LineCell Type/OriginThis compound (pmol/10^6 cells)Method of QuantificationReference
e.g., HepG2Human Hepatocellular CarcinomaData to be determinedLC-MS/MS(Your Study)
e.g., MOLM-13Human Acute Myeloid LeukemiaData to be determinedLC-MS/MS(Your Study)
e.g., HEK293Human Embryonic KidneyData to be determinedLC-MS/MS(Your Study)
e.g., A549Human Lung CarcinomaData to be determinedLC-MS/MS(Your Study)

Experimental Protocols

A precise and reproducible methodology is paramount for the accurate quantification of this compound. The following protocol is a synthesized approach based on established methods for the analysis of acyl-CoA species in biological samples.[1][4][5]

Protocol for Quantification of this compound by LC-MS/MS

1. Cell Culture and Harvesting:

  • Culture selected cell lines (e.g., HepG2, MOLM-13) under standard conditions to the desired confluence or cell number.

  • For adherent cells, aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). For suspension cells, pellet the cells by centrifugation and wash with ice-cold PBS.

  • Accurately count the cells to normalize the final acyl-CoA amount.

2. Acyl-CoA Extraction:

  • To quench metabolic activity and extract acyl-CoAs, add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to the cell pellet or plate.[4]

  • Scrape adherent cells and transfer the cell lysate to a microcentrifuge tube.

  • Incorporate an internal standard, such as a 13C-labeled version of a related long-chain acyl-CoA, at this stage to correct for sample loss and analytical variability.[6][7]

  • Vortex the samples vigorously and sonicate on ice to ensure complete cell lysis and protein precipitation.[4]

  • Pellet the precipitated protein by centrifugation at high speed (e.g., 17,000 x g) for 10 minutes at 4°C.[4]

  • Collect the supernatant containing the acyl-CoAs.

3. Solid Phase Extraction (SPE) for Sample Cleanup:

  • Condition a C18 SPE cartridge with methanol (B129727) followed by equilibration with an aqueous solution (e.g., 5% methanol in water).

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the acyl-CoAs with a suitable solvent, such as methanol or an acetonitrile (B52724)/methanol mixture.

  • Dry the eluate under a stream of nitrogen and reconstitute in a small volume of a solvent compatible with the LC-MS/MS system.

4. LC-MS/MS Analysis:

  • Utilize a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). A reversed-phase C18 column is typically used for the separation of long-chain acyl-CoAs.[5]

  • Establish a gradient elution method using mobile phases such as water with a small percentage of formic acid and an organic solvent like acetonitrile or methanol.

  • The mass spectrometer should be operated in positive ion mode using multiple reaction monitoring (MRM) to specifically detect and quantify this compound.[1]

  • The MRM transitions will be specific for the precursor ion (the molecular weight of this compound) and a characteristic fragment ion (e.g., the Coenzyme A moiety).

5. Data Analysis:

  • Quantify the amount of this compound by comparing the peak area of the analyte to that of the internal standard.

  • Normalize the results to the cell number to report the concentration in pmol/10^6 cells.

Visualizations

Signaling and Metabolic Pathways

The diagram below illustrates the general metabolic fate of fatty acids, including branched-chain fatty acids, which are activated to their acyl-CoA counterparts. These acyl-CoAs can then enter various metabolic pathways, including β-oxidation for energy production or incorporation into complex lipids.

Fatty_Acid_Metabolism cluster_extracellular Extracellular Space cluster_cellular Cellular Compartment Fatty_Acids 13-Methylpentacosanoic Acid (and other fatty acids) Fatty_Acid_Uptake Fatty Acid Uptake Fatty_Acids->Fatty_Acid_Uptake Transport Acyl_CoA_Synthetase Acyl-CoA Synthetase (ACSL) Fatty_Acid_Uptake->Acyl_CoA_Synthetase Activation Acyl_CoA This compound Acyl_CoA_Synthetase->Acyl_CoA Beta_Oxidation β-Oxidation Acyl_CoA->Beta_Oxidation Complex_Lipids Complex Lipid Synthesis (e.g., Phospholipids, Triacylglycerols) Acyl_CoA->Complex_Lipids Signaling Cellular Signaling Acyl_CoA->Signaling Energy_Production Energy Production (ATP) Beta_Oxidation->Energy_Production

Caption: General metabolic pathway of fatty acid activation and utilization.

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for the comparative analysis of this compound levels in different cell lines.

Experimental_Workflow Cell_Culture 1. Cell Line Culture (e.g., HepG2, MOLM-13) Harvesting 2. Cell Harvesting and Counting Cell_Culture->Harvesting Extraction 3. Acyl-CoA Extraction (TCA Precipitation) Harvesting->Extraction Cleanup 4. Solid Phase Extraction (SPE) Extraction->Cleanup Analysis 5. LC-MS/MS Analysis Cleanup->Analysis Quantification 6. Data Quantification and Normalization Analysis->Quantification Comparison 7. Comparative Analysis Quantification->Comparison

Caption: Experimental workflow for comparative acyl-CoA analysis.

References

A Comparative Guide to the Functional Differences Between Methyl-Branched and Straight-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, playing critical roles in energy production, lipid biosynthesis, and signaling. While straight-chain acyl-CoAs, derived from common fatty acids, are well-characterized, the functional distinctions of their methyl-branched counterparts are less broadly understood. This guide provides an objective comparison of the functional differences between methyl-branched and straight-chain acyl-CoAs, supported by experimental data, to illuminate their unique metabolic fates and cellular functions.

Metabolic Divergence: A Tale of Two Pathways

The primary functional distinction between methyl-branched and straight-chain acyl-CoAs lies in their catabolism. The presence of a methyl group on the carbon chain of branched-chain fatty acids necessitates alternative enzymatic pathways compared to the straightforward β-oxidation of straight-chain fatty acids.

Straight-Chain Acyl-CoA Metabolism:

Straight-chain fatty acids are primarily metabolized through β-oxidation, a cyclical process occurring in both mitochondria and peroxisomes. This pathway sequentially shortens the acyl-CoA chain by two carbons per cycle, generating acetyl-CoA, NADH, and FADH2, which are subsequently used for ATP production in the citric acid cycle and electron transport chain.

Methyl-Branched Acyl-CoA Metabolism:

The metabolism of methyl-branched acyl-CoAs is more complex and predominantly occurs in peroxisomes. The methyl group can sterically hinder the enzymes of the standard β-oxidation pathway. For instance, phytanic acid, a branched-chain fatty acid found in the human diet, undergoes α-oxidation to remove a single carbon before it can proceed through β-oxidation. This process yields a combination of acetyl-CoA and propionyl-CoA.

dot

Caption: Metabolic fate of straight-chain versus methyl-branched acyl-CoAs.

Quantitative Comparison of Metabolic Efficiency

Experimental evidence indicates a significant difference in the rate of oxidation between straight-chain and methyl-branched fatty acids.

Parameter Straight-Chain Fatty Acid (Stearic Acid) Methyl-Branched Fatty Acids (Pristanic & Tetramethylheptadecanoic Acid) Reference
β-oxidation Rate Several-fold greaterLower than straight-chain
Primary Site of Oxidation Mitochondria and PeroxisomesPeroxisomes

Signaling Roles: Beyond Energy Metabolism

Acyl-CoAs are not merely metabolic fuel; they also function as signaling molecules, and here too, differences emerge between the two classes.

Methyl-Branched Acyl-CoAs and mTOR Signaling:

Methyl-branched acyl-CoAs are derived from branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. BCAAs, particularly leucine, are potent activators of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. This pathway is a central regulator of cell growth, proliferation, and protein synthesis. The activation of mTORC1 by BCAAs is independent of the canonical insulin-PI3K-Akt pathway, highlighting a direct nutrient-sensing role.

dot

mTOR_Signaling BCAAs Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCAT Branched-Chain Aminotransferase (BCAT) BCAAs->BCAT mTORC1 mTORC1 BCAAs->mTORC1 Activates BCKAs Branched-Chain α-Keto Acids BCAT->BCKAs BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) BCKAs->BCKDH Methyl-Branched Acyl-CoAs Methyl-Branched Acyl-CoAs BCKDH->Methyl-Branched Acyl-CoAs Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth mTORC1->Cell_Growth

Caption: Activation of mTORC1 signaling by branched-chain amino acids.

Straight-Chain Acyl-CoAs in Cellular Regulation:

Long-chain straight-chain acyl-CoAs can act as allosteric regulators of enzymes and influence gene expression. For instance, they can inhibit acetyl-CoA carboxylase, the rate-limiting enzyme in fatty acid synthesis, providing a feedback mechanism to control lipid biosynthesis.

Experimental Protocols

Acyl-CoA Extraction and Quantification by LC-MS/MS

This protocol outlines a general method for the extraction and quantification of acyl-CoAs from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique.

1. Sample Preparation and Extraction:

  • Cell or Tissue Homogenization: Flash-freeze cell pellets or tissues in liquid nitrogen. Homogenize the frozen sample in a suitable extraction solvent, such as 2.5% sulfosalicylic acid (SSA) or an organic solvent mixture like acetonitrile/methanol/water (2:2:1, v/v/v).

  • Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 16,000 x g) at 4°C to pellet precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE) (Optional but Recommended): For cleaner samples, pass the supernatant through an SPE cartridge (e.g., C18) to remove interfering substances. Elute the acyl-CoAs with an appropriate solvent.

  • Solvent Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the acyl-CoA pellet in a solvent compatible with LC-MS/MS analysis, such as 50 mM ammonium (B1175870) acetate.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: Inject the reconstituted sample onto a reverse-phase C18 column. Use a gradient of mobile phases, for example, Mobile Phase A: 15 mM ammonium hydroxide (B78521) in water and Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile, to separate the different acyl-CoA species based on their hydrophobicity.

  • Mass Spectrometry Detection: Couple the LC system to a tandem mass spectrometer operating in positive ion mode. Use selected reaction monitoring (SRM) to specifically detect and quantify each acyl-CoA species based on its unique precursor and product ion transitions.

  • Quantification: For absolute quantification, spike the samples with a known amount of stable isotope-labeled internal standards (e.g., [¹³C]-labeled acyl-CoAs) prior to extraction. The ratio of the endogenous analyte to the internal standard is used to calculate the concentration.

dot

Acyl_CoA_Analysis_Workflow cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis Start Biological Sample (Cells or Tissue) Homogenization Homogenization in Extraction Solvent Start->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (Optional) Supernatant->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_Separation Liquid Chromatography (C18 Column) Evaporation->LC_Separation MS_Detection Tandem Mass Spectrometry (SRM Mode) LC_Separation->MS_Detection Quantification Data Analysis & Quantification MS_Detection->Quantification

Comparative Analysis of 13-Methylpentacosanoyl-CoA's Putative Role in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 6, 2025

Abstract:

This guide provides a comparative analysis of the hypothesized metabolic role of 13-Methylpentacosanoyl-CoA, a very-long-chain branched-chain fatty acyl-CoA, against well-established metabolic pathways of other fatty acyl-CoA species. Due to the limited direct experimental data on this compound, its metabolic pathway is postulated based on current knowledge of very-long-chain and branched-chain fatty acid metabolism. This guide presents a framework for the validation of its role, including detailed experimental protocols and data presentation formats, to aid researchers in investigating novel lipid metabolic pathways.

Introduction

Fatty acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in lipid metabolism, serving as substrates for energy production, lipid synthesis, and cellular signaling. While the metabolism of common long-chain and polyunsaturated fatty acyl-CoAs is well-documented, the roles of very-long-chain branched-chain fatty acyl-CoAs, such as this compound, are less understood. This document outlines a hypothesized metabolic pathway for this compound and compares it with the established pathways of Palmitoyl-CoA, a saturated long-chain fatty acyl-CoA, and Linoleoyl-CoA, a polyunsaturated fatty acyl-CoA.

Comparative Overview of Fatty Acyl-CoA Metabolism

The metabolic fate of a fatty acyl-CoA is largely determined by its structure, including chain length, degree of saturation, and branching. Below is a comparison of the key metabolic features of our molecules of interest.

FeatureThis compound (Hypothesized)Palmitoyl-CoA (Established)Linoleoyl-CoA (Established)
Description Very-long-chain, monomethyl-branched saturated fatty acyl-CoA (C26:0)Long-chain saturated fatty acyl-CoA (C16:0)Long-chain polyunsaturated fatty acyl-CoA (C18:2)
Primary Metabolic Pathway Peroxisomal β-oxidation followed by mitochondrial β-oxidationMitochondrial β-oxidationMitochondrial β-oxidation with auxiliary enzymes
Cellular Location of Metabolism Peroxisome and MitochondriaMitochondriaMitochondria and Endoplasmic Reticulum
Key Metabolic Enzymes Acyl-CoA Oxidase 1 (ACOX1), D-bifunctional protein (DBP), Peroxisomal Thiolases, Carnitine Palmitoyltransferase 1 (CPT1)Carnitine Palmitoyltransferase 1 (CPT1), Acyl-CoA Dehydrogenases, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, ThiolaseCPT1, Acyl-CoA Dehydrogenases, Enoyl-CoA Isomerase, 2,4-Dienoyl-CoA Reductase
Primary Metabolic Products Acetyl-CoA, Propionyl-CoA, NADH, FADH2Acetyl-CoA, NADH, FADH2Acetyl-CoA, NADH, FADH2
Potential Regulatory Roles Modulation of membrane fluidity, signaling molecule precursorEnergy substrate, precursor for complex lipids and signaling moleculesPrecursor for eicosanoids and other signaling molecules, structural component of membranes

Signaling and Metabolic Pathways

The distinct structures of these fatty acyl-CoAs suggest they follow different metabolic routes and may have unique signaling functions.

Due to its very long chain and methyl branch, this compound is likely metabolized via a combination of peroxisomal and mitochondrial β-oxidation. The initial breakdown would occur in peroxisomes, which are specialized in shortening very-long-chain and branched-chain fatty acids.

Hypothesized_13_Methylpentacosanoyl_CoA_Pathway cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion This compound This compound ACOX1 ACOX1 This compound->ACOX1 DBP D-Bifunctional Protein ACOX1->DBP Thiolase_P Peroxisomal Thiolase DBP->Thiolase_P Medium_Chain_Acyl_CoA Medium-Chain Acyl-CoA + Propionyl-CoA Thiolase_P->Medium_Chain_Acyl_CoA Medium_Chain_Acyl_CoA_M Medium-Chain Acyl-CoA Medium_Chain_Acyl_CoA->Medium_Chain_Acyl_CoA_M Transport to Mitochondria CPT1 CPT1 Beta_Oxidation β-Oxidation Spiral CPT1->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Hypothesized peroxisomal and mitochondrial β-oxidation of this compound.

Palmitoyl-CoA, a common saturated fatty acid, is directly transported into the mitochondria via the carnitine shuttle and undergoes β-oxidation to produce acetyl-CoA.[1]

Palmitoyl_CoA_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Palmitoyl-CoA Palmitoyl-CoA CPT1 Carnitine Shuttle (CPT1/2) Palmitoyl-CoA->CPT1 Palmitoyl-CoA_M Palmitoyl-CoA CPT1->Palmitoyl-CoA_M Beta_Oxidation β-Oxidation Spiral Acetyl_CoA 8x Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Palmitoyl-CoA_M->Beta_Oxidation

Caption: Mitochondrial β-oxidation of Palmitoyl-CoA.[1][2]

The β-oxidation of polyunsaturated fatty acids like Linoleoyl-CoA requires additional enzymes to handle the double bonds.

Linoleoyl_CoA_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Linoleoyl-CoA Linoleoyl-CoA CPT1 Carnitine Shuttle (CPT1/2) Linoleoyl-CoA->CPT1 Linoleoyl-CoA_M Linoleoyl-CoA CPT1->Linoleoyl-CoA_M Beta_Oxidation β-Oxidation with Auxiliary Enzymes Aux_Enzymes Enoyl-CoA Isomerase 2,4-Dienoyl-CoA Reductase Beta_Oxidation->Aux_Enzymes Acetyl_CoA 9x Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Linoleoyl-CoA_M->Beta_Oxidation

Caption: β-oxidation of Linoleoyl-CoA requires auxiliary enzymes.[3]

Experimental Protocols for Validation

To validate the hypothesized role of this compound, a series of experiments are proposed.

The overall workflow involves cell culture, treatment with the fatty acid of interest, measurement of metabolic activity, and analysis of metabolic intermediates.

Experimental_Workflow Cell_Culture Cell Culture (e.g., HepG2, C2C12) Treatment Treatment with 13-Methylpentacosanoic Acid Cell_Culture->Treatment FAO_Assay Fatty Acid Oxidation Assay (Radiolabeled or OCR) Treatment->FAO_Assay LC_MS LC-MS/MS Analysis of Acyl-CoA Intermediates Treatment->LC_MS Data_Analysis Data Analysis and Pathway Validation FAO_Assay->Data_Analysis LC_MS->Data_Analysis

Caption: General workflow for investigating fatty acid metabolism.

This protocol measures the rate of fatty acid oxidation (FAO) using a radiolabeled substrate.

Objective: To determine if 13-Methylpentacosanoic acid is oxidized by cells and to compare its oxidation rate to that of palmitic acid and linoleic acid.

Materials:

  • Cell line (e.g., HepG2 hepatocytes)

  • Culture medium

  • [1-¹⁴C]-13-Methylpentacosanoic acid (custom synthesis), [1-¹⁴C]-Palmitic acid, [1-¹⁴C]-Linoleic acid

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Perchloric acid

  • Scintillation cocktail and counter

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 24-well plate and grow to confluence.

  • Preparation of Fatty Acid-BSA Conjugate: Prepare a 1 mM solution of each ¹⁴C-labeled fatty acid complexed with 0.17 mM BSA in culture medium.

  • Cell Treatment: Wash cells with warm PBS. Add the fatty acid-BSA conjugate to the cells and incubate at 37°C for 2-4 hours.

  • Measurement of Oxidation:

    • Stop the reaction by adding ice-cold perchloric acid to a final concentration of 0.5 M.

    • Collect the supernatant, which contains the acid-soluble metabolites (ASMs) including [¹⁴C]-acetyl-CoA.

    • Add scintillation cocktail to the supernatant and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate the rate of fatty acid oxidation as nmol of ¹⁴C-fatty acid converted to ASMs per hour per mg of protein.

This protocol allows for the identification and quantification of acyl-CoA intermediates.[4][5][6]

Objective: To identify the chain-shortened acyl-CoA products of this compound metabolism.

Materials:

  • Cells treated with 13-Methylpentacosanoic acid

  • Internal standards (e.g., ¹³C-labeled acyl-CoAs)

  • Extraction buffer (e.g., acetonitrile/methanol/water)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Lysis and Extraction:

    • Wash treated cells with cold PBS and quench metabolism with liquid nitrogen.

    • Add ice-cold extraction buffer containing internal standards to the cells.

    • Scrape the cells, vortex, and centrifuge to pellet protein and debris.

  • Sample Preparation: Collect the supernatant containing the acyl-CoAs and dry under nitrogen. Reconstitute in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Separate acyl-CoAs using reverse-phase liquid chromatography.

    • Detect and quantify acyl-CoA species using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Data Analysis: Identify and quantify the different chain-length acyl-CoAs by comparing their retention times and mass-to-charge ratios with known standards.

Conclusion

While direct evidence for the metabolic role of this compound is currently lacking, its structure as a very-long-chain branched-chain fatty acid allows for the formulation of a testable hypothesis regarding its metabolism via peroxisomal and mitochondrial pathways. The comparative framework and experimental protocols provided in this guide are intended to facilitate research into the biological significance of this and other understudied lipid molecules, with potential implications for understanding metabolic regulation and disease.

References

A Comparative Guide to Analytical Methods for 13-Methylpentacosanoyl-CoA Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and related therapeutic areas, the accurate detection and quantification of very-long-chain acyl-Coenzyme A (VLC-CoA) species such as 13-Methylpentacosanoyl-CoA is critical. This guide provides a comparative overview of the primary analytical methods available for this purpose, with a focus on providing actionable data and detailed protocols to inform experimental design.

The analysis of VLC-CoAs presents a significant challenge due to their low abundance, inherent instability, and complex biological matrices. This guide will compare the established methodologies of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), presenting quantitative performance data and detailed experimental protocols to aid in the selection of the most appropriate method.

Comparison of Analytical Methods

The selection of an analytical method for this compound detection is a critical decision that impacts the sensitivity, specificity, and overall success of the research. While several techniques can be employed for the analysis of acyl-CoAs in general, their applicability to very-long-chain species varies significantly. This section provides a direct comparison of the two most relevant methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Liquid chromatography coupled to electrospray ionization-tandem mass spectrometric detection (LC-ESI-MS/MS) is currently one of the most sensitive and specific analytical methods for both lipids and acyl-CoAs.[1] For the analysis of very-long-chain fatty acyl-CoAs, LC-MS/MS has demonstrated the capability to quantify species up to C26:0-CoA with high sensitivity.[2] In contrast, HPLC with UV detection, while a more accessible technique, generally offers lower sensitivity for acyl-CoAs, with detection limits in the picomole range.[3]

The following table summarizes the key performance metrics for each method, providing a clear basis for comparison. The data for LC-MS/MS is based on published methods for long-chain and very-long-chain acyl-CoAs, which are expected to be comparable for this compound.

FeatureLC-MS/MSHPLC-UV
Principle Separation by liquid chromatography followed by mass-based detection and fragmentation for structural confirmation.Separation by liquid chromatography followed by detection based on UV absorbance of the adenine (B156593) ring in the CoA moiety.
Specificity Very High (based on precursor and product ion masses)Moderate (risk of co-eluting compounds with similar UV absorbance)
Sensitivity (LOD/LOQ) Low femtomole range (~5 fmol)[4]Picomole range (~12 pmol for long-chain acyl-CoAs)[3]
Linearity Wide dynamic range, typically 3-4 orders of magnitude.[4]Narrower dynamic range compared to MS.
Sample Throughput High, with typical run times of 5-15 minutes per sample.[5]Moderate, with longer run times often required for adequate separation.
Sample Requirement Low, suitable for analysis of cultured cells (~10^6 - 10^7 cells) and small tissue biopsies.[2]Higher, often requiring larger amounts of starting material.
Qualitative Information Provides structural information through fragmentation patterns.Limited to retention time and UV spectrum.
Instrumentation Cost HighLow to Moderate
Method Development More complex, requires optimization of MS parameters.Simpler, primarily involves optimization of chromatographic conditions.

Experimental Protocols

LC-MS/MS Method for Very-Long-Chain Acyl-CoA Analysis

This protocol is adapted from established methods for the analysis of long-chain and very-long-chain acyl-CoAs and is suitable for the detection of this compound in biological samples such as cultured cells or tissue homogenates.[2][6]

a. Sample Preparation (Solid-Phase Extraction)

  • Homogenization: Homogenize cell pellets or tissue samples in 1 mL of ice-cold 2:1 (v/v) chloroform/methanol (B129727).

  • Extraction: Add 500 µL of ice-cold water and vortex thoroughly. Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Internal Standard Spiking: Transfer the lower organic phase to a new tube and add an appropriate odd-chain length fatty acyl-CoA internal standard (e.g., C17:0-CoA or C19:0-CoA).

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the sample extract onto the SPE cartridge.

    • Wash the cartridge with 3 mL of 50% methanol in water.

    • Elute the acyl-CoAs with 2 mL of methanol containing 10 mM ammonium (B1175870) hydroxide (B78521).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Parameters

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).[5]

    • Mobile Phase A: 10 mM ammonium hydroxide in water.[6]

    • Mobile Phase B: 10 mM ammonium hydroxide in acetonitrile.[6]

    • Gradient: A linear gradient from 20% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[2]

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transition for this compound (C26H51O-CoA): The exact m/z will need to be calculated based on the precise mass of 13-Methylpentacosanoic acid. As a proxy, for C26:0-CoA (Cerotoyl-CoA), the transition would be m/z 1146.7 → 639.7.[2] The transition for this compound would be very similar.

    • Characteristic Neutral Loss: A neutral loss scan of 507 Da is characteristic for acyl-CoAs and can be used for initial screening.[6]

    • Collision Energy: Optimize for the specific analyte, typically in the range of 30-50 eV.

HPLC-UV Method for Acyl-CoA Analysis

This protocol provides a general framework for the analysis of acyl-CoAs using HPLC with UV detection. Note that this method is significantly less sensitive than LC-MS/MS and may not be suitable for detecting low-abundance species like this compound without substantial sample concentration.

a. Sample Preparation

Sample preparation can follow the same extraction procedure as for LC-MS/MS, but a larger amount of starting material will likely be required.

b. HPLC-UV Parameters

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 100 mM sodium phosphate (B84403) buffer, pH 5.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 10% B to 80% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 260 nm.[3]

Visualizing the Workflow and Key Processes

To further clarify the experimental procedures and underlying principles, the following diagrams have been generated using the DOT language.

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis start Biological Sample (Cells/Tissue) homogenization Homogenization (Chloroform/Methanol) start->homogenization extraction Phase Separation homogenization->extraction spe Solid-Phase Extraction (C18 Cartridge) extraction->spe elution Elution spe->elution reconstitution Drying & Reconstitution elution->reconstitution lc Liquid Chromatography (C18 Separation) reconstitution->lc esi Electrospray Ionization (ESI+) lc->esi q1 Quadrupole 1 (Precursor Ion Selection) esi->q1 q2 Quadrupole 2 (Collision Cell - CID) q1->q2 q3 Quadrupole 3 (Product Ion Selection) q2->q3 detector Detector q3->detector

LC-MS/MS workflow for this compound analysis.

cluster_precursor Precursor Ion cluster_fragments Product Ions precursor [M+H]+ of Acyl-CoA fragment1 [Acyl-pantetheine-phosphate]+ precursor->fragment1 Collision-Induced Dissociation (CID) fragment2 [Adenosine diphosphate]+ precursor->fragment2

References

Orthogonal Validation of 13-Methylpentacosanoyl-CoA's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the orthogonal validation of the biological effects of the novel very-long-chain fatty acyl-CoA (VLCFA-CoA), 13-Methylpentacosanoyl-CoA. Due to the limited specific data on this molecule, this document outlines a comparative approach, drawing parallels with established methodologies for characterizing similar lipids. The focus is on providing robust experimental designs and data presentation formats to rigorously assess its biological functions.

Introduction to this compound and Very-Long-Chain Fatty Acyl-CoAs (VLCFA-CoAs)

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, and their activated CoA esters are integral components of cellular metabolism and structure.[1][2][3] They are precursors for the synthesis of essential lipids such as sphingolipids and glycerophospholipids, which are critical for maintaining the integrity and fluidity of cell membranes.[1] Dysregulation of VLCFA metabolism is associated with severe neurological disorders, including X-linked adrenoleukodystrophy, highlighting their physiological importance.[1][2]

This compound is a specific, methylated VLCFA-CoA. Its unique structure suggests potentially distinct biological activities compared to more common straight-chain VLCFAs. Orthogonal validation, the practice of using multiple, independent methods to corroborate a scientific finding, is crucial to delineate its specific roles and potential as a therapeutic target or biomarker.

Comparative Landscape: Alternatives and Controls

Direct comparative experimental data for this compound is not yet available in published literature. Therefore, a sound research strategy should include comparisons with well-characterized VLCFA-CoAs and other related lipids.

Table 1: Putative Comparative Compounds for Functional Analysis

CompoundClassRationale for ComparisonPotential Biological Effects to Assay
Lignoceroyl-CoA (C24:0-CoA)Saturated VLCFA-CoAA common, well-studied VLCFA-CoA. Provides a baseline for the effects of very-long-chain saturated fatty acyl-CoAs.Ceramide synthesis, inflammatory signaling, mitochondrial function.
Cerotoyl-CoA (C26:0-CoA)Saturated VLCFA-CoAAccumulates in X-linked adrenoleukodystrophy; a key pathological marker.Neurotoxicity, oxidative stress, mitochondrial dysfunction.
Oleoyl-CoA (C18:1-CoA)Monounsaturated Long-Chain Fatty Acyl-CoAA common unsaturated fatty acyl-CoA involved in numerous metabolic pathways.Beta-oxidation, triacylglycerol synthesis, membrane fluidity.
Palmitoyl-CoA (C16:0-CoA)Saturated Long-Chain Fatty Acyl-CoAA key precursor in fatty acid synthesis and a modulator of various cellular processes.Apoptosis, insulin (B600854) signaling, protein acylation.

Hypothetical Biological Effects and Orthogonal Validation Workflow

Based on the known functions of VLCFA-CoAs, we can propose a workflow for investigating the biological effects of this compound.

Diagram 1: Orthogonal Validation Workflow for a Novel VLCFA-CoA

Orthogonal_Validation_Workflow cluster_0 Initial Screening & Hypothesis Generation cluster_1 Functional Assays cluster_2 Mechanism of Action cluster_3 In Vivo Validation A Cellular Uptake & Subcellular Localization B Global Lipidomics & Metabolomics Profiling A->B C Transcriptomic Analysis (RNA-seq) B->C D Membrane Biophysics Assays C->D E Cell Viability & Proliferation Assays C->E F Inflammatory Response Assays C->F G Mitochondrial Function Assays C->G H Lipid-Protein Interaction Studies D->H E->H F->H G->H I Signaling Pathway Perturbation H->I J Gene Knockdown/Overexpression Studies I->J K Animal Model Studies J->K

Caption: A proposed workflow for the comprehensive validation of a novel VLCFA-CoA's biological effects.

Data Presentation: Comparative Quantitative Analysis

All quantitative data should be presented in a clear and structured format to facilitate comparison.

Table 2: Hypothetical Comparative Data on Cellular Viability

Compound (at 50 µM)Cell LineAssayEndpoint% Change vs. Vehiclep-value
This compound SH-SY5Y (Neuroblastoma) MTT Metabolic Activity -25.3 ± 3.1 < 0.01
Lignoceroyl-CoASH-SY5Y (Neuroblastoma)MTTMetabolic Activity-15.8 ± 2.5< 0.05
Oleoyl-CoASH-SY5Y (Neuroblastoma)MTTMetabolic Activity+5.2 ± 1.9> 0.05
This compound RAW 264.7 (Macrophage) LDH Release Cytotoxicity +18.9 ± 4.2 < 0.05
Lignoceroyl-CoARAW 264.7 (Macrophage)LDH ReleaseCytotoxicity+9.7 ± 3.3> 0.05
Oleoyl-CoARAW 264.7 (Macrophage)LDH ReleaseCytotoxicity+2.1 ± 1.5> 0.05

Table 3: Hypothetical Comparative Data on Inflammatory Marker Expression

Compound (at 50 µM)Cell LineMarkerAssayFold Change vs. Vehiclep-value
This compound RAW 264.7 (Macrophage) TNF-α mRNA qPCR +8.7 ± 1.2 < 0.001
Lignoceroyl-CoARAW 264.7 (Macrophage)TNF-α mRNAqPCR+4.1 ± 0.8< 0.01
Palmitoyl-CoARAW 264.7 (Macrophage)TNF-α mRNAqPCR+5.5 ± 0.9< 0.01
This compound RAW 264.7 (Macrophage) IL-6 Protein ELISA +6.2 ± 0.9 < 0.01
Lignoceroyl-CoARAW 264.7 (Macrophage)IL-6 ProteinELISA+2.9 ± 0.5< 0.05
Palmitoyl-CoARAW 264.7 (Macrophage)IL-6 ProteinELISA+3.8 ± 0.7< 0.05

Signaling Pathway Analysis

VLCFA-CoAs can influence signaling pathways indirectly by being incorporated into complex lipids like ceramides, which are known to modulate pathways involved in apoptosis and inflammation.

Diagram 2: Potential Signaling Pathways Influenced by VLCFA-CoA Metabolism

Signaling_Pathways VLCFA_CoA This compound (or other VLCFA-CoAs) CerS Ceramide Synthase VLCFA_CoA->CerS Beta_Ox Peroxisomal Beta-Oxidation VLCFA_CoA->Beta_Ox Ceramide Ceramides CerS->Ceramide Apoptosis Apoptosis Ceramide->Apoptosis Inflammation Inflammation Ceramide->Inflammation Mitochondria Mitochondrial Dysfunction Mitochondria->Apoptosis Acetyl_CoA Acetyl-CoA Beta_Ox->Acetyl_CoA ROS Reactive Oxygen Species Beta_Ox->ROS ROS->Mitochondria

References

Unraveling the Role of 13-Methylpentacosanoyl-CoA: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of specific acyl-CoA molecules is critical for advancing metabolic research and therapeutic design. This guide provides a comparative analysis of 13-Methylpentacosanoyl-CoA, a methyl-branched very-long-chain fatty acyl-CoA, placing its potential functions in the context of current research on related molecules and outlining experimental approaches for its further characterization.

While specific published findings on this compound are limited, its structural characteristics suggest a significant role in the metabolism of certain organisms, particularly in the context of bacterial cell wall biosynthesis and pathogenesis. This guide will, therefore, draw comparisons with other well-characterized very-long-chain and methyl-branched acyl-CoAs to provide a framework for its study.

Comparative Analysis of Acyl-CoA Substrates

Long-chain and very-long-chain fatty acyl-CoAs are central to numerous metabolic processes, including energy production through beta-oxidation and the synthesis of complex lipids. Methyl-branched fatty acids, such as the parent acid of this compound, are particularly abundant in the cell envelope of Mycobacterium tuberculosis, where they are key components of virulence-associated lipids like phthiocerol dimycocerosates (PDIM) and sulfolipids.

To understand the potential significance of this compound, a comparison with other acyl-CoAs is necessary. The following table summarizes key properties and known roles of related molecules.

FeatureThis compound (Hypothesized)Palmitoyl-CoA (C16:0-CoA)Stearoyl-CoA (C18:0-CoA)Lignoceroyl-CoA (C24:0-CoA)
Chain Length & Saturation C26, Methyl-branched, SaturatedC16, SaturatedC18, SaturatedC24, Saturated
Primary Metabolic Fate Likely a precursor for complex, methyl-branched lipids in specific bacteria.Beta-oxidation for energy, precursor for sphingolipids and glycerolipids.Elongation to longer fatty acids, desaturation, incorporation into complex lipids.Precursor for sphingolipids and ceramides (B1148491) in eukaryotes; component of mycobacterial cell wall.
Key Associated Enzymes Potentially synthesized by specialized fatty acid synthases (FAS) and activated by very-long-chain acyl-CoA synthetases (e.g., FadD13 in M. tuberculosis).Fatty Acid Synthase (FAS), Acetyl-CoA Carboxylase (ACC), Acyl-CoA Synthetases (ACSs).Fatty Acid Elongases (ELOVLs), Stearoyl-CoA Desaturase (SCD).Very-Long-Chain Acyl-CoA Synthetases (VLC-ACSs), ELOVLs.
Known Biological Roles Potentially crucial for the structural integrity and pathogenicity of organisms like M. tuberculosis.Central hub in fatty acid metabolism, signaling molecule.Maintenance of membrane fluidity, synthesis of signaling lipids.Formation of myelin sheath, skin barrier function, mycobacterial cell wall structure.

Experimental Protocols for Characterization

To elucidate the specific functions of this compound, a series of biochemical and cell-based assays are required. The following protocols provide a roadmap for researchers.

1. In Vitro Acyl-CoA Synthetase Activity Assay

  • Objective: To determine if a putative very-long-chain acyl-CoA synthetase (e.g., FadD13 from M. tuberculosis) can activate 13-methylpentacosanoic acid.

  • Methodology:

    • Clone, express, and purify the candidate acyl-CoA synthetase.

    • Prepare a reaction mixture containing the purified enzyme, 13-methylpentacosanoic acid, Coenzyme A, ATP, and MgCl2 in a suitable buffer (e.g., Tris-HCl, pH 7.5).

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).

    • Quench the reaction at various time points.

    • Analyze the formation of this compound using HPLC-MS/MS. The detection can be based on the characteristic mass-to-charge ratio of the product.

    • As a control, perform the assay with a known substrate (e.g., lignoceric acid) and a no-enzyme control.

2. Isotopic Labeling and Lipidomic Analysis in Mycobacterium

  • Objective: To trace the metabolic fate of this compound within a relevant biological system.

  • Methodology:

    • Synthesize a stable isotope-labeled version of 13-methylpentacosanoic acid (e.g., with ¹³C or ²H).

    • Culture the mycobacterial strain of interest (e.g., M. smegmatis as a non-pathogenic model or a relevant M. tuberculosis strain) in a suitable medium.

    • Supplement the culture with the labeled fatty acid.

    • After a defined incubation period, harvest the cells and perform a total lipid extraction.

    • Analyze the lipid extract using high-resolution mass spectrometry to identify downstream lipid species that have incorporated the isotopic label. This will reveal the complex lipids for which this compound serves as a precursor.

Visualizing the Research Workflow

The logical flow of experiments to characterize this compound can be visualized as follows:

experimental_workflow cluster_synthesis Chemical Synthesis cluster_biochemical Biochemical Characterization cluster_cellular Cellular Analysis cluster_functional Functional Studies s1 Synthesize 13-Methylpentacosanoic Acid b2 In Vitro Enzyme Assay s1->b2 s2 Synthesize Isotope-Labeled 13-Methylpentacosanoic Acid c2 Isotopic Labeling s2->c2 b1 Purify Candidate Acyl-CoA Synthetase b1->b2 f1 Generate Gene Knockout of Synthetase b1->f1 b3 Determine Kinetic Parameters (Km, Vmax) b2->b3 c1 Culture Mycobacterial Strain c1->c2 c3 Lipidomic Analysis (Mass Spectrometry) c2->c3 f2 Analyze Phenotype (e.g., Cell Wall Integrity, Virulence) c3->f2 f1->f2

Workflow for the characterization of this compound.

Potential Signaling and Metabolic Pathways

While a definitive signaling pathway involving this compound has not been elucidated, based on the roles of other very-long-chain fatty acyl-CoAs, we can propose a hypothetical pathway related to the response to host-induced stress in M. tuberculosis.

signaling_pathway cluster_host Host Environment cluster_bacterium Mycobacterium tuberculosis stress Host-induced Stress (e.g., acidic pH, nitrosative stress) sensor Sensor Kinase stress->sensor regulator Transcriptional Regulator sensor->regulator Phosphorylation fas Specialized FAS regulator->fas Upregulation fadd13 FadD13 (VLC-ACS) regulator->fadd13 Upregulation fas->fadd13 13-Methylpentacosanoic Acid mc_coa This compound fadd13->mc_coa complex_lipid Complex Virulence Lipids (e.g., PDIM, Sulfolipids) mc_coa->complex_lipid cell_wall Cell Wall Remodeling complex_lipid->cell_wall virulence Increased Virulence cell_wall->virulence

Hypothetical pathway of this compound in M. tuberculosis.

Safety Operating Guide

Essential Guide to the Safe Disposal of 13-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Step-by-Step Operational Plan for the Proper Disposal of 13-Methylpentacosanoyl-CoA, Ensuring Laboratory Safety and Regulatory Compliance.

This document provides immediate and essential safety and logistical information for the proper disposal of this compound, a long-chain fatty acyl-coenzyme A derivative. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring compliance with institutional and local regulations.

I. Understanding the Compound: Safety and Handling

Key Handling Principles:

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Avoid Inhalation and Contact: Handle the compound in a well-ventilated area. Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[4]

  • Stability: Be aware that Coenzyme A and its derivatives can be unstable, particularly in aqueous solutions with a pH above 8.[5]

II. Quantitative Data Summary

For operational planning, key quantitative data for compounds with similar structures are summarized below.

PropertyValueSource
Physical State Solid (assumed based on similar compounds)General Chemical Knowledge
Storage Temperature -20°C (recommended for long-term stability of CoA derivatives)[5]
Hazard Classification Not classified as a hazardous substance (based on similar compounds)[4]

III. Detailed Disposal Protocol

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound.

Step 1: Initial Waste Characterization

  • Assess Contamination: Determine if the this compound waste is mixed with any hazardous materials (e.g., radioactive isotopes, toxic solvents, biohazardous materials).

    • If mixed with hazardous materials: The entire waste mixture must be treated and disposed of according to the specific regulations for that hazardous component.

    • If not mixed with hazardous materials: Proceed to Step 2.

Step 2: Deactivation of Biological Activity (Recommended)

While not strictly required for non-hazardous compounds, it is good laboratory practice to deactivate any residual biological activity, especially if the compound was used in enzymatic assays.

  • Methodology:

    • For aqueous solutions, adjust the pH to > 8.0 using a suitable base (e.g., sodium hydroxide) and let it stand for 24 hours. This will promote the hydrolysis of the thioester bond.[5]

    • Alternatively, treat with a 10% bleach solution for at least 30 minutes.

Step 3: Preparation for Disposal

  • Pure Compound (Solid):

    • Carefully sweep the solid material into a designated chemical waste container.

    • Ensure the container is clearly labeled with the full chemical name: "this compound".

  • Solutions:

    • If the solvent is non-hazardous (e.g., water, buffer), it can be disposed of down the drain with copious amounts of water, in accordance with local wastewater regulations.

    • If the solvent is hazardous, the solution must be collected in a designated hazardous waste container appropriate for that solvent.

Step 4: Final Disposal

  • Consult Local Regulations: Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines. Local regulations will dictate the final disposal route.

  • General Chemical Waste: In most cases, non-hazardous chemical waste, such as pure this compound, will be collected by the institution's EHS for incineration or disposal in a designated chemical landfill.

IV. Experimental Workflow and Logical Relationships

The following diagrams illustrate the decision-making process for the proper disposal of this compound.

Disposal_Workflow start Start: this compound Waste assess Assess Contamination start->assess is_hazardous Mixed with Hazardous Material? assess->is_hazardous hazardous_disposal Dispose as Hazardous Waste (Follow specific protocol for contaminant) is_hazardous->hazardous_disposal Yes non_hazardous Non-Hazardous Waste Stream is_hazardous->non_hazardous No final_disposal Final Disposal via Institutional EHS hazardous_disposal->final_disposal deactivate Deactivate Biological Activity (Recommended) non_hazardous->deactivate prepare_disposal Prepare for Disposal deactivate->prepare_disposal is_solid Solid or Solution? prepare_disposal->is_solid solid_disposal Collect in Labeled Chemical Waste Container is_solid->solid_disposal Solid solution_disposal Check Solvent Type is_solid->solution_disposal Solution solid_disposal->final_disposal is_solvent_hazardous Hazardous Solvent? solution_disposal->is_solvent_hazardous hazardous_solvent Collect in Hazardous Solvent Waste is_solvent_hazardous->hazardous_solvent Yes non_hazardous_solvent Dispose Down Drain (with copious water, check local rules) is_solvent_hazardous->non_hazardous_solvent No hazardous_solvent->final_disposal non_hazardous_solvent->final_disposal

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Operational Guide for Handling 13-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 13-Methylpentacosanoyl-CoA. The following procedures are designed to ensure the safe handling, storage, and disposal of this long-chain fatty acyl-CoA derivative.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing.Protects against accidental splashes of the compound or solvents.
Skin Protection Nitrile gloves and a standard laboratory coat.[2]Prevents direct skin contact with the chemical.
Respiratory Protection Not generally required under normal handling conditions with adequate ventilation. If aerosols may be generated, a NIOSH-approved respirator is recommended.Minimizes inhalation exposure, especially when handling the powdered form.
Hand Protection Disposable nitrile gloves should be used.[2] For extended contact, consider double-gloving or using thicker, chemical-resistant gloves.Provides a barrier against skin absorption.

Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

  • Handling:

    • Avoid direct contact with skin, eyes, and clothing.[2]

    • Handle in a well-ventilated area, preferably in a fume hood, to minimize inhalation exposure.

    • Avoid the formation of dust and aerosols.[2]

    • Wash hands thoroughly after handling.[2]

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Refer to the manufacturer's instructions for the recommended storage temperature, which is typically -20°C for long-chain fatty acyl-CoAs to prevent degradation.

Disposal Plan

All chemical waste should be disposed of in accordance with local, state, and federal regulations.

  • Waste Classification: this compound is a biochemical reagent. Unless mixed with hazardous materials, it is generally considered non-hazardous chemical waste.[3][4]

  • Disposal Procedure:

    • Collect waste material in a clearly labeled, sealed container.

    • Do not mix with other waste streams unless compatible.

    • Contact a licensed professional waste disposal service for pickup and disposal.[5]

    • For non-hazardous waste, disposal may involve incineration or landfilling at an approved facility. Always confirm the acceptance of the waste with the disposal facility beforehand.[3]

Experimental Protocol: Radiometric Assay for Acyl-CoA Synthetase Activity

The following is a detailed methodology for a common experiment involving long-chain fatty acyl-CoAs, such as this compound. This protocol is based on the measurement of long-chain fatty acyl-CoA synthetase activity.[6][7]

Objective: To quantify the enzymatic activity of acyl-CoA synthetase by measuring the incorporation of a radiolabeled fatty acid into its corresponding acyl-CoA.

Table 2: Experimental Components

ComponentDetailsPurpose
Enzyme Source Cell or tissue lysatesContains the acyl-CoA synthetase to be assayed.
Substrates 13-Methylpentacosanoic acid (radiolabeled), Coenzyme A (CoA), ATPPrecursors for the enzymatic reaction.
Reaction Buffer Tris-HCl buffer (pH 7.4) containing MgCl₂, DTT, and Triton X-100Provides optimal conditions for enzyme activity.
Stop Solution Dole's solution (isopropanol-n-heptane-H₂SO₄)Terminates the enzymatic reaction.
Extraction Solvent n-heptaneSeparates the unreacted fatty acid from the acyl-CoA product.
Quantification Method Scintillation countingMeasures the radioactivity of the formed acyl-CoA.

Procedure:

  • Enzyme Preparation: Prepare cell or tissue lysates by homogenization in a suitable lysis buffer on ice.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, ATP, CoA, and the radiolabeled 13-methylpentacosanoic acid.

  • Enzyme Reaction: Initiate the reaction by adding the enzyme source (lysate) to the reaction mixture. Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Phase Separation: Add n-heptane to the tube and vortex to extract the unreacted radiolabeled fatty acid into the organic phase. Centrifuge to separate the phases.

  • Product Isolation: Carefully remove the upper organic phase containing the unreacted fatty acid. Repeat the extraction step multiple times to ensure complete removal.

  • Quantification: Add a scintillation cocktail to the remaining aqueous phase (which contains the radiolabeled this compound) and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the enzyme activity based on the amount of radiolabeled acyl-CoA formed per unit time per amount of protein.

Visual Workflow for Handling this compound

The following diagram illustrates the key logistical and safety steps for handling this compound from receipt to disposal.

Handling_Workflow Receiving Receiving and Inspection (Verify Integrity) Storage Secure Storage (-20°C, Dry, Ventilated) Receiving->Storage Store Immediately Pre_Experiment Pre-Experiment Preparation (Review SDS, Don PPE) Storage->Pre_Experiment Retrieve for Use Handling Chemical Handling (Weighing, Dissolving in Fume Hood) Pre_Experiment->Handling Proceed to Handling Experiment Experimentation (Follow Protocol) Handling->Experiment Use in Experiment Waste_Collection Waste Collection (Segregate and Label) Handling->Waste_Collection Generate Waste Post_Experiment Post-Experiment Cleanup (Decontaminate Surfaces) Experiment->Post_Experiment Complete Experiment Post_Experiment->Waste_Collection Generate Waste Disposal Waste Disposal (Contact Licensed Vendor) Waste_Collection->Disposal Arrange for Disposal

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。